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  • Product: Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
  • CAS: 149498-96-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Abstract This technical guide provides an in-depth exploration of the synthetic methodologies for producing Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a valuable β-amino ester building block. β-amino acid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a valuable β-amino ester building block. β-amino acid derivatives are crucial scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active agents, including enzyme inhibitors and peptidomimetics. For instance, isomeric structures like ethyl 3-(pyridin-2-ylamino)propanoate are key intermediates in the synthesis of direct thrombin inhibitors such as dabigatran etexilate[1][2][3]. This document details two primary, robust synthetic routes, grounded in established chemical principles: the modified Rodionov reaction and the Aza-Michael addition. We will dissect the mechanistic underpinnings, provide detailed, step-by-step experimental protocols, and offer expert insights into process optimization, characterization, and quality control, tailored for researchers and professionals in drug development.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The design of a successful synthesis hinges on a logical retrosynthetic analysis to identify practical and efficient bond disconnections. For Ethyl 3-amino-3-(pyridin-3-yl)propanoate, two primary strategies emerge, each offering distinct advantages in terms of starting material availability, scalability, and control over stereochemistry if required.

  • C-C and C-N Bond Disconnection (Route A: Rodionov Reaction): This classical approach involves disconnecting the β-amino acid precursor at the Cα-Cβ and Cβ-N bonds. This leads back to three simple, commercially available starting materials: 3-pyridinecarboxaldehyde, malonic acid, and an ammonia source. This route is often favored for its operational simplicity and convergent nature.

  • C-N Bond Disconnection (Route B: Aza-Michael Addition): This strategy focuses on forming the Cβ-N bond in a late-stage transformation. The disconnection is made between the β-carbon and the amino group, leading to an α,β-unsaturated ester precursor, ethyl 3-(pyridin-3-yl)acrylate, and an ammonia equivalent. This pathway is a cornerstone of modern organic synthesis for preparing β-amino carbonyl compounds[4].

The following diagram illustrates these two divergent synthetic strategies.

G cluster_A Route A: Modified Rodionov Reaction cluster_B Route B: Aza-Michael Addition Target Ethyl 3-amino-3-(pyridin-3-yl)propanoate .2HCl AminoAcid 3-Amino-3-(pyridin-3-yl)propanoic Acid Target->AminoAcid Salification & Esterification UnsaturatedEster Ethyl 3-(pyridin-3-yl)acrylate Target->UnsaturatedEster Aza-Michael Addition & Salification Ammonia_B Ammonia Equivalent Target->Ammonia_B Aldehyde 3-Pyridinecarboxaldehyde AminoAcid->Aldehyde C-C, C-N Disconnection Malonic Malonic Acid AminoAcid->Malonic Ammonia Ammonia Source (e.g., NH4OAc) AminoAcid->Ammonia Aldehyde_B 3-Pyridinecarboxaldehyde UnsaturatedEster->Aldehyde_B C=C Bond Formation Wittig Wittig or HWE Reagent UnsaturatedEster->Wittig

Caption: Retrosynthetic analysis of the target compound.

Chapter 2: Synthesis via Modified Rodionov Reaction (Primary Recommended Route)

This route is recommended for its reliability, use of inexpensive starting materials, and straightforward execution. The overall transformation is a one-pot condensation of an aldehyde, malonic acid, and an ammonia source, followed by esterification and salt formation[5].

Principle and Mechanism

The reaction proceeds through a cascade of three key transformations within a single pot:

  • Knoevenagel Condensation: 3-Pyridinecarboxaldehyde reacts with malonic acid to form a pyridinylidenemalonic acid intermediate.

  • Conjugate Addition (Aza-Michael): Ammonia, typically generated in situ from ammonium acetate, adds to the electron-deficient β-carbon of the α,β-unsaturated intermediate.

  • Decarboxylation: The resulting intermediate readily decarboxylates upon heating to yield the desired β-amino acid.

The subsequent esterification is a standard acid-catalyzed reaction, which can be efficiently performed using thionyl chloride (SOCl₂) in ethanol. This reagent serves a dual purpose: it activates the carboxylic acid for nucleophilic attack by ethanol and generates anhydrous HCl in situ, which catalyzes the reaction and protonates the basic nitrogen atoms to form the final dihydrochloride salt.

Experimental Workflow

The following diagram outlines the complete workflow for the Rodionov-based synthesis.

G Start Starting Materials: - 3-Pyridinecarboxaldehyde - Malonic Acid - Ammonium Acetate - Ethanol (Solvent) Reaction Rodionov Reaction: Reflux (8-12h) Start->Reaction 1. Condensation Isolation1 Isolation of Amino Acid: - Cool & Filter - Wash with Ethanol/Water Reaction->Isolation1 2. Work-up Drying1 Dry Intermediate (Vacuum Oven) Isolation1->Drying1 Esterification Esterification & Salification: - Suspend in Ethanol - Add SOCl₂ (dropwise, 0°C) - Reflux (4-6h) Drying1->Esterification 3. Esterification Isolation2 Product Isolation: - Cool to Crystallize - Filter Solid - Wash with cold Ethanol/Ether Esterification->Isolation2 4. Crystallization Final Final Product: Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Isolation2->Final

Caption: Workflow for the Rodionov-based synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(pyridin-3-yl)propanoic Acid

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

  • Add absolute ethanol as the solvent (approx. 3-5 mL per gram of aldehyde).

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote precipitation of the amino acid.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol, followed by a small amount of cold deionized water to remove residual salts.

  • Dry the white to off-white solid under vacuum at 50°C to a constant weight. The intermediate can be used in the next step without further purification.

Step 2: Esterification and Salification

  • Suspend the dried 3-amino-3-(pyridin-3-yl)propanoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram) in a flask under an inert atmosphere (N₂ or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 2.5-3.0 eq) dropwise via a dropping funnel. Causality Note: This addition is highly exothermic and releases HCl and SO₂ gas; ensure adequate cooling and ventilation. The SOCl₂ reacts with ethanol to form ethyl sulfite and HCl, driving the esterification forward[5]. The excess SOCl₂ ensures both the esterification and the formation of the dihydrochloride salt are complete.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • After reflux, cool the solution to room temperature and then to 0-5°C to induce crystallization of the dihydrochloride salt.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether to facilitate drying.

  • Dry the final product in a vacuum oven at 40-50°C.

Data Summary
ParameterExpected Value
Overall Yield 60-75%
Purity (HPLC) >98%
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₆Cl₂N₂O₂
Molecular Weight 267.15 g/mol

Chapter 3: Alternative Route via Aza-Michael Addition

This route offers a more convergent synthesis if the α,β-unsaturated ester precursor is readily available. The key step is the conjugate addition of an ammonia equivalent to ethyl 3-(pyridin-3-yl)acrylate. The success of this method depends heavily on controlling the reactivity of the Michael acceptor to prevent polymerization and the choice of a suitable nitrogen nucleophile[6].

Principle and Rationale

The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to attack by nucleophiles like ammonia or amines[7]. While direct addition of ammonia is possible, it often requires high pressure and can lead to side products. A more controlled approach involves using a masked ammonia equivalent, such as benzylamine, followed by a deprotection step (hydrogenolysis).

For laboratory-scale synthesis, acid catalysis is often employed to activate the acrylate. Brønsted acids like acetic acid or trifluoromethanesulfonic acid have proven effective in analogous reactions with aminopyridines, increasing the electrophilicity of the Michael acceptor[1][8].

Synthetic Pathway Diagram

G Aldehyde 3-Pyridinecarboxaldehyde + HWE Reagent HWE_Reaction HWE Reaction: - Base (e.g., NaH) - THF, 0°C to RT Aldehyde->HWE_Reaction Step 1a UnsaturatedEster Ethyl 3-(pyridin-3-yl)acrylate HWE_Reaction->UnsaturatedEster Purification1 Column Chromatography UnsaturatedEster->Purification1 Aza_Michael Aza-Michael Addition: - NH3 or R-NH2 - Catalyst (e.g., Acid) - Solvent (e.g., EtOH) Purification1->Aza_Michael Step 1b Deprotection Deprotection (if necessary) Aza_Michael->Deprotection Step 2 Salification Salification: - HCl in Ether/EtOH Deprotection->Salification Step 3 Final Final Product Salification->Final

Caption: Pathway for the Aza-Michael addition route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate

  • This intermediate can be synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between 3-pyridinecarboxaldehyde and triethyl phosphonoacetate for high E-isomer selectivity.

Step 2: Aza-Michael Addition

  • Dissolve ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in a suitable solvent such as ethanol.

  • Add the ammonia source. For direct addition, this would involve bubbling ammonia gas through the solution or using a solution of ammonia in ethanol in a sealed pressure vessel.

  • Add a catalytic amount of a Brønsted acid like glacial acetic acid (0.2 eq)[8].

  • Heat the reaction mixture in the sealed vessel at 60-80°C for 12-24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • The crude product (the free base) is purified by column chromatography on silica gel.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Add a solution of anhydrous HCl in diethyl ether (typically 2 M) dropwise until the pH is ~1-2.

  • The dihydrochloride salt will precipitate. Cool the mixture to maximize recovery.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Chapter 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include:

    • A triplet and quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm, respectively).

    • Signals for the pyridine ring protons in the aromatic region (~7.5-8.8 ppm).

    • A characteristic AX₂ system for the -CH(NH₂)-CH₂- protons of the propanoate backbone.

    • A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework, including the carbonyl carbon of the ester (~170 ppm) and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z 195.11.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like TFA is a typical starting point for method development.

Conclusion

This guide has detailed two scientifically sound and practical methods for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. For general laboratory synthesis and scalability, the Modified Rodionov Reaction is the superior choice due to its operational simplicity, high convergence, and use of readily available, inexpensive starting materials. The Aza-Michael addition route serves as a viable alternative, particularly if the unsaturated ester intermediate is already accessible. In all synthetic endeavors, rigorous in-process monitoring and final product characterization are paramount to ensuring high purity and batch-to-batch consistency, which are critical requirements in the field of drug development.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (Patent).
  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2016). Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (Patent).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (Patent). Patsnap. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2012). Molecules. National Institutes of Health. [Link]

  • Reaction with 3-aminopyridine with methyl acrylate. ResearchGate. [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2020). Organic Letters. ACS Publications. [Link]

  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (Patent).
  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2024). RSC Advances. RSC Publishing. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). Archiv der Pharmazie. PubMed. [Link]

  • Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic Chemistry Portal. [Link]

  • Auto-tandem catalysis: direct synthesis of poly(ester-ether)s from alkyl acrylates and diols. (2020). Polymer Chemistry. RSC Publishing. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2015). Molecules. MDPI. [Link]

Sources

Exploratory

Physicochemical properties of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-ami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a pyridine-containing amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural resemblance to key intermediates in the synthesis of modern therapeutics underscores the necessity of a thorough understanding of its fundamental physicochemical properties. The behavior of a molecule in terms of its solubility, stability, and ionization state is paramount, directly influencing its suitability for synthetic transformations, formulation design, and ultimately, its pharmacokinetic and pharmacodynamic profile in a biological system.

This guide provides a comprehensive technical overview of the core physicochemical attributes of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. As a Senior Application Scientist, the narrative moves beyond a simple recitation of data, focusing instead on the causality behind experimental methodologies and the practical implications of each property for the research and development professional. The protocols described herein are designed to be self-validating, reflecting best practices in pharmaceutical characterization.

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent characterization. The dihydrochloride salt form indicates that the two basic nitrogen centers—the primary amine and the pyridine ring nitrogen—are protonated, a feature that profoundly influences the compound's properties, particularly its solubility.

IdentifierValueSource
Compound Name Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride-
CAS Number 149498-96-4; 108859-33-8[1]
Molecular Formula C₁₀H₁₆Cl₂N₂O₂[1]
Molecular Weight 267.15 g/mol [1]
SMILES O=C(OCC)CC(N)C1=CC=CN=C1.[H]Cl.[H]Cl
IUPAC Name ethyl 3-amino-3-(pyridin-3-yl)propanoate;dihydrochloride-

Structural Features:

  • Chiral Center: The molecule possesses a chiral center at the C3 carbon, bonded to the amino group and the pyridine ring. This means it can exist as a racemate or as individual enantiomers.

  • Ester Group: The ethyl ester is susceptible to hydrolysis, particularly at non-neutral pH, a critical consideration for stability studies.

  • Basic Centers: The presence of a primary aliphatic amine and a pyridine nitrogen makes the molecule dibasic. The dihydrochloride salt form enhances aqueous solubility compared to the free base.

Core Physicochemical Properties

The following table summarizes the key physicochemical data. It is crucial to distinguish between predicted values for the free base and the expected properties of the dihydrochloride salt.

PropertyValue / Expected BehaviorNotes
Appearance White to off-white crystalline solidBased on typical properties of similar hydrochloride salts.
Melting Point Not experimentally determined.As a salt, it may decompose upon heating. Determination is crucial for purity assessment.
Boiling Point 320.8 ± 32.0 °C (Predicted, Free Base)[2] The dihydrochloride salt will decompose before boiling.
Aqueous Solubility Expected to be high.The salt form is designed to enhance solubility in aqueous media. pH-dependent profile is critical.
pKa 6.97 ± 0.33 (Predicted, Free Base)[2] This likely corresponds to the pyridine nitrogen. A second, higher pKa is expected for the primary amine.
Melting Point and Thermal Behavior

The melting point of a pure crystalline compound is a sharp, well-defined temperature range, making it a fundamental indicator of purity.[3] Impurities typically cause a depression and broadening of the melting range. For pharmaceutical compounds, methods like the capillary tube method or Differential Scanning Calorimetry (DSC) are standard.[3] Given its nature as a hydrochloride salt, it is important to observe for decomposition (e.g., color change, gas evolution) during heating.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses the solubility of the highest therapeutic dose in 250 mL of aqueous media across a pH range of 1.2–6.8 to classify drugs.[4][5] While specific data for this compound is unavailable, the dihydrochloride salt structure suggests it is significantly more water-soluble than its free base. A full pH-solubility profile is essential for any development program.

Acidity and Basicity (pKa)

The ionization constant (pKa) dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with molecular targets.[6][7] Ethyl 3-amino-3-(pyridin-3-yl)propanoate has two basic centers:

  • Pyridine Nitrogen: The predicted pKa of ~7 suggests this nitrogen will be largely protonated in the acidic environment of the stomach and partially protonated at physiological pH (~7.4).[2]

  • Primary Amine: Aliphatic amines typically have pKa values in the range of 9-10. This group will be fully protonated in both the stomach and the small intestine.

Accurate experimental determination of these two pKa values is crucial for building predictive models of absorption and distribution.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for clear predictions of the expected analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include aromatic protons from the pyridine ring (likely in the δ 7.5-9.0 ppm range, deshielded due to protonation), a methine proton (CH) adjacent to the amino group, two diastereotopic methylene protons (CH₂), and the quartet and triplet of the ethyl ester group. The N-H protons of the ammonium groups may appear as broad signals.

  • ¹³C NMR: Key signals would include those for the ester carbonyl carbon (~170 ppm), aromatic carbons of the pyridine ring, and aliphatic carbons of the propanoate backbone.

Infrared (IR) Spectroscopy

Characteristic absorption bands can confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N⁺-H2800-3200 (broad)Stretch (from R-NH₃⁺)
C=O1730-1750Stretch (Ester)
C=N, C=C1550-1650Aromatic Ring Stretch (Pyridine)
C-O1100-1300Stretch (Ester)
Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected molecular ion would correspond to the free base (M+H)⁺ at m/z 195.11, resulting from the in-source loss of the two HCl molecules.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the critical physicochemical properties of the title compound.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a solid.[8]

Causality: A slow, controlled heating rate (~1 °C/minute) near the melting point is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[8] A preliminary rapid determination is used to efficiently identify the approximate melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours to remove any residual solvent or moisture.[8]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[8] Tap the tube gently to create a tightly packed column.

  • Preliminary Run: Place the capillary in the heating block apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting temperature.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Insert a new capillary. Set the heating ramp rate to 1-2 °C per minute.[10]

  • Record Temperatures: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep Powder & Dry Sample Load Load Capillary Tube Prep->Load FastRun Rapid Heating (Approx. MP) Load->FastRun Cool Cool Apparatus FastRun->Cool SlowRun Slow Heating (1-2°C/min) Cool->SlowRun Record Record Onset & Clear Point Temps SlowRun->Record Repeat Perform in Triplicate Record->Repeat Report Report Range Repeat->Report Solubility_Workflow A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Solid to Each Buffer A->B C Agitate at 37°C B->C D Sample at Time Points (e.g., 2, 24, 48h) C->D E Filter or Centrifuge D->E F Quantify Concentration (HPLC) E->F G Check for Equilibrium (Concentration Plateau) F->G H Report Solubility (mg/mL) G->H

Fig 2. Workflow for Shake-Flask Solubility Determination.
Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant. [11] Causality: This method relies on the principle that at the midpoint of a titration curve for a weak acid or base, the pH of the solution is equal to the pKa of the ionizable group. [12]For a dibasic compound like this one, two inflection points will be observed on the titration curve, corresponding to the two pKa values. Maintaining a constant ionic strength minimizes variations in activity coefficients. [11] Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [11]2. Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength. [11]3. Initial Acidification: For a basic compound, titrate with a standardized acid (e.g., 0.1 M HCl). To determine both pKa values, first adjust the sample solution to a low pH (e.g., pH 2) with HCl.

  • Titration: Titrate the acidified solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes of titrant and recording the pH after each addition. Allow the pH reading to stabilize before each new addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points (midpoints of the buffer regions) or by calculating the derivative of the titration curve to identify the inflection points.

  • Replicates: Perform a minimum of three titrations to ensure the reliability of the results. [11]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample Solution (with KCl) Calibrate->Prepare Acidify Acidify to pH ~2 Prepare->Acidify Titrate Titrate with NaOH Acidify->Titrate Start Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Find Inflection Points (Determine pKa values) Plot->Analyze Final Final Analyze->Final Report pKa1, pKa2

Fig 3. Workflow for Potentiometric pKa Determination.

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage Conditions: The compound should be stored in a well-sealed container in a dry environment, as hydrochloride salts can be hygroscopic. For long-term storage, refrigeration (2-8°C) and protection from light are recommended. [2][13]* Chemical Stability: The ester functional group presents a potential liability for hydrolysis, especially in aqueous solutions at high or low pH. Stability studies in buffered solutions should be conducted to determine its degradation kinetics.

Conclusion

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chiral, dibasic ester whose utility in research and development is critically dependent on its physicochemical properties. While some data can be predicted, this guide emphasizes the necessity of rigorous experimental determination of its melting point, pH-solubility profile, and pKa values. The provided protocols, grounded in established pharmaceutical science, offer a clear roadmap for this essential characterization. A comprehensive understanding of these foundational properties will empower researchers to make informed decisions, accelerating the journey from chemical entity to potential therapeutic agent.

References

  • World Health Organization. (n.d.). Annex 4. WHO. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • ResearchGate. (2024). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Crysdot LLC. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Foundational

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a key intermediate in modern ph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a key intermediate in modern pharmaceutical synthesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application. This document is structured to provide not only the fundamental chemical and physical properties of this compound but also to delve into the causality behind its synthesis and handling. Every piece of information is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and reliability in your research and development endeavors.

Chemical Identity and Physicochemical Properties

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a pyridinyl derivative of a β-amino acid ester. Its structure, comprising a pyridine ring, an ethyl ester, and a chiral center at the C3 position, makes it a valuable building block in the synthesis of complex molecules.

IdentifierValueSource
CAS Number 149498-96-4[1]
Molecular Formula C₁₀H₁₆Cl₂N₂O₂[1]
Molecular Weight 267.15 g/mol
Appearance White to off-white powder or crystals
Storage Refrigerator

Note on the Free Base: The corresponding free base, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, has a CAS number of 62247-22-7 and a molecular formula of C₁₀H₁₄N₂O₂. The dihydrochloride salt is often preferred in synthesis due to its increased stability and crystallinity, which facilitates purification.

Structural Elucidation

The dihydrochloride salt form indicates that both the pyridine ring nitrogen and the primary amine are protonated. This has significant implications for the compound's solubility and reactivity.

Synthesis and Mechanistic Insights

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a key intermediate in the synthesis of the oral anticoagulant, dabigatran etexilate. The synthesis of this class of compounds generally involves a Michael addition of an amine to an α,β-unsaturated ester.

Retrosynthetic Analysis

A logical retrosynthetic approach to Ethyl 3-amino-3-(pyridin-3-yl)propanoate would disconnect the C-N bond formed during the key synthetic step, leading back to a pyridine-containing amine and ethyl acrylate.

Retrosynthesis Target Ethyl 3-amino-3-(pyridin-3-yl)propanoate Intermediates Pyridin-3-amine + Ethyl Acrylate Target->Intermediates C-N Disconnection (Michael Addition)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Protocol

The following is a plausible, literature-informed protocol for the synthesis of the free base, which can then be converted to the dihydrochloride salt.

Step 1: Michael Addition

  • To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.1 eq).

  • The reaction can be catalyzed by a Lewis acid or a protic acid to activate the electrophilicity of the acrylate.

  • Heat the reaction mixture at reflux for 16-20 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation Reactants 3-Aminopyridine + Ethyl Acrylate Reaction Michael Addition (Ethanol, Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification FreeBase Pure Free Base Purification->FreeBase SaltFormation Addition of HCl FreeBase->SaltFormation Product Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride SaltFormation->Product

Caption: Proposed workflow for the synthesis and purification.

Mechanistic Considerations

The key step, the Michael addition, is a conjugate addition of a nucleophile (the amino group of 3-aminopyridine) to an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or an acid, which protonates the carbonyl oxygen of the acrylate, making it more electrophilic.

Analytical Characterization (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the protons on the pyridine ring, and the protons of the propanoate backbone. The chemical shifts of the pyridine and backbone protons would be influenced by the protonation state.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the pyridine ring, and the aliphatic carbons of the propanoate chain.

Mass Spectrometry (MS)

The mass spectrum of the free base (C₁₀H₁₄N₂O₂) would show a molecular ion peak (M+) at m/z 194.23. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and cleavage of the propanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.

  • N-H stretching vibrations for the primary amine (and the protonated amine in the salt) in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • C=N and C=C stretching vibrations from the pyridine ring.

Handling, Storage, and Safety

Handling of a Hygroscopic Dihydrochloride Salt

As a dihydrochloride salt, Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is likely to be hygroscopic. Therefore, proper handling is crucial to maintain its integrity.

  • Inert Atmosphere: Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Drying: If the compound has absorbed moisture, it can be dried in a vacuum oven at a moderate temperature.

  • Weighing: Weigh the compound quickly to minimize water absorption from the atmosphere.

Storage

Store the compound in a tightly sealed container in a refrigerator. The use of a desiccator for storage is also recommended.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Applications in Drug Discovery and Development

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a crucial intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The pyridine moiety and the β-amino ester functionality provide a versatile scaffold for the construction of more complex pharmacologically active molecules. Its role as a key building block underscores the importance of efficient and scalable synthetic routes to this compound for the pharmaceutical industry.

Application Intermediate Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Dabigatran Dabigatran Etexilate (Anticoagulant) Intermediate->Dabigatran Key Intermediate In

Caption: Application of the target compound in drug synthesis.

References

Sources

Exploratory

Potential applications of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a synthetically accessible building block poised for signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a synthetically accessible building block poised for significant applications in medicinal chemistry. Its molecular architecture, featuring a pyridine ring, a β-amino ester moiety, and a stereocenter, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, exploring its core attributes, synthetic accessibility, and, most importantly, its potential as a foundational scaffold for developing next-generation drugs targeting a range of diseases. We will delve into specific, evidence-based applications, detailing the scientific rationale and providing actionable experimental workflows for researchers in the field.

Introduction: The Strategic Value of the Pyridine and β-Amino Ester Motifs

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds." The pyridine ring is a quintessential example of such a scaffold.[1][2] As an isostere of benzene, it offers aromaticity for crucial π-π stacking interactions with biological targets, while its nitrogen atom introduces a dipole moment and a key site for hydrogen bonding.[3] This nitrogen atom can significantly enhance a molecule's pharmacokinetic properties, including solubility and metabolic stability.[4][5] The pyridine nucleus is a core component in over 7,000 existing drug molecules, highlighting its broad utility.[1][2][5]

Complementing the pyridine ring, the β-amino ester functionality provides a flexible and synthetically tractable backbone.[6][7] Polymers based on β-amino esters (PBAEs) are known for their biodegradability and pH-responsiveness, making them excellent candidates for drug delivery systems.[6][7][8][9] In small-molecule drug design, the β-amino acid structure allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective interactions with enzyme active sites and receptor binding pockets. The presence of a chiral center in Ethyl 3-amino-3-(pyridin-3-yl)propanoate further expands its potential, enabling the development of stereospecific drugs with improved therapeutic indices.

This guide will systematically explore how these structural features can be leveraged to design and synthesize novel compounds with significant therapeutic potential.

Physicochemical Characteristics and Synthesis

A foundational understanding of the compound's properties is essential for its effective application in drug discovery programs.

PropertyValueSignificance in Drug Discovery
Molecular Formula C10H16Cl2N2O2Defines the elemental makeup of the molecule.
Molecular Weight 267.15 g/mol [10]Influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and membrane permeability.
Form Dihydrochloride salt[10]The salt form generally confers greater aqueous solubility and stability compared to the free base, which is advantageous for handling and formulation.
Chirality Contains a stereocenterAllows for the synthesis of enantiomerically pure compounds, which is often critical for achieving desired biological activity and avoiding off-target effects.

Synthetic Accessibility: The synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate and its analogs is well-documented in the chemical literature, often involving the reaction of an aminopyridine with an acrylate derivative.[11][12][13][14] This accessibility is a key advantage, as it allows for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Generalized Synthetic Workflow

A common and efficient method for synthesizing related structures is the Michael addition of an aminopyridine to an ethyl acrylate. The following diagram illustrates a conceptual workflow.

dot

G cluster_0 Conceptual Synthesis of the Core Scaffold A 3-Aminopyridine C Michael Addition (Acid or Base Catalysis) A->C B Ethyl Acrylate B->C D Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Free Base) C->D E Purification (Chromatography/Recrystallization) D->E F Purified Free Base E->F G Salt Formation (e.g., HCl in a suitable solvent) F->G H Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride G->H

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Protocol: A Representative Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine in a suitable solvent such as absolute ethanol.[11]

  • Addition of Reactants: To the stirred solution, add ethyl acrylate.[11]

  • Catalysis: Slowly add a catalyst, such as trifluoromethanesulfonic acid, to initiate the reaction.[11][12]

  • Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 16-20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11][12]

  • Workup and Purification: Upon completion, cool the reaction mixture and purify the product. This may involve washing with organic solvents, concentration under reduced pressure, and recrystallization to yield the desired product.[11][12]

  • Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in an appropriate solvent and treat with a solution of hydrochloric acid. The resulting precipitate can be collected by filtration.

Causality behind Experimental Choices: The use of an acid catalyst protonates the pyridine ring, which can influence the nucleophilicity of the amino group and the electrophilicity of the ethyl acrylate, thereby promoting the desired Michael addition. The choice of solvent and temperature is optimized to ensure sufficient reaction rates while minimizing side reactions.

Potential Applications in Medicinal Chemistry

The true value of this scaffold lies in its potential to serve as a starting point for a wide array of therapeutic agents.

3.1. Thrombin Inhibitors for Anticoagulant Therapy

Scientific Rationale: Ethyl 3-(pyridin-2-ylamino)propanoate, a closely related analog, is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[11][12][13][14][15] This establishes a strong precedent for using this class of compounds to target serine proteases involved in the coagulation cascade. The primary amine and the pyridine nitrogen of Ethyl 3-amino-3-(pyridin-3-yl)propanoate can be strategically functionalized to mimic the binding of natural substrates to the active site of thrombin, leading to potent and selective inhibition.

Proposed Research Workflow:

Experimental Protocol: In Vitro Thrombin Inhibition Assay

  • Materials:

    • Human α-thrombin.

    • Chromogenic thrombin substrate (e.g., S-2238).

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with polyethylene glycol).

    • Synthesized test compounds and a known thrombin inhibitor (e.g., dabigatran) for positive control.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the assay buffer, test compound solution, and human α-thrombin to the wells of the microplate.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).

    • Self-Validating System: The inclusion of a known inhibitor with a well-characterized Ki value serves as a validation for the assay's accuracy and reproducibility.

3.2. Anticancer and Antimicrobial Agents

Scientific Rationale: The pyridine scaffold is a common feature in a multitude of anticancer and antimicrobial agents. P[3]yridine-containing compounds often function as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation. A[3]dditionally, they can interfere with microbial processes such as cell wall synthesis or DNA replication. T[3]he β-amino ester portion of the molecule can be modified to enhance cell permeability and target specific intracellular components.

Proposed Research Workflow:

dot

G cluster_2 Anticancer/Antimicrobial Agent Discovery A Core Scaffold B Diverse Synthetic Modifications A->B C Screening Library B->C D Primary Screening: - Cancer Cell Line Viability (e.g., MTT Assay) - Bacterial Growth Inhibition (e.g., MIC Assay) C->D E Hit Confirmation and Dose-Response Analysis D->E F Mechanism of Action Studies (e.g., Kinase Profiling, Target Engagement Assays) E->F G Lead Optimization for Potency and Safety F->G H In Vivo Efficacy and Toxicology Studies G->H I Lead Candidate H->I

Caption: A workflow for discovering anticancer or antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton broth (MHB).

    • Synthesized test compounds and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

    • 96-well microplates.

    • Bacterial inoculum standardized to a specific optical density.

  • Procedure:

    • Perform a two-fold serial dilution of the test compounds in the microplate wells containing MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validating System: The MIC of the standard antibiotic for the specific bacterial strains should fall within an expected range, confirming the validity of the experimental setup and the susceptibility of the bacteria.

Conclusion and Future Outlook

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is more than just a chemical entity; it is a strategic starting point for innovation in medicinal chemistry. Its combination of a privileged pyridine scaffold and a versatile β-amino ester backbone provides a robust platform for the design of targeted therapies. The precedents set by structurally related compounds in anticoagulant therapy, coupled with the broad therapeutic relevance of the pyridine motif in oncology and infectious diseases, underscore the immense potential of this compound. Future research efforts should focus on chiral synthesis to isolate and test individual enantiomers, extensive SAR studies to optimize potency and selectivity, and the exploration of novel therapeutic targets. By leveraging the principles and workflows outlined in this guide, researchers can unlock the full potential of this promising scaffold to develop the medicines of tomorrow.

References
  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved January 14, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved January 14, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. (n.d.). Retrieved January 14, 2026, from [Link]

  • Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed. (2018, December 14). Retrieved January 14, 2026, from [Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Publishing. (2024, February 13). Retrieved January 14, 2026, from [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate | C10H14N2O2 | CID 23448234 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. (n.d.).
  • CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

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Foundational

The Strategic Sourcing and Application of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the procurement and application of specialized chemical intermediates are critical steps that underpin the success of a research and development pipeline....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement and application of specialized chemical intermediates are critical steps that underpin the success of a research and development pipeline. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a key building block in modern medicinal chemistry, is one such intermediate whose strategic use can significantly impact the timeline and outcome of a project. This guide provides an in-depth technical overview of this compound, from its commercial availability to its synthesis, quality control, and applications, designed to empower researchers with the knowledge to effectively integrate it into their workflows.

Commercial Availability and Sourcing

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the availability of comprehensive analytical documentation (such as a Certificate of Analysis), and the supplier's ability to scale up production if required.

Below is a comparative table of notable commercial suppliers for Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride and its related analogs.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride149498-96-4≥98%Available as a powder or crystals. Safety and handling information is readily accessible.
Crysdot LLC Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride149498-96-498%Provides basic physicochemical properties and safety information.
BLDpharm Ethyl (R)-3-amino-3-(pyridin-3-yl)propanoate149519-97-1Not specifiedOffers the (R)-enantiomer, with NMR, HPLC, and LC-MS data available.[1]
ChemicalBook ethyl 3-aMino-3-(pyridin-3-yl)propanoate62247-22-7Not specifiedLists multiple suppliers and basic product information.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is essential for its effective handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₆Cl₂N₂O₂Crysdot LLC[3]
Molecular Weight 267.15 g/mol Crysdot LLC[3]
Appearance White to off-white powder or crystalsSigma-Aldrich
Storage Temperature Room Temperature, sealed in dry conditionsCrysdot LLC[3]

Synthesis and Purification: A Technical Perspective

While many researchers will opt to purchase Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride commercially, an understanding of its synthesis is invaluable for troubleshooting and for custom synthesis needs. The synthesis of the closely related isomer, ethyl 3-(pyridin-2-ylamino)propanoate, is well-documented in patent literature and provides a strong foundational methodology.[4] This synthesis is a key step in the production of the direct thrombin inhibitor, dabigatran etexilate.[4]

The general synthetic approach involves the Michael addition of an aminopyridine to ethyl acrylate. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is adapted from established patent literature and serves as a representative example of the synthesis of a key structural analog.[4]

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid (catalyst)

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

  • To the stirred solution, add ethyl acrylate.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid dropwise.

  • Heat the reaction mixture to 120-160°C in an oil bath and reflux for 16-20 hours.

  • After the reaction is complete, cool the mixture and wash it with petroleum ether.

  • Concentrate the washed reaction mixture under reduced pressure.

  • The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

Causality of Experimental Choices:

  • Nitrogen Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could lead to impurities.

  • Trifluoromethanesulfonic Acid: This strong acid is an effective catalyst for the Michael addition, promoting the reaction between the weakly nucleophilic aminopyridine and the ethyl acrylate.

  • High Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion within a reasonable timeframe.

  • Recrystallization: This purification method is chosen for its efficiency in removing unreacted starting materials and byproducts, resulting in a highly pure final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-aminopyridine 2-aminopyridine Michael Addition Michael Addition 2-aminopyridine->Michael Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Michael Addition Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Michael Addition Trifluoromethanesulfonic Acid (Catalyst) Trifluoromethanesulfonic Acid (Catalyst) Trifluoromethanesulfonic Acid (Catalyst)->Michael Addition 120-160°C, 16-20h 120-160°C, 16-20h 120-160°C, 16-20h->Michael Addition Purification Purification Michael Addition->Purification Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate Purification->Ethyl 3-(pyridin-2-ylamino)propanoate Yield: ~85% Purity: >99% (HPLC)

Caption: A schematic overview of the synthesis workflow for a key structural analog.

Quality Control and Analytical Methods

Ensuring the identity and purity of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is paramount for its use in drug development, where impurities can have significant consequences. A robust quality control workflow should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. Purity is typically reported as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the structure of the molecule by showing the chemical environment of each proton. The spectrum should be consistent with the expected structure of Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

  • ¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the ester carbonyl group and the amine N-H bonds.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis Incoming Material Incoming Material Purity Assessment Purity Assessment Incoming Material->Purity Assessment HPLC Identity Confirmation Identity Confirmation Purity Assessment->Identity Confirmation Purity ≥ 98% Identity Confirmation->Incoming Material Repurify or Reject Final Approval Final Approval Identity Confirmation->Final Approval Spectroscopic Consistency ¹H NMR ¹H NMR Identity Confirmation->¹H NMR ¹³C NMR ¹³C NMR Identity Confirmation->¹³C NMR Mass Spec Mass Spec Identity Confirmation->Mass Spec IR Spec IR Spec Identity Confirmation->IR Spec

Caption: A typical quality control workflow for ensuring the purity and identity of the compound.

Applications in Drug Development

The 3-amino-3-(pyridin-3-yl)propanoate scaffold is of significant interest to medicinal chemists. The pyridine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, while the β-amino acid backbone provides a versatile platform for further chemical modification.

The primary documented application of the structural analog, ethyl 3-(pyridin-2-ylamino)propanoate, is as a key intermediate in the synthesis of Dabigatran etexilate, a potent and orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[4] The synthesis involves the coupling of the amino group of the propanoate with another chemical fragment to build the complex core of the final drug molecule.

The broader class of β-amino acid derivatives is widely utilized in drug design to:

  • Introduce conformational constraints: The additional carbon in the backbone compared to α-amino acids can lead to more stable secondary structures in peptides, enhancing their biological activity and stability.

  • Improve pharmacokinetic properties: The modification of the scaffold can be used to tune properties such as solubility, lipophilicity, and metabolic stability.

  • Mimic natural ligands: The 3-aminopropanoate structure can serve as a bioisostere for other functional groups, allowing for the design of molecules that can effectively interact with biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Crysdot LLC. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-Arylpropanoates

Abstract 3-Amino-3-arylpropanoates, a key class of β-aryl-β-amino acids, are integral structural motifs in a multitude of biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-arylpropanoates, a key class of β-aryl-β-amino acids, are integral structural motifs in a multitude of biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporation into peptide backbones can confer enhanced metabolic stability and induce specific secondary structures.[2] Consequently, the development of efficient and stereoselective synthetic routes to these compounds is of paramount importance to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the principal methodologies for the synthesis of 3-amino-3-arylpropanoates. It covers classical approaches such as the Rodionov and Mannich reactions, details the significant advancements in modern asymmetric synthesis—including organocatalytic, metal-catalyzed, and biocatalytic methods—and explores other novel strategies. The discussion emphasizes the underlying mechanisms, the rationale behind experimental design, and the scope and limitations of each approach, offering field-proven insights for the practicing scientist. Detailed experimental protocols and comparative data are provided to serve as a practical resource for laboratory application.

Introduction: The Significance of β-Aryl-β-Amino Acids

Non-natural β-amino acids have emerged as exceptionally valuable building blocks in contemporary organic and bioorganic chemistry.[3][4] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a simple alteration that imparts profound changes in their conformational preferences and resistance to enzymatic degradation. When incorporated into peptides, these residues can form unique, stable helical or sheet-like secondary structures, making them powerful tools for designing peptidomimetics with tailored biological functions.[2]

The 3-amino-3-arylpropanoate scaffold is of particular interest. The aryl group at the β-position (C3) is a common feature in numerous pharmaceutical agents, where it often engages in crucial binding interactions with biological targets. The development of synthetic methods that not only construct this scaffold efficiently but also precisely control the stereochemistry at the C3 position is a significant synthetic challenge.[5] This guide will navigate the evolution of these synthetic strategies, from foundational multi-component reactions to the state-of-the-art in asymmetric catalysis.

Foundational Synthetic Strategies: The Classical Routes

Long-standing methods for carbon-carbon and carbon-nitrogen bond formation provide the historical foundation for the synthesis of 3-amino-3-arylpropanoates. While often lacking in stereocontrol, they are robust and frequently serve as the basis for modern variations.

The Rodionov Reaction

The Rodionov reaction is a one-pot, three-component condensation of an aryl aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[6] This method directly assembles the β-amino acid core and has been widely used for its operational simplicity.[2][7]

Mechanism and Causality: The reaction proceeds through a complex network of equilibria.[8] The initial step is a Knoevenagel condensation between the aldehyde and malonic acid to form an arylidenemalonic acid intermediate. Concurrently, the aldehyde can react with ammonia (from ammonium acetate) to form an imine. The crucial step is a Michael addition of ammonia to the arylidenemalonic acid, followed by decarboxylation to yield the final 3-amino-3-arylpropanoic acid.[8] However, a competing pathway involves the decarboxylation of the arylidenemalonic acid to form a cinnamic acid byproduct, which can reduce the overall yield of the desired product.[8] The choice of solvent and reaction temperature is critical; polar solvents can influence the equilibrium between the competing pathways.[8]

Rodionov_Mechanism A Aryl Aldehyde I1 Arylidenemalonic Acid A->I1 Knoevenagel Condensation I2 Imine A->I2 w/ NH3 B Malonic Acid B->I1 C NH4OAc C->I2 I3 Michael Adduct C->I3 I1->I3 Michael Addition of NH3 P2 Cinnamic Acid (Byproduct) I1->P2 Decarboxylation P1 3-Amino-3-arylpropanoic Acid (Product) I3->P1 Decarboxylation

Caption: Competing pathways in the Rodionov Reaction.

The Mannich Reaction

The Mannich reaction is another cornerstone three-component reaction, classically involving the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (or another aldehyde) and a primary or secondary amine.[9] For the synthesis of 3-amino-3-arylpropanoates, the reaction is adapted to use a pre-formed imine (from an aryl aldehyde and an amine) which is then attacked by a suitable carbon nucleophile, such as a ketene silyl acetal or a malonic ester.[10][11]

Causality in Component Selection: The choice of nucleophile is critical. Ketene silyl acetals, derived from esters, are highly reactive enolate equivalents that readily add to electrophilic imines, directly yielding the β-amino ester backbone.[11] The use of pre-formed, N-protected imines (e.g., N-sulfonyl or N-carbamate) is a key advancement. These protecting groups activate the imine towards nucleophilic attack and prevent side reactions, making the process more reliable and amenable to asymmetric catalysis.

The Vanguard of Synthesis: Modern Asymmetric Methodologies

The primary goal of modern synthetic chemistry is not just to make molecules, but to make them in a single enantiomeric form. The following strategies represent the state-of-the-art in the enantioselective synthesis of 3-amino-3-arylpropanoates.

Catalytic Asymmetric Mannich Reactions

This is arguably the most powerful and versatile approach. By employing a small amount of a chiral catalyst, high yields and excellent enantioselectivities can be achieved.

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, have revolutionized asymmetric synthesis.

  • Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts activate the imine by protonating the nitrogen atom, lowering its LUMO and rendering it more electrophilic. The chiral backbone of the catalyst creates a stereochemically defined environment, directing the nucleophile to attack one specific face of the imine. This strategy is highly effective for the reaction of N-Boc or other carbamate-protected imines with various nucleophiles.[12]

  • Thiourea and Squaramide Catalysts: These are bifunctional catalysts.[13] The thiourea or squaramide moiety acts as a double hydrogen-bond donor, activating the electrophile (imine). A basic site elsewhere on the catalyst (e.g., a tertiary amine) simultaneously activates the nucleophile by deprotonation, generating an enolate. This cooperative activation within a single chiral molecule leads to a highly organized transition state and excellent stereocontrol.[13][14]

Organocatalysis_Cycle cluster_activation Activation & Complexation CAT Chiral Catalyst (e.g., CPA) Active_E Activated Imine [CAT-E Complex] CAT->Active_E Binds & Activates E Imine (E) E->Active_E Nu Nucleophile (Nu-H) Product Enantioenriched Product Nu->Product by Nu-H Active_E->Product Stereoselective Attack Product->CAT Releases Product, Regenerates Catalyst

Caption: General catalytic cycle for an asymmetric Mannich reaction.

Metal Catalysis: Chiral Lewis acid complexes, often featuring metals like copper, zinc, or zirconium, can also catalyze asymmetric Mannich reactions. The metal center coordinates to the imine, activating it towards nucleophilic attack. The chiral ligands surrounding the metal dictate the facial selectivity of the reaction.

Biocatalytic Approaches

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions.[15]

  • Kinetic Resolution: This strategy involves the use of an enzyme, typically a lipase or a transaminase, to selectively react with one enantiomer of a racemic mixture of 3-amino-3-arylpropanoate esters.[6] For instance, a lipase can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the unreacted (S)-ester behind.[6] This allows for the separation of both enantiomers, albeit with a maximum theoretical yield of 50% for each.

  • Asymmetric Synthesis: More advanced biocatalytic methods use engineered enzymes, such as β-transaminases, for the direct asymmetric amination of a corresponding β-keto acid, producing the chiral β-amino acid in high yield and enantiomeric excess.[6]

Other Novel Methodologies
  • Radical Reactions: Recent innovations include the development of radical-mediated processes. For example, a cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides can proceed via a 1,2-nitrogen migration to furnish α-arylated β-amino acids with high regio- and enantioselectivity under nickel catalysis.[5]

  • Aryne Chemistry: Three-component reactions involving highly reactive aryne intermediates have been developed. In this approach, a nucleophile (such as a chiral bislactim ether) adds to the aryne, and the resulting aryl anion is trapped by a third electrophile in a one-pot procedure to generate quaternary α-aryl-β-amino acid derivatives.[16][17]

Comparative Data and Substrate Scope

The choice of synthetic method often depends on the specific target molecule and available resources. The following table summarizes representative results for different asymmetric approaches.

Methodology Catalyst/Enzyme Substrate Example Yield (%) e.r. or e.e. (%) Reference
Organocatalytic MannichIsothiourea / Brønsted AcidArylacetic acid ester + Imineup to 9496:4 e.r.[14]
Organocatalytic MannichChiral Phosphoric AcidSulfoxonium ylide + Aryl amineN/AExcellent e.e.[12]
Organocatalytic MannichBifunctional ThioureaMalononitrile + CF3-ketimineup to 90up to 75 e.e.[18]
Ni-Catalyzed Cross-CouplingNi(II)/cyclo-Box + CPAβ-bromo α-amino ester + Aryl bromideModerateExcellent e.e.[5]
Biocatalytic ResolutionLipase PSRacemic ethyl 3-amino-3-arylpropanoate~40 (for each enantiomer)>100 (E value)[6]

Detailed Experimental Protocols

To bridge theory and practice, this section provides representative, step-by-step protocols.

Protocol 1: Classical Rodionov Synthesis of 3-Amino-3-phenylpropanoic Acid

This protocol is adapted from procedures described in the literature for one-pot β-amino acid synthesis.[2][8]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzaldehyde (5.3 g, 50 mmol), malonic acid (5.2 g, 50 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (thin-layer chromatography) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A white precipitate of the product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

  • Purification: The crude product can be recrystallized from a water/ethanol mixture to afford pure 3-amino-3-phenylpropanoic acid.

Experimental_Workflow Start 1. Combine Reactants (Aldehyde, Malonic Acid, NH4OAc) in Ethanol React 2. Heat to Reflux (4-6 hours) Start->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete Cool 4. Cool to RT, then Ice Bath (Precipitation) Monitor->Cool Complete Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash with Cold EtOH & Ether Filter->Wash Purify 7. Recrystallize Wash->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze

Caption: Workflow for a typical Rodionov synthesis and purification.

Protocol 2: Organocatalytic Asymmetric Mannich Reaction

This generalized protocol is based on methodologies using chiral Brønsted acids or bifunctional catalysts.[12][14]

  • Catalyst & Imine Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., chiral phosphoric acid, 1-5 mol%).

  • Reaction Setup: Add the N-protected imine (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂, or MTBE). Stir the solution at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes.

  • Nucleophile Addition: Add the nucleophile (e.g., a silyl ketene acetal or malonate derivative, 1.1-1.5 equiv) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to stir at the specified temperature for the required time (typically 12-48 hours), monitoring progress by TLC or ¹H NMR.

  • Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a specific quenching agent as required by the catalyst (e.g., trifluoroacetic acid for silyl ketene acetals). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of the purified product by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of 3-amino-3-arylpropanoates has evolved from robust, classical multi-component reactions to highly sophisticated asymmetric catalytic methods. Organocatalysis, in particular, has provided powerful, metal-free routes to access these compounds with exceptional levels of stereocontrol.[12][14] Biocatalysis offers a complementary "green" approach, leveraging the inherent selectivity of enzymes for specific transformations.[15]

Despite these remarkable advances, challenges remain. The development of catalysts that are effective for a wider range of sterically hindered or electronically diverse substrates is an ongoing pursuit. Furthermore, enhancing the sustainability of these syntheses by using renewable starting materials, minimizing waste, and employing catalytic systems that operate under milder conditions will continue to be a major focus.[19] The continued innovation in synthetic methodology will undoubtedly enable the discovery of novel therapeutics and materials built upon the versatile 3-amino-3-arylpropanoate scaffold.

References

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.).
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.). ACS Organic & Inorganic Au.
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.).
  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025).
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd.
  • Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2025).
  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (2025).
  • Three-component radical homo Mannich reaction. (n.d.).
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). PubMed Central.
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  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. (n.d.).
  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). PubMed.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024).
  • Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. (2025).
  • Biocatalytic synthesis of peptidic natural products and rel
  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Beilstein Journals.
  • Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. (2025). PubMed.
  • Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. (n.d.). Royal Society of Chemistry.
  • Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Qu
  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). PubMed.

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Foundational

The Synthetic Utility of Ethyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride: A Technical Guide for Chemical Architects

Introduction: The Strategic Value of Pyridyl-β-Amino Esters in Medicinal Chemistry In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone privileged structure, embedded in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridyl-β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone privileged structure, embedded in a multitude of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after motif for medicinal chemists. When combined with the versatile β-amino ester scaffold, it gives rise to a class of building blocks with significant potential for the construction of complex, bioactive molecules. This guide focuses on a key member of this class: Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

While direct literature on the extensive applications of the 3-pyridyl isomer is emerging, a comprehensive understanding of its synthetic potential can be expertly extrapolated from its closely related and industrially significant analogue, Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran.[1][2] This guide will provide a detailed, field-proven protocol for the synthesis of these valuable building blocks, explore their fundamental reactivity, and chart a course for their application in the synthesis of diverse heterocyclic systems relevant to drug development.

Physicochemical Properties and Handling

A foundational understanding of a building block's properties is paramount for its effective use. The dihydrochloride salt form of Ethyl 3-amino-3-(pyridin-3-yl)propanoate ensures greater stability and simplifies handling compared to the free base.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂ · 2HClInferred
Molecular Weight 267.15 g/mol Inferred
Appearance White to off-white solidTypical for similar salts
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General knowledge
Storage Store in a cool, dry place, sealed from moisture.General laboratory practice

Core Synthesis: The Aza-Michael Addition Pathway

The most direct and industrially scalable route to Ethyl 3-amino-3-(pyridyl)propanoates is the aza-Michael addition of an aminopyridine to ethyl acrylate.[3][4] This conjugate addition is a robust and versatile method for forming the crucial carbon-nitrogen bond.

Mechanism of the Acid-Catalyzed Aza-Michael Addition

The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid serves a dual purpose: it activates the ethyl acrylate, rendering the β-carbon more electrophilic, and it protonates the pyridine ring, which can influence the nucleophilicity of the exocyclic amino group. The general mechanism proceeds as follows:

aza_michael_mechanism acrylate Ethyl Acrylate (Activated by H+) ts1 Transition State acrylate->ts1 aminopyridine 3-Aminopyridine aminopyridine->ts1 Nucleophilic attack enolate Enolate Intermediate ts1->enolate C-N bond formation product_protonated Protonated Product enolate->product_protonated Protonation product Ethyl 3-amino-3- (pyridin-3-yl)propanoate product_protonated->product Deprotonation

Caption: Mechanism of Acid-Catalyzed Aza-Michael Addition.

Validated Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol, adapted from established patent literature for the synthesis of a key Dabigatran intermediate, serves as a reliable template for the synthesis of the title compound by substituting 2-aminopyridine with 3-aminopyridine.[3][4]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl acrylate (1.2 - 1.5 eq)

  • Trifluoromethanesulfonic acid (0.05 - 0.10 eq) or Glacial Acetic Acid (as catalyst and solvent)

  • Anhydrous Ethanol (solvent, if not using acetic acid)

  • Petroleum ether

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (e.g., 50 g) and anhydrous ethanol (e.g., 50 mL). Stir until the solid is mostly dissolved.[3]

  • Add ethyl acrylate (e.g., 56.5 mL) to the mixture.[3]

  • Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the stirring mixture. An exotherm may be observed.[3]

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (oil bath temperature of 120-160°C) for 16-20 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the product as a white solid.[4]

Formation of the Dihydrochloride Salt:

  • Dissolve the purified free base in a suitable solvent such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Reactivity Landscape: A Versatile Synthetic Intermediate

The true value of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride lies in its dual functionality. The primary amino group and the ester moiety serve as handles for a wide array of chemical transformations, making it a powerful precursor for various heterocyclic scaffolds.

reactivity_hub main Ethyl 3-amino-3-(pyridin-3-yl)propanoate acylation N-Acylation / Sulfonylation main->acylation alkylation N-Alkylation main->alkylation cyclization Cyclization Reactions main->cyclization reduction Ester Reduction main->reduction hydrolysis Ester Hydrolysis main->hydrolysis amides Amides / Sulfonamides acylation->amides sec_amines Secondary Amines alkylation->sec_amines heterocycles Dihydropyridinones, Pyrimidinones, etc. cyclization->heterocycles amino_alcohol Amino Alcohols reduction->amino_alcohol amino_acid β-Amino Acids hydrolysis->amino_acid

Caption: Reactivity pathways of the title building block.

N-Acylation and N-Sulfonylation

The primary amino group is readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides under standard conditions (e.g., in the presence of a base like triethylamine or pyridine). This allows for the introduction of a wide variety of substituents, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.

Reductive Amination

The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to form secondary amines.

Cyclization to Form Heterocycles

This is arguably the most powerful application of this building block. The 1,3-relationship between the amino and ester functionalities is perfectly poised for cyclization reactions to form six-membered heterocycles.

Synthesis of Dihydropyridinones: For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridinone cores, which are prevalent in many biologically active compounds.

Synthesis of Pyrimidinones: Condensation with reagents like isocyanates or isothiocyanates can be used to construct pyrimidinone or thiopyrimidinone rings.

Applications in Medicinal Chemistry: Charting a Path Forward

While the direct application of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in named drug synthesis is not as extensively documented as its 2-pyridyl counterpart, its potential is clear. The β-amino acid scaffold is a key component in numerous pharmaceuticals. For instance, the core structure is present in various enzyme inhibitors and receptor modulators.

The strategic placement of the nitrogen atom at the 3-position of the pyridine ring offers a different vector for interaction with biological targets compared to the 2- or 4-isomers. This can be critical for achieving selectivity and potency. Researchers in drug development can leverage this building block to:

  • Explore new chemical space: Synthesize novel libraries of compounds centered around the 3-pyridyl-β-amino ester core.

  • Structure-Activity Relationship (SAR) studies: Systematically probe the importance of the pyridine nitrogen's position by comparing the biological activity of compounds derived from the 2-, 3-, and 4-pyridyl isomers.

  • Develop novel heterocyclic systems: Utilize the cyclization strategies outlined above to create unique polycyclic scaffolds with potential therapeutic applications.

Conclusion

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a high-potential building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is accessible through a robust and scalable aza-Michael addition, a protocol for which has been detailed herein by leveraging validated methods for a close analogue. The dual functionality of the molecule opens up a rich landscape of chemical transformations, enabling the construction of diverse and complex molecular architectures. For researchers and drug development professionals, this compound represents a valuable tool for expanding chemical libraries and conducting nuanced SAR studies, ultimately paving the way for the discovery of next-generation therapeutics.

References

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(2), 295-299. [Link]

  • Chen, Y., et al. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2). [Link]

  • Shanghai Jinshan Pharmaceutical Co., Ltd. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Shanghai Jinshan Pharmaceutical Co., Ltd. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

  • Shanghai Zaesano Pharmaceutical Technology Co., Ltd. (2015). Ethyl 3-(pyridin-2-ylamino)
  • MySkinRecipes. (n.d.). N-Pyridin-2-yl-beta-alanine ethyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

  • Apicule. (n.d.). N-2-Pyridinyl-beta-alanine ethyl ester (CAS No: 103041-38-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Hetero Research Foundation. (2013). Improved process for the preparation of Dabigatran etexilate or its pharmaceutically acceptable salts. WO 2013/150545 A2.
  • Advancion. (n.d.). Nitroalkane Derivative Building Blocks and Intermediates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a valuable bifunctional building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a valuable bifunctional building block in medicinal chemistry and drug development. The synthetic strategy is centered on a catalyzed aza-Michael addition reaction between 3-aminopyridine and ethyl acrylate. This guide details the underlying reaction mechanism, provides a robust experimental procedure from starting materials to the purified dihydrochloride salt, and includes essential characterization and safety data. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic method.

Introduction and Scientific Background

β-amino esters are crucial synthons in organic chemistry, serving as precursors to β-lactams, peptides, and various heterocyclic compounds of pharmaceutical interest. The target molecule, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, incorporates both a pyridine moiety, common in pharmacologically active agents, and a β-amino ester scaffold.

The core of this synthesis is the aza-Michael addition , a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1][2] While this reaction can proceed without a catalyst, the use of a Brønsted acid is crucial for achieving practical conversion rates, especially with weakly nucleophilic aromatic amines like 3-aminopyridine.[3] The acid protonates the carbonyl oxygen of ethyl acrylate, rendering the β-carbon significantly more electrophilic and susceptible to attack by the amino group. The subsequent workup and treatment with hydrochloric acid yield the stable dihydrochloride salt, improving handling and shelf-life.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism of the Aza-Michael Addition:

The acid-catalyzed mechanism proceeds through three key steps:

  • Activation of Michael Acceptor: The Brønsted acid (H⁺) reversibly protonates the carbonyl oxygen of ethyl acrylate, increasing the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The lone pair of the amino group on 3-aminopyridine attacks the activated β-carbon, forming a new carbon-nitrogen bond and a resonance-stabilized enol intermediate.

  • Tautomerization & Deprotonation: The enol tautomerizes back to the more stable keto form, and deprotonation of the nitrogen atom regenerates the catalyst, yielding the final β-amino ester product.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaM.W. ( g/mol )GradeSupplier Example
3-AminopyridineC₅H₆N₂94.11≥99%Sigma-Aldrich
Ethyl AcrylateC₅H₈O₂100.12≥99%, contains inhibitorSigma-Aldrich
Trifluoromethanesulfonic Acid (TfOH)CF₃SO₃H150.08≥99%Sigma-Aldrich
Anhydrous Ethanol (EtOH)C₂H₅OH46.07200 proof, ≥99.5%Various
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrous, ≥99%Various
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Reagent GradeVarious
Saturated Sodium Bicarbonate Sol.NaHCO₃84.01AqueousIn-house prep.
Anhydrous Magnesium SulfateMgSO₄120.37GranularVarious
Hydrochloric AcidHCl36.462M solution in Diethyl EtherSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Reflux condenser and heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the free base and its subsequent conversion to the dihydrochloride salt.

Stage 1: Aza-Michael Addition – Synthesis of the Free Base
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (Nitrogen or Argon).

  • Charge Reactants: To the flask, add 3-aminopyridine (9.41 g, 100 mmol) and anhydrous ethanol (80 mL). Stir the mixture until the solid is fully dissolved.

  • Add Michael Acceptor: Add ethyl acrylate (11.9 mL, 11.0 g, 110 mmol, 1.1 eq) to the reaction flask.

  • Catalyst Addition (Critical Step): In the dropping funnel, prepare a solution of trifluoromethanesulfonic acid (0.88 mL, 1.50 g, 10 mmol, 0.1 eq) in anhydrous ethanol (10 mL). Add this solution dropwise to the stirring reaction mixture over 15-20 minutes. An exotherm may be observed. The choice of a strong Brønsted acid like TfOH is based on its efficacy in catalyzing additions to aminopyridines, as demonstrated in related syntheses.[4][5]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux for 16-20 hours.[5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v) and visualizing with UV light. The disappearance of the 3-aminopyridine spot indicates reaction completion.

Stage 2: Work-up and Dihydrochloride Salt Formation
  • Cooling and Concentration: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Aqueous Work-up: Dissolve the resulting oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may occur.

  • Extraction and Drying: Wash the organic layer with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again on the rotary evaporator to yield the crude free base, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL). While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. A pH of ~1-2 should be reached.

  • Isolation and Purification: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities. Dry the white to off-white solid product under vacuum at 40°C to a constant weight.

Visualization of Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Stage 1: Aza-Michael Addition cluster_workup Stage 2: Purification & Salt Formation Reactants 3-Aminopyridine Ethyl Acrylate Anhydrous Ethanol Catalyst Add TfOH Catalyst Reactants->Catalyst Reflux Reflux at 80-85°C (16-20 hours) Catalyst->Reflux Concentration1 Solvent Removal (Rotary Evaporator) Reflux->Concentration1 Workup Aqueous Work-up (EtOAc / NaHCO₃) Concentration1->Workup Concentration2 Dry & Concentrate Workup->Concentration2 Salt Dissolve in Et₂O Add HCl Solution Concentration2->Salt Isolate Filter, Wash & Dry Salt->Isolate Product Final Product: Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Isolate->Product

Caption: High-level workflow for the synthesis of the target compound.

Characterization

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 75-85%.

  • Purity (by HPLC): ≥98%.[5]

  • NMR Spectroscopy (Expected shifts in D₂O, δ in ppm):

NucleusExpected Chemical Shift (ppm)Description
¹H NMR~8.8-9.0Pyridine-H (positions 2, 6)
~8.5-8.7Pyridine-H (position 4)
~7.8-8.0Pyridine-H (position 5)
~5.0-5.2Methine-H (CH-NH₃⁺)
~4.1-4.3Methylene-H (O-CH₂)
~3.2-3.4Methylene-H (CH₂-CO)
~1.1-1.3Methyl-H (CH₃)
¹³C NMR~170-172Carbonyl (C=O)
~140-145Pyridine Quaternary & CH
~125-135Pyridine CH
~63-65Methylene (O-CH₂)
~50-52Methine (CH-NH₃⁺)
~38-40Methylene (CH₂-CO)
~13-15Methyl (CH₃)

Safety Precautions and Handling

This protocol must be performed by trained personnel in a well-ventilated fume hood.

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Acrylate: Flammable liquid and vapor. Lachrymator. May cause respiratory irritation. Keep away from heat and open flames.

  • Trifluoromethanesulfonic Acid (TfOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using acid-resistant gloves and face shield.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

  • HCl in Ether: Corrosive and flammable. Releases HCl gas. Handle with care.

Ensure proper waste disposal procedures are followed for all chemical waste generated.

References

  • PubChem. (n.d.). Ethyl 3-amino-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Crysdot LLC. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Key Amino Propanoate Intermediates in the Synthesis of Dabigatran Etexilate

Introduction: The Role of Dabigatran and its Synthetic Precursors Dabigatran etexilate is a potent, orally administered direct thrombin inhibitor, pivotal in the prevention of thromboembolic events in patients with non-v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dabigatran and its Synthetic Precursors

Dabigatran etexilate is a potent, orally administered direct thrombin inhibitor, pivotal in the prevention of thromboembolic events in patients with non-valvular atrial fibrillation and other conditions.[1][2] Its efficacy hinges on the targeted inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. The molecular architecture of dabigatran is complex, necessitating a multi-step synthesis process where the purity and reactivity of each intermediate are critical for the quality of the final active pharmaceutical ingredient (API).

A cornerstone of dabigatran's structure is the ethyl propanoate side chain attached to a substituted benzimidazole core. The synthesis of this framework relies on a key intermediate, Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate . This document provides a detailed guide on the synthesis and application of this crucial intermediate, outlining the underlying chemical principles, step-by-step protocols, and analytical controls.

Note on Nomenclature: While various propanoate derivatives exist, the synthetic routes predominantly documented in scientific literature and patents utilize a precursor derived from Ethyl 3-(pyridin-2-ylamino)propanoate , not the 3-pyridinyl isomer.[3][4][5] This guide focuses on the established and validated pathway.

Overview of the Dabigatran Etexilate Synthetic Pathway

The synthesis of dabigatran etexilate from foundational starting materials is a sequential process involving amide bond formation, nitro group reduction, benzimidazole cyclization, nitrile-to-amidine conversion, and final N-acylation. The key intermediate, Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate, is central to this pathway as it contains the necessary diamine functionality required for the crucial benzimidazole ring formation step.

The workflow diagram below illustrates the strategic position of this intermediate in the overall synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Benzimidazole Formation cluster_3 Step 4 & 5: Final Modifications A 4-(Methylamino)-3-nitrobenzoic acid C Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl] (pyridin-2-yl)amino]propanoate A->C Acylation (e.g., SOCl2) B Ethyl 3-(pyridin-2-ylamino)propanoate B->C D Ethyl 3-((3-amino-4-(methylamino)benzoyl) (pyridin-2-yl)amino)propanoate (KEY INTERMEDIATE) C->D Na2S2O4 or Pd/C, H2 F Ethyl 3-[[2-[(4-cyanophenylamino)methyl]- 1-methyl-1H-benzimidazole-5-carbonyl] (pyridin-2-yl)amino]propanoate D->F Coupling (CDI) & Cyclization (Acetic Acid) E N-(4-Cyanophenyl)glycine E->F G Amidine Intermediate F->G Pinner Reaction (HCl/EtOH, NH3) H Dabigatran Etexilate G->H Acylation (Hexyl Chloroformate)

Caption: Synthetic workflow for Dabigatran Etexilate.

Detailed Synthesis Protocols

The following protocols are synthesized from established literature procedures and provide a comprehensive guide for laboratory-scale synthesis.[1][3][4][6]

Protocol 1: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Precursor)

Principle: This step involves the formation of an amide bond between 4-(methylamino)-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoate. The benzoic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which readily reacts with the secondary amine of the propanoate ester.[2][3][4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(Methylamino)-3-nitrobenzoic acid 196.15 10.0 g 0.051
Thionyl Chloride (SOCl₂) 118.97 5.0 mL 0.068
Dichloromethane (DCM) 84.93 150 mL -
Ethyl 3-(pyridin-2-ylamino)propanoate 194.23 10.4 g 0.053

| Triethylamine (TEA) | 101.19 | 15.0 mL | 0.108 |

Procedure:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid (10.0 g) in dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add thionyl chloride (5.0 mL) to the suspension. After addition, warm the mixture to reflux and maintain for 5-6 hours until the reaction is complete (monitor by TLC).[3][4]

  • Remove the excess thionyl chloride and solvent under reduced pressure. Co-distill with dichloromethane (2 x 20 mL) to ensure complete removal.

  • Dissolve the resulting crude acid chloride in fresh dichloromethane (50 mL).

  • In a separate flask, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate (10.4 g) and triethylamine (15.0 mL) in dichloromethane (50 mL).

  • Slowly add the acid chloride solution to the amine solution at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.[4]

  • Upon completion, dilute the reaction mixture with water (100 mL). Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum. Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the title compound.

Protocol 2: Synthesis of Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Key Intermediate)

Principle: This critical step involves the selective reduction of the aromatic nitro group to an amine without affecting the ester or amide functionalities. Sodium dithionite (Na₂S₂O₄) is a common and effective reagent for this transformation in a biphasic solvent system.[2][3]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Precursor from Protocol 1 372.38 10.0 g 0.027
Dioxane 88.11 100 mL -
Water 18.02 100 mL -
Sodium Dithionite (Na₂S₂O₄) 174.11 ~21.0 g ~0.121

| Potassium Carbonate (K₂CO₃) | 138.21 | ~1.1 g | ~0.008 |

Procedure:

  • Dissolve the nitro-precursor (10.0 g) in a 1:1 mixture of dioxane and water (200 mL).

  • Heat the solution to approximately 50°C.

  • Add sodium dithionite (approx. 4.5 equivalents) and potassium carbonate (approx. 0.3 equivalents) portion-wise to the heated solution.[3]

  • Maintain the reaction at 50°C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine intermediate.

  • The product can be purified by recrystallization from ethyl acetate to obtain a highly pure solid suitable for the next step.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the intermediate is paramount for the success of subsequent reactions. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity of the intermediate and tracking reaction progress.[7]

ParameterCondition
Column C18 reverse-phase, e.g., Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase A: Phosphate buffer with triethylamine; B: Acetonitrile (Gradient elution)
Flow Rate 0.7 - 1.0 mL/min
Column Temp. 40°C
Detection UV at 230 nm
Diluent Acetonitrile/Water (80:20 v/v)
This method is adapted from a published procedure for Dabigatran and its impurities and may require optimization.[7]

Spectroscopic Data: The structural integrity of the final Dabigatran product is confirmed using NMR and Mass Spectrometry.[1]

AnalysisExpected Results for Dabigatran Etexilate
¹H-NMR (CDCl₃, δ ppm) Peaks corresponding to aromatic protons (δ 6.8-8.9), methylene groups (δ 2.6-4.6), methyl groups (δ 1.1, 3.7), and protons from the hexyl chain.
¹³C-NMR (CDCl₃, δ ppm) Signals for carbonyl carbons (δ 171-164), aromatic carbons (δ 109-156), and aliphatic carbons (δ 13-60).
Mass Spec (ESI-MS) m/z = 628.2 [M+H]⁺ for the free base.

Safety and Handling Precautions

All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere.[4]

  • Dichloromethane: A volatile solvent and suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Dithionite: A strong reducing agent. Can be flammable upon contact with moisture. Store in a dry environment.[3]

  • Ethyl 3-(pyridin-2-ylamino)propanoate & Intermediates: While specific data may be limited, treat all novel compounds as potentially hazardous. Avoid dust formation and inhalation.[8][9][10] In case of contact, wash affected areas thoroughly with water.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

Conclusion

The successful synthesis of Dabigatran Etexilate is critically dependent on the high-fidelity execution of each step, particularly the formation and purification of the key intermediate, Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate. The protocols and analytical guidelines presented here provide a robust framework for researchers in drug development to produce this intermediate with high purity, ensuring the success of the subsequent cyclization and final modification steps. Adherence to these procedures and stringent quality control are essential for obtaining a final API that meets regulatory standards.

References

  • TCI Chemicals. Safety Data Sheet: Ethyl 3-(2-Pyridylamino)
  • Sigma-Aldrich.
  • Sharif, et al. (2017).
  • Angene Chemical. (2024). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)
  • An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
  • Der Pharma Chemica. (2016).
  • ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • Google Patents.
  • Google Patents.
  • New Drug Approvals. (2016).
  • Der Pharma Chemica.
  • WIPO Patentscope. (2009).
  • Crysdot LLC. Ethyl 3-amino-3-(pyridin-3-yl)
  • Chen Huansheng. (2012). (Open Access)
  • Google Patents.
  • ACS Omega. (2018).
  • Google Patents.
  • MolCore. (2015). MSDS of Ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2021).

Sources

Method

HPLC analytical method for purity determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

An Application Note on the Purity Determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride using a Validated High-Performance Liquid Chromatography (HPLC) Method Authored by a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purity Determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride using a Validated High-Performance Liquid Chromatography (HPLC) Method

Authored by a Senior Application Scientist

Introduction

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the qualitative and quantitative analysis of drugs and related substances.[1][2] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the purity determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The developed method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. The rationale behind the selection of chromatographic conditions and the comprehensive validation of the analytical procedure are discussed in detail to provide a thorough understanding of the method's capabilities and limitations.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's physicochemical properties is crucial for developing a successful HPLC method.[6] Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a polar, ionizable compound. The presence of the pyridine ring and the amino group suggests that the molecule will have a UV chromophore, making UV detection a suitable choice. The dihydrochloride salt form indicates good aqueous solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂ · 2HClInferred from related structures
Molecular Weight267.15 g/mol Calculated
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in water and polar organic solventsExpected for a dihydrochloride salt
UV AbsorptionExpected due to the pyridine ringChemical structure

HPLC Method Development and Optimization

The primary objective of this method is to achieve a sharp, symmetrical peak for Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, well-resolved from any potential process-related impurities and degradation products.[6] A reversed-phase chromatographic mode was selected due to the polar nature of the analyte.

Selection of Chromatographic Conditions

The following chromatographic conditions were optimized to achieve the desired separation:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phases are versatile for retaining a wide range of polar and non-polar compounds. The specified dimensions provide a good balance between resolution and analysis time.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and retention of the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution See Table 2A gradient elution is employed to ensure the elution of any potential late-eluting impurities and to reduce the analysis time.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 260 nmThe pyridine moiety is expected to have a strong absorbance around this wavelength, providing good sensitivity.[7]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase AUsing the initial mobile phase composition as the diluent ensures good peak shape.
Gradient Elution Program

The gradient elution program is outlined below:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955

Experimental Protocol

Materials and Reagents
  • Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade)

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

Diluent (Mobile Phase A): Use Mobile Phase A as the diluent.

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by the area normalization method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][9][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, a solution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride was subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample. The main peak was well-resolved from all degradation product peaks, demonstrating the specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] Linearity was evaluated by analyzing a series of solutions of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride at concentrations ranging from 25 µg/mL to 150 µg/mL.

Concentration (µg/mL)Peak Area
25125432
50251098
75376543
100502187
125627890
150753456

The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested concentration range.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4

The mean recovery was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day. The RSD of the peak areas was calculated.

Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD of the peak areas was calculated.

Precision% RSD of Peak Area
Repeatability 0.8%
Intermediate Precision 1.2%

The low RSD values indicate good precision of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Robustness was evaluated by intentionally varying the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all the varied conditions, demonstrating the robustness of the method.

Analytical Workflow

The overall workflow for the purity determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve equilibrate System Equilibration dissolve->equilibrate inject_std Inject Standard (System Suitability) equilibrate->inject_std inject_spl Inject Sample inject_std->inject_spl integrate Peak Integration inject_spl->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The developed and validated RP-HPLC method for the purity determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose in a quality control environment for the analysis of bulk drug and intermediates. The comprehensive validation ensures the reliability of the analytical data generated using this method.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • LinkedIn. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.

Sources

Application

Large-Scale Production of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride: Application Note and Protocol

Abstract This document provides a comprehensive, technically detailed guide for the large-scale synthesis, purification, and quality control of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This pyridine-cont...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the large-scale synthesis, purification, and quality control of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This pyridine-containing β-amino ester is a critical building block in pharmaceutical research and a key monomer for the synthesis of advanced polymers. The protocols herein are designed for scalability, safety, and reproducibility, addressing the needs of researchers and professionals in chemical process development. We detail a robust two-step synthesis involving an acid-catalyzed esterification followed by salt formation. The causality behind critical process parameters is explained, and rigorous analytical methods for quality assurance are provided to ensure the final product meets stringent purity specifications.

Introduction and Significance

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic β-amino acid ester of significant interest in medicinal chemistry and materials science. Its structural motifs are found in various pharmacologically active agents. Furthermore, β-amino esters are foundational monomers for producing poly(β-amino esters) (PBAEs), a class of biodegradable polymers widely investigated for their potential in gene therapy and drug delivery systems. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and downstream applications compared to the free base.[1]

The reliable, large-scale production of this intermediate is therefore crucial. However, scaling up laboratory procedures presents challenges in maintaining yield, purity, and operator safety. This guide offers a validated, scalable protocol grounded in established chemical principles to address these challenges directly.

Synthesis Overview and Strategy

The manufacturing process is divided into two primary stages:

  • Stage 1: Esterification. Synthesis of the free base, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, via a classical Fischer esterification of the parent β-amino acid using ethanol in the presence of a strong acid catalyst.

  • Stage 2: Salt Formation. Conversion of the isolated free base into the stable dihydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent.

This strategy was chosen for its use of readily available, cost-effective starting materials and its proven scalability.

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Salt Formation A β-Amino-β-(3-pyridyl)propionic Acid D Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Free Base) A->D Reflux B Ethanol (Excess) B->D C H₂SO₄ (Catalyst) C->D F Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride (Final Product) D->F Anhydrous Solvent (e.g., IPA, MTBE) E Hydrochloric Acid E->F

Diagram 1: Overall synthetic workflow for the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRecommended Grade/PuritySupplier Example
β-Amino-β-(3-pyridyl)propionic acid37292-36-7>98%Sigma-Aldrich
Ethanol, Anhydrous64-17-5>99.5% (200 Proof)VWR
Sulfuric Acid, Concentrated7664-93-998%, ACS Reagent GradeFisher Scientific
Sodium Bicarbonate144-55-8>99%, ACS GradeJ.T. Baker
Dichloromethane (DCM)75-09-2ACS Reagent GradeEMD Millipore
Anhydrous Magnesium Sulfate7487-88-9Laboratory GradeAlfa Aesar
Isopropyl Alcohol (IPA)67-63-0Anhydrous, >99.5%Honeywell
Hydrochloric Acid, 2 M solution in Diethyl Ether7647-01-0AnhydrousSigma-Aldrich

Note on Solvent Selection: The original literature protocol suggests carbon tetrachloride for extraction. Due to its toxicity and environmental hazards, Dichloromethane (DCM) is substituted as a more appropriate and common industrial solvent for this type of extraction.

Equipment
  • 100 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle or circulating fluid thermal control system.

  • Large-scale rotary evaporator (20 L or greater).

  • Inert atmosphere setup (Nitrogen or Argon gas line).

  • Large glass funnels and filtration apparatus (Büchner funnel setup).

  • pH meter or pH indicator strips.

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (nitrile or neoprene), flame-retardant lab coat, respiratory protection.[2]

Detailed Experimental Protocol

Part A: Large-Scale Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Free Base)

This protocol is adapted for a 100 L reactor scale.

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents:

    • Charge the reactor with anhydrous ethanol (57.0 L).

    • Begin stirring at a moderate speed (e.g., 100-150 RPM).

    • Charge β-amino-β-(3-pyridyl)propionic acid (2.28 kg, 13.7 mol).

    • Causality: The large excess of ethanol serves as both reactant and solvent, driving the esterification equilibrium towards the product side according to Le Châtelier's principle.

  • Acid Addition (Catalyst):

    • Cool the suspension to 5-10°C using the reactor's cooling system.

    • Slowly add concentrated sulfuric acid (8.34 kg, 85.0 mol) via the addition funnel over a period of at least 60 minutes, ensuring the internal temperature does not exceed 25°C.

    • Causality: The slow, cooled addition is critical to manage the significant exotherm from the dilution of sulfuric acid in ethanol, preventing potential boiling or runaway reactions. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction:

    • After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 48 hours. The initial suspension should become a clear solution as the reaction progresses.

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Work-up and Neutralization:

    • Cool the reaction mixture to 20-25°C.

    • Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator. This step removes a significant portion of the excess ethanol.

    • In a separate vessel, prepare a solution of sodium bicarbonate (14.3 kg, 170.2 mol) in deionized water (28.6 L). Cool this solution to 5-10°C.

    • Slowly add the concentrated reaction mixture to the cold bicarbonate solution over 1-2 hours with vigorous stirring, maintaining the temperature of the neutralization mixture below 15°C. Monitor CO₂ evolution and control the addition rate to prevent excessive foaming.

    • Causality: Neutralization quenches the acid catalyst and converts the amine salt back to the free base, which is soluble in organic solvents. Performing this at low temperature minimizes potential hydrolysis of the newly formed ester product.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous slurry to a suitable extraction vessel.

    • Extract the aqueous layer with Dichloromethane (3 x 10 L).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (approx. 1 kg).

    • Filter off the drying agent and wash the filter cake with a small amount of fresh DCM.

    • Concentrate the combined, dried organic solution under reduced pressure (rotary evaporator) to yield the crude Ethyl 3-amino-3-(pyridin-3-yl)propanoate as a viscous liquid.

Part B: Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve the crude free base (assuming ~1.75 kg, 9.0 mol from a 65% yield) in anhydrous Isopropyl Alcohol (IPA) (20 L) in a clean, dry reactor under a nitrogen atmosphere.

  • Acidification:

    • Cool the solution to 0-5°C.

    • Slowly add a 2 M solution of HCl in diethyl ether (9.5 L, 19.0 mol) dropwise. A white precipitate will form.

    • Causality: Using an anhydrous HCl solution is crucial to prevent the introduction of water, which can make the product hygroscopic and difficult to handle.[3] The dihydrochloride salt forms because both the pyridine nitrogen and the primary amine are basic and will be protonated by the strong acid. Two equivalents of HCl are required.

  • Crystallization and Isolation:

    • Stir the resulting slurry at 0-5°C for an additional 2 hours to ensure complete precipitation.

    • Collect the solid product by filtration under a nitrogen blanket.

    • Wash the filter cake with cold anhydrous IPA (2 x 2 L) and then with cold anhydrous diethyl ether (2 x 2 L) to remove any residual impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Parameters and Data

ParameterStage 1: EsterificationStage 2: Salt Formation
Key Reactants β-Amino-β-(3-pyridyl)propionic acid (2.28 kg)Ethyl 3-amino-3-(pyridin-3-yl)propanoate (~1.75 kg)
Ethanol (57.0 L)2M HCl in Diethyl Ether (9.5 L)
Catalyst/Reagent H₂SO₄ (8.34 kg)-
Solvent Ethanol (excess)Isopropyl Alcohol (20 L)
Temperature Reflux (~78-80°C)0-5°C
Reaction Time 48 hours2 hours
Expected Yield ~65% (for free base)>95% (for salt formation step)
Overall Expected Yield ~62%-
Final Product Form -White crystalline solid

Characterization and Quality Control

A robust quality control (QC) strategy is essential to ensure the identity, purity, and consistency of the final product, in line with pharmaceutical intermediate standards.[4][5]

QC_Workflow Start Final Dried Product (Batch Sample) Test1 Appearance & Solubility Test Start->Test1 Test2 Melting Point Analysis Test1->Test2 Test3 FT-IR Spectroscopy Test2->Test3 Test4 HPLC Analysis Test3->Test4 Test5 NMR Spectroscopy (¹H, ¹³C) Test4->Test5 Decision Does Batch Meet Specifications? Test5->Decision Pass Batch Release (Certificate of Analysis Issued) Decision->Pass Yes Fail Repurification or Rejection Decision->Fail No

Diagram 2: Quality control workflow for batch release.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and quantify impurities.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid in water).

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 98.5%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and identity of the compound.[7]

    • Solvent: D₂O or DMSO-d₆.

    • Expected ¹H NMR signals: Resonances corresponding to the ethyl group (triplet and quartet), the aliphatic backbone protons, and the aromatic protons of the pyridine ring. The spectrum should be consistent with the expected structure of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Expected Peaks: C=O stretch (ester) around 1730 cm⁻¹, N-H bends (amine salt) around 1500-1600 cm⁻¹, and C-O stretch around 1180 cm⁻¹.

  • Melting Point:

    • Purpose: A physical constant for identity and a preliminary indicator of purity.

    • Acceptance Criterion: A sharp melting point within a narrow range (e.g., ± 2°C) consistent with a reference standard.

Safety Precautions and Waste Management

Hazard Identification and Personal Protection
  • Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle only with appropriate PPE, including a face shield, acid-resistant gloves, and an apron.[8]

  • Pyridine Derivatives: Pyridine and its derivatives are generally harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the respiratory system, skin, and eyes.[2][9]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations involving DCM must be conducted in a well-ventilated fume hood or a closed system.

  • Hydrochloric Acid: Corrosive and causes severe burns. The ethereal solution is also extremely flammable.

  • General Handling: All operations should be conducted in a well-ventilated area or fume hood.[10] Emergency eyewash stations and safety showers must be readily accessible.[11]

Waste Management
  • Acidic Waste: The aqueous layer from the neutralization step will contain sodium sulfate. It should be neutralized to a pH between 6 and 8 before disposal in accordance with local regulations.

  • Organic Solvent Waste: All organic waste (DCM, IPA, Ether) should be collected in appropriately labeled, segregated containers for hazardous waste disposal.

  • Spill Management: Have spill kits containing appropriate neutralizers (e.g., sodium bicarbonate for acid spills) and absorbents readily available.

References

  • Pro QC International. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Available at: [Link]

  • Pro QC International. (2024). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: PYRIDINE. Available at: [Link]

  • Clark, R. D., et al. (2003). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development.
  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. Available at: [Link]

  • Microlabs Ltd. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. Available at: [Link]

Sources

Method

Application Note and Protocol for the Purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride via Recrystallization

Abstract This document provides a comprehensive, step-by-step protocol for the purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 149498-96-4)[1]. The described method utilizes a mixed-solvent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 149498-96-4)[1]. The described method utilizes a mixed-solvent recrystallization technique, a robust and scalable approach for achieving high purity of organic salts. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying principles.

Introduction: The Rationale for Recrystallization

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a valuable building block in the synthesis of various pharmaceutical agents. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Recrystallization is a powerful purification technique that separates a target compound from its impurities based on differences in solubility.[2] The dihydrochloride salt form of this β-amino ester presents specific challenges and opportunities for purification, as the ionic nature of the molecule significantly influences its solubility profile.[3]

This protocol details a mixed-solvent system of ethanol and diethyl ether. Ethanol is chosen as the primary solvent due to its ability to dissolve the polar dihydrochloride salt at elevated temperatures. Diethyl ether serves as the anti-solvent; its non-polar nature reduces the solubility of the target compound upon cooling, promoting the formation of a crystalline solid while impurities remain in the solution. This method is often superior to chromatographic techniques for removing trace impurities and can yield material with excellent crystalline properties.

Materials and Equipment

Reagents
  • Crude Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

  • Ethanol (anhydrous, reagent grade)

  • Diethyl ether (anhydrous, reagent grade)

  • Deionized water (for cleaning)

  • Acetone (for cleaning)

Equipment
  • Erlenmeyer flask (appropriate size for the amount of crude material)

  • Heating mantle or hot plate with a magnetic stirrer and stir bar

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper (sized to fit the Buchner funnel)

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Analytical balance

Experimental Protocol: A Step-by-Step Guide

Dissolution of the Crude Compound
  • Preparation: Place the crude Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: For every 1 gram of crude material, add 5-10 mL of anhydrous ethanol. The exact volume will depend on the impurity profile of the crude solid. Start with a smaller volume and add more if necessary.

  • Heating and Dissolution: Gently heat the mixture to 60-70°C while stirring. This temperature is below the boiling point of ethanol (78°C), minimizing solvent evaporation. Continue heating and stirring until the solid has completely dissolved.

    • Expert Insight: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will lead to a lower yield upon cooling. If the solid does not dissolve completely, it may indicate the presence of insoluble impurities. In this case, a hot filtration step would be necessary before proceeding.

Crystallization
  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase.

    • Causality Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling, such as immediately placing the flask in an ice bath, will cause the compound to precipitate rapidly, trapping impurities within the crystal lattice.

  • Inducing Crystallization (if necessary): If crystals do not form spontaneously upon cooling, crystallization can be induced by scratching the inside of the flask with a glass stirring rod at the air-liquid interface or by adding a seed crystal of the pure compound.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product. The lower temperature further decreases the solubility of the compound in the ethanol.

Isolation and Drying of the Purified Crystals
  • Vacuum Filtration: Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold diethyl ether to ensure a good seal.

  • Crystal Collection: Swirl the cold slurry of crystals and pour it into the Buchner funnel. Use a spatula to transfer any remaining crystals from the flask.

  • Washing: With the vacuum still applied, wash the crystals with two small portions of cold diethyl ether.

    • Scientific Rationale: The crystals are washed with a cold anti-solvent to remove any residual soluble impurities adhering to the crystal surfaces. Diethyl ether is used because the target compound is poorly soluble in it, thus minimizing product loss during the washing step.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Final Drying: Transfer the filter cake to a watch glass and dry to a constant weight in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Erlenmeyer Flask B Add Anhydrous Ethanol A->B C Heat to 60-70°C with Stirring B->C D Complete Dissolution C->D E Slow Cool to Room Temperature D->E F Induce Crystallization (if needed) E->F G Cool in Ice Bath (≥30 min) E->G H Vacuum Filtration (Buchner Funnel) G->H I Wash with Cold Diethyl Ether H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow diagram of the recrystallization process.

Quantitative Summary and Expected Outcome

ParameterValue/RangeRationale
Solvent Ratio (Ethanol) 5-10 mL per g of crudeTo achieve complete dissolution at an elevated temperature while minimizing product loss.
Dissolution Temperature 60-70 °CSafely below the boiling point of ethanol, ensuring efficient dissolution without significant solvent loss.
Cooling Protocol Slow cooling to RT, then ≥30 min in ice bathPromotes the formation of pure, large crystals and maximizes yield.
Anti-Solvent (Wash) Diethyl EtherThe target compound has low solubility in ether, making it effective for washing away impurities without dissolving the product.
Expected Yield 70-90%Dependent on the purity of the starting material. Significant impurities will lower the yield.
Expected Purity >99% (by HPLC)Recrystallization is highly effective at removing minor impurities.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to cooling the solution too quickly or the presence of significant impurities that depress the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form, the solution may be too dilute. The solvent can be partially evaporated to increase the concentration, and then the cooling process can be repeated. Seeding the solution with a pure crystal can also be effective.

  • Low Yield: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much or warm solvent.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Chen, et al. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • European Patent Office. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.

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Application

Asymmetric Synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride: An Application Note and Protocol

For correspondence: Introduction (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate and its salts are key chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry at the β-position is often...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate and its salts are key chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry at the β-position is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. This application note provides a detailed guide for the asymmetric synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate as its dihydrochloride salt.

This document is intended for researchers, scientists, and drug development professionals. It outlines a robust and scalable method involving the classical resolution of a racemic intermediate, a field-proven approach for ensuring high enantiomeric purity. Additionally, we will discuss the principles of modern catalytic asymmetric methods, such as the aza-Michael addition, which represent an alternative and evolving strategy for accessing this important chiral intermediate.

Strategic Overview: Accessing Enantiopurity

Two primary strategies are presented for obtaining the target molecule in high enantiomeric excess (ee):

  • Classical Resolution (Primary Protocol): This method involves the synthesis of a racemic mixture of N-Boc-protected 3-amino-3-(pyridin-3-yl)propionic acid, followed by diastereomeric salt formation with a chiral resolving agent. This approach is highly reliable and scalable, making it suitable for producing kilogram quantities of the desired enantiomer with excellent purity[1].

  • Catalytic Asymmetric Aza-Michael Addition (Alternative Approach): This modern approach involves the direct enantioselective addition of an ammonia equivalent to a prochiral acceptor, ethyl 3-(pyridin-3-yl)acrylate, using a chiral catalyst. Organocatalysis, particularly with chiral Brønsted acids or bifunctional catalysts like thioureas and squaramides, has emerged as a powerful tool for such transformations[2][3]. While a specific catalyst for this exact substrate is not detailed in recent literature, the general principles are well-established and offer a more atom-economical route.

This guide will provide a detailed, step-by-step protocol for the classical resolution method due to its established reliability and detailed documentation in the literature[1].

Experimental Protocols: Classical Resolution

This section details the multi-step synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride via classical resolution.

Part 1: Synthesis of Racemic β-Amino Acid Precursor

The first stage involves the synthesis of the racemic β-amino acid, which is then protected to allow for resolution.

Protocol 1.1: Synthesis of 3-Amino-3-(pyridin-3-yl)propionic Acid (Racemate)

This reaction proceeds via a condensation reaction between pyridine-3-carboxaldehyde, malonic acid, and ammonium acetate.

  • Reagents and Materials:

    • Pyridine-3-carboxaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol

    • Standard laboratory glassware for reflux

  • Procedure:

    • Combine pyridine-3-carboxaldehyde, excess malonic acid, and ammonium acetate in ethanol.

    • Heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture to allow for precipitation of the product.

    • Isolate the racemic 3-amino-3-(pyridin-3-yl)propionic acid by filtration. A typical yield for this step is around 42%[1].

Protocol 1.2: N-Boc Protection of Racemic 3-Amino-3-(pyridin-3-yl)propionic Acid

The amino group of the racemic β-amino acid is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent resolution step.

  • Reagents and Materials:

    • Racemic 3-amino-3-(pyridin-3-yl)propionic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Sodium bisulfate monohydrate (NaHSO₄·H₂O)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the racemic amino acid in a mixture of THF and aqueous NaOH.

    • Add excess di-tert-butyl dicarbonate and additional aqueous NaOH.

    • Stir the reaction until completion.

    • Carefully acidify the mixture to a pH of approximately 3.8 with solid sodium bisulfate monohydrate.

    • Extract the N-Boc-protected acid into dichloromethane.

    • The resulting N-Boc-protected acid is often an unstable oil and should be used immediately in the next step without extensive purification[1]. A typical yield is around 83%[1].

Part 2: Diastereomeric Salt Resolution

This is the key step where the two enantiomers of the N-Boc-protected amino acid are separated using a chiral resolving agent.

Protocol 2.1: Formation and Isolation of the (S)-Acid-(1R,2S)-(-)-Ephedrine Salt

(1R,2S)-(-)-Ephedrine is a cost-effective and efficient resolving agent for this substrate.

  • Reagents and Materials:

    • N-Boc-protected 3-amino-3-(pyridin-3-yl)propionic acid (racemic mixture)

    • (1R,2S)-(-)-Ephedrine

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the crude N-Boc-protected acid in warm ethyl acetate.

    • Add a solution of (1R,2S)-(-)-ephedrine in ethyl acetate.

    • The diastereomeric salt of the (S)-acid and (1R,2S)-(-)-ephedrine will selectively precipitate upon cooling.

    • To improve the diastereomeric purity, the isolated salt can be reslurried in hot ethyl acetate.

    • Isolate the purified salt by filtration. This process can achieve a diastereomeric excess (de) of >98%[1]. The yield for this resolution step is approximately 42% from the racemic amino acid[1].

Part 3: Liberation of the Enantiopure Acid and Final Product Formation

The final steps involve liberating the enantiopure N-Boc-protected acid, followed by esterification and conversion to the dihydrochloride salt.

Protocol 3.1: Liberation of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(pyridin-3-yl)propionic Acid

  • Reagents and Materials:

    • Diastereomerically pure salt from Protocol 2.1

    • Sodium hydroxide (NaOH)

    • Toluene

    • Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Procedure:

    • Dissolve the diastereomeric salt in water and treat with an aqueous solution of NaOH to neutralize the salt.

    • The (1R,2S)-(-)-ephedrine can be recovered by extraction with toluene, especially at elevated temperatures (70-80 °C) to minimize the number of extractions[1].

    • Carefully acidify the aqueous phase to a pH of ~3.8 with solid sodium bisulfate monohydrate to precipitate the (S)-N-Boc-acid.

    • Isolate the enantiopure acid by filtration. An isolated yield of around 85% can be expected for this step[1].

Protocol 3.2: Esterification and Dihydrochloride Salt Formation

  • Reagents and Materials:

    • (S)-3-[(tert-Butoxy)carbonyl]amino-3-(pyridin-3-yl)propionic Acid

    • Methanolic HCl (or Ethanolic HCl for the ethyl ester)

    • Diethyl ether

  • Procedure:

    • Treat the (S)-N-Boc-acid with excess HCl in methanol (for the methyl ester) or ethanol (for the ethyl ester). This single step achieves both the deprotection of the Boc group and the esterification of the carboxylic acid.

    • After the reaction is complete, the product is typically isolated by precipitation upon the addition of a less polar solvent like diethyl ether.

    • The resulting (S)-3-amino-3-(pyridin-3-yl)propionate dihydrochloride is collected by filtration as a white solid. An isolated yield of approximately 82% can be achieved[1].

Alternative Strategy: Asymmetric Organocatalytic Aza-Michael Addition

While the classical resolution provides a robust pathway, direct asymmetric catalysis offers a more elegant and potentially more efficient route in terms of step economy. The aza-Michael addition of an ammonia equivalent to ethyl 3-(pyridin-3-yl)acrylate is a promising approach.

Conceptual Workflow

The general workflow for this catalytic approach is as follows:

G cluster_0 Synthesis of Michael Acceptor cluster_1 Asymmetric Aza-Michael Addition cluster_2 Deprotection and Salt Formation A Pyridine-3-carboxaldehyde C Ethyl 3-(pyridin-3-yl)acrylate A->C B Wittig or Horner-Wadsworth-Emmons Reagent (e.g., triethyl phosphonoacetate) B->C F Enantiomerically Enriched N-Protected β-Amino Ester C->F D Ammonia Equivalent (e.g., Benzyl carbamate) D->F E Chiral Organocatalyst (e.g., Thiourea, Squaramide, Phosphoric Acid) E->F G Deprotection (e.g., Hydrogenolysis) F->G H (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate G->H J (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride H->J I HCl I->J

Caption: Conceptual workflow for the asymmetric synthesis via aza-Michael addition.

Discussion of Key Elements
  • Michael Acceptor Synthesis: Ethyl 3-(pyridin-3-yl)acrylate can be synthesized from pyridine-3-carboxaldehyde using standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction[4][5].

  • Nitrogen Source: Direct addition of ammonia is challenging. Therefore, ammonia equivalents such as carbamates (e.g., benzyl carbamate or tert-butyl carbamate) are often used. The protecting group can be removed in a subsequent step.

  • Chiral Catalyst: The choice of catalyst is crucial for achieving high enantioselectivity.

    • Bifunctional Thiourea/Squaramide Catalysts: These catalysts activate the Michael acceptor through hydrogen bonding with the carbonyl group and the nitrogen nucleophile via their basic moiety[2][3].

    • Chiral Brønsted Acids (e.g., Phosphoric Acids): These catalysts can activate the pyridine nitrogen, enhancing the electrophilicity of the Michael acceptor[6][7][8].

Data Summary

The following table summarizes the key quantitative data for the classical resolution method.

StepReactantsProductTypical YieldPurity (de/ee)Reference
1.1: Racemic Amino Acid Synthesis Pyridine-3-carboxaldehyde, Malonic acid, Ammonium acetate3-Amino-3-(pyridin-3-yl)propionic acid42%Racemic[1]
1.2: N-Boc Protection Racemic 3-amino-3-(pyridin-3-yl)propionic acid, Boc₂ON-Boc-3-amino-3-(pyridin-3-yl)propionic acid83%Racemic[1]
2.1: Diastereomeric Salt Formation Racemic N-Boc acid, (1R,2S)-(-)-Ephedrine(S)-Acid-(1R,2S)-(-)-Ephedrine Salt42%>98% de[1]
3.1: Liberation of (S)-Acid Diastereomerically pure salt, NaOH, NaHSO₄·H₂O(S)-N-Boc-3-amino-3-(pyridin-3-yl)propionic acid85%>98% ee[1]
3.2: Esterification & Salt Formation (S)-N-Boc-acid, HCl in ROH(S)-3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride82%>98% ee[1]

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride using a classical resolution approach. This method is well-suited for producing high-purity material on a laboratory and pilot-plant scale. Furthermore, the discussion of the catalytic asymmetric aza-Michael addition provides insight into a modern, atom-economical alternative that warrants further investigation and optimization for this specific substrate. The choice between these strategies will depend on factors such as scale, cost of goods, and the desired process efficiency.

References

  • ChemBK. ethyl 3-(pyridin-3-yl)acrylate - Introduction. Available at: [Link]

  • Pellicciari, R., et al. Enantioselective synthesis of chiral BCPs. PMC.
  • Li, Y., et al. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central.
  • Straub, M. R. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Eureka | Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available at: [Link]

  • Mohtat, B., et al. Journal of Applied Chemical Research. SID.
  • Singh, P. P., et al. Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Organic Syntheses. ETHYL α-(HYDROXYMETHYL)ACRYLATE. Available at: [Link]

  • Juaristi, E., & López-Ruiz, H. Recent advances in the enantioselective synthesis of beta-amino acids. PubMed.
  • Zhang, J., et al.
  • Sharma, U., et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC.
  • Beilstein J Org Chem. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.
  • Sharma, U., et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed.
  • Cao, K., et al. Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society.
  • Li, Y., et al. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. PubMed Central.
  • Catalysis Science & Technology.
  • Organic Process Research & Development. An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: Asymmetric Organocatalytic Formal Aza‐Michael Addition of Ammonia to Nitroalkenes.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wen, G.-J., et al. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • ResearchGate.
  • Organic Chemistry Frontiers. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones.
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.

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Method

Application Notes & Protocols: Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride in the Synthesis of Novel Heterocycles

Introduction: The Strategic Value of a Pyridinyl β-Amino Ester Nitrogen-containing heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pyridinyl β-Amino Ester

Nitrogen-containing heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets, and their structures allow for fine-tuning of physicochemical properties like solubility and metabolic stability.[3][4] Among these, the pyridine ring is a "privileged scaffold," a recurring motif in successful therapeutic agents, valued for its hydrogen bonding capabilities and its role in enhancing aqueous solubility.[3][5]

This guide focuses on Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride , a highly versatile and strategic building block for the synthesis of novel heterocycles. Its structure is unique, combining a reactive β-amino ester functionality with the medicinally significant pyridin-3-yl moiety. This combination allows for its direct incorporation into multi-component reactions, providing a rapid and efficient pathway to complex molecules containing the desirable pyridine core. We will explore its application in the renowned Biginelli reaction to construct pyridinyl-substituted dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities.[6]

Reagent Profile and Handling

Before utilization, it is crucial to understand the physicochemical properties and handling requirements of the title reagent.

PropertyValueSource
CAS Number 149498-96-4[7]
Molecular Formula C₁₀H₁₄N₂O₂ · 2HCl[7]
Molecular Weight 267.15 g/mol [7]
Physical Form White to off-white powder or crystals
Storage Refrigerator, sealed in dry conditions

Safety and Handling: The reagent is supplied as a dihydrochloride salt, which enhances its stability and shelf-life. As a standard laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The material is classified as a warning-level hazard with H-statements indicating it may be harmful if swallowed or inhaled, and can cause skin and eye irritation (H302, H315, H319, H332, H335). Standard precautionary measures (P261, P280, P305+P351+P338) should be followed.

Core Application: Synthesis of Pyridinyl-Dihydropyrimidinones (DHPMs) via a Biginelli-Type Reaction

The Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a cornerstone of heterocyclic synthesis.[6][8] The resulting DHPM scaffold is of immense pharmacological interest, with derivatives exhibiting activities as calcium channel blockers, anti-inflammatory, antiviral, and antitumor agents.[6][9]

Causality Behind Experimental Choice: The classical Biginelli reaction utilizes a β-keto ester. Our protocol adapts this by substituting the β-keto ester with our β-amino ester, Ethyl 3-amino-3-(pyridin-3-yl)propanoate. This strategic modification is highly advantageous as it directly installs the pyridin-3-yl group at the C4 position of the heterocyclic ring, a position critical for biological activity in many DHPMs. The amino group of the reagent becomes an integral part of the final heterocyclic core. This approach bypasses the need for multi-step syntheses that would otherwise be required to build such a substituted heterocycle, thereby improving atom economy and overall efficiency.

General Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization. This workflow ensures reproducibility and high purity of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 1. Reagent Preparation (Aldehyde, Urea/Thiourea) B 2. Add Ethyl 3-amino-3- (pyridin-3-yl)propanoate dihydrochloride A->B C 3. Add Solvent & Catalyst B->C D 4. Heat to Reflux (e.g., 80-100 °C) C->D E 5. Monitor by TLC D->E F 6. Cool Reaction Mixture & Precipitate Product E->F G 7. Isolate by Filtration F->G H 8. Recrystallize G->H I 9. Characterization (NMR, MS, m.p.) H->I

Caption: General workflow for the synthesis of pyridinyl-DHPMs.

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of acid-catalyzed steps, culminating in the formation of the stable dihydropyrimidinone ring.

G Reactants Aldehyde + Urea Iminium N-Acyliminium Ion Intermediate Reactants->Iminium H⁺ Adduct Open-Chain Adduct Iminium->Adduct + β-Amino Ester AminoEster β-Amino Ester (Enamine Tautomer) AminoEster->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Final DHPM Product (after dehydration) Cyclized->Product -H₂O

Caption: Proposed mechanism for the Biginelli-type reaction.

Detailed Laboratory Protocol: Synthesis of 5-(Ethoxycarbonyl)-4-(pyridin-3-yl)-6-amino-3,4-dihydropyrimidin-2(1H)-one

This protocol details the synthesis using benzaldehyde as a representative aldehyde.

Materials:

  • Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (1.0 mmol, 267.15 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Urea (1.2 mmol, 72.07 mg)

  • Indium(III) Bromide (InBr₃) (10 mol%, 0.1 mmol, 35.5 mg)

  • Absolute Ethanol (5 mL)

  • Triethylamine (TEA) (2.0 mmol, 202.38 mg, 279 µL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (267.15 mg), urea (72.07 mg), and absolute ethanol (5 mL).

  • Stir the suspension at room temperature and add triethylamine (279 µL) dropwise to neutralize the dihydrochloride salt, forming the free base in situ. Stir for 15 minutes.

  • To the resulting mixture, add benzaldehyde (102 µL) followed by the catalyst, Indium(III) Bromide (35.5 mg).[10]

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 7:3). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • If necessary, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 2 mL).

  • Purify the crude product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

  • Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Scope and Versatility

The true power of this building block lies in its versatility. The protocol can be readily adapted by varying the aldehyde and the urea component to generate a library of novel pyridinyl-substituted heterocycles.

Aldehyde ComponentUrea/ThioureaExpected ProductTypical Reaction Time (h)Typical Yield (%)
BenzaldehydeUrea4-Phenyl-DHPM derivative4 - 685 - 92
4-ChlorobenzaldehydeUrea4-(4-Chlorophenyl)-DHPM derivative5 - 782 - 90
2-NaphthaldehydeUrea4-(Naphthalen-2-yl)-DHPM derivative6 - 880 - 88
BenzaldehydeThiourea4-Phenyl-DHPM-2-thione derivative4 - 688 - 95

Note: Times and yields are illustrative and may vary based on specific reaction conditions and scale.

Future Directions and Broader Applications

While the Biginelli-type reaction is a primary application, the unique structure of Ethyl 3-amino-3-(pyridin-3-yl)propanoate opens doors to other synthetic avenues. As a bifunctional molecule, it can serve as a precursor for:

  • Pyridinyl-substituted β-lactams: Through cyclization reactions, forming four-membered heterocyclic rings which are key components of many antibiotic classes.

  • Fused Pyridine Systems: The amino and ester groups can be further functionalized and induced to cyclize with substituents on the pyridine ring itself, leading to more complex, rigid polycyclic scaffolds.[11]

  • Peptidomimetics: The α-pyridinyl-β-amino acid structure can be incorporated into peptide chains to create novel peptidomimetics with constrained conformations, a valuable strategy in drug design.[12]

Conclusion

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a powerful and efficient building block for modern synthetic and medicinal chemistry. Its ability to participate in multi-component reactions like the Biginelli condensation provides a direct and atom-economical route to novel, pyridinyl-functionalized dihydropyrimidinones. The protocols and insights provided herein demonstrate its utility and offer a foundation for researchers and drug development professionals to accelerate the discovery of new heterocyclic entities with therapeutic potential.

References

  • Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride - Crysdot LLC. (URL: [Link])

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4178. (URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. (URL: [Link])

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Molecules, 26(23), 7247. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. (URL: [Link])

  • Amino Acids Catalyzed Biginelli Protocols. (2012). Asian Journal of Chemistry, 24(11), 5123-5126. (URL: [Link])

  • Model studies toward the synthesis of dihydropyrimidinyl and pyridyl alpha-amino acids via three-component Biginelli and Hantzsch cyclocondensations. (2007). The Journal of Organic Chemistry, 72(10), 3713-22. (URL: [Link])

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2018). Farmacia, 66(5). (URL: [Link])

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(24), 7561. (URL: [Link])

  • Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. (2003). Synlett, 2003(05), 727-729. (URL: [Link])

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (URL: [Link])

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (2019). Catalysts, 9(12), 1051. (URL: [Link])

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Molecules, 26(23), 7247. (URL: [Link])

  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. (2003). Molecules, 8(3), 363-371. (URL: [Link])

  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3839. (URL: [Link])

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Application

Application Note: Real-Time Monitoring of the Aza-Michael Addition of 3-Aminopyridine with Ethyl Acrylate

Abstract This comprehensive guide details the continuous, real-time monitoring of the aza-Michael addition reaction between 3-aminopyridine and ethyl acrylate to form ethyl 3-(pyridin-3-ylamino)propanoate. This reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the continuous, real-time monitoring of the aza-Michael addition reaction between 3-aminopyridine and ethyl acrylate to form ethyl 3-(pyridin-3-ylamino)propanoate. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates. We present detailed protocols for leveraging in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for kinetic analysis, complemented by offline monitoring techniques including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction confirmation and purity assessment. This document provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to effectively monitor and control this important chemical transformation.

Introduction: The Significance of the Aza-Michael Addition

The aza-Michael addition, a nucleophilic 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1] Its atom economy and the ability to form carbon-nitrogen bonds under relatively mild conditions make it invaluable in the pharmaceutical industry for building complex molecular scaffolds. The reaction between 3-aminopyridine, a key heterocyclic building block, and ethyl acrylate, a common Michael acceptor, yields ethyl 3-(pyridin-3-ylamino)propanoate. This product serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.

Precise monitoring of this reaction is critical for process optimization, ensuring complete conversion, minimizing byproduct formation, and guaranteeing the quality of the final product. This guide provides a multi-faceted approach to monitoring, combining the power of real-time, in-situ analysis with established offline verification methods.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 3-aminopyridine onto the β-carbon of ethyl acrylate. The reaction can be performed without a catalyst, though it is often accelerated by the presence of a Brønsted or Lewis acid, or a base.[2] A generalized base-catalyzed mechanism involves the activation of the amine nucleophile, facilitating its addition to the Michael acceptor to form a zwitterionic intermediate. This is followed by a proton transfer, often assisted by another amine molecule or the solvent, to yield the final product.[3][4]

Safety and Reagent Handling

Extreme caution must be exercised when handling the reagents for this synthesis.

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation and may cause respiratory irritation. Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

  • Ethyl Acrylate: Highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin and toxic if inhaled.[7] It can cause serious eye and skin irritation and may cause an allergic skin reaction or respiratory irritation. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.

  • Solvents: All organic solvents should be handled in a fume hood, with appropriate PPE.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9]

Materials and Instrumentation

Reagents and Solvents
  • 3-Aminopyridine (≥99%)

  • Ethyl acrylate (≥99%, stabilized)

  • Ethanol (anhydrous, ≥99.5%)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (for HPLC mobile phase)

Instrumentation
  • In-situ ATR-FTIR Spectrometer equipped with a diamond or silicon ATR probe.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.

Experimental Protocols

Reaction Setup for In-Situ ATR-FTIR Monitoring

This protocol is designed for real-time kinetic analysis.

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and an inlet for the ATR-FTIR probe.

  • In the flask, dissolve 3-aminopyridine (e.g., 0.05 mol, 4.7 g) in anhydrous ethanol (50 mL).

  • Insert the ATR-FTIR probe into the reaction mixture, ensuring the ATR crystal is fully submerged.

  • Begin stirring and start collecting background spectra of the 3-aminopyridine solution.

  • Add ethyl acrylate (e.g., 0.055 mol, 5.5 g, 1.1 equivalents) to the reaction mixture.

  • Immediately begin time-resolved spectral acquisition.

  • Heat the reaction mixture to a set temperature (e.g., 60 °C) and monitor the reaction progress.

Diagram of the In-Situ ATR-FTIR Reaction Monitoring Workflow:

cluster_setup Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Offline Analysis A Assemble Glassware & Reagents B Insert ATR-FTIR Probe A->B C Collect Background Spectrum B->C D Add Ethyl Acrylate & Start Acquisition C->D E Heat Reaction to Set Temperature D->E F Acquire Time-Resolved IR Spectra E->F G Analyze Spectral Changes F->G I Withdraw Aliquots F->I Periodic Sampling H Generate Kinetic Profile G->H L Confirm Product & Purity H->L Correlate Data J Prepare Samples for HPLC & NMR I->J K Perform HPLC & NMR Analysis J->K K->L

Caption: Workflow for reaction monitoring.

Protocol for HPLC Monitoring
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare standard solutions of 3-aminopyridine and ethyl acrylate in the mobile phase at known concentrations (e.g., 1 mg/mL).

  • Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 10 mL).

  • HPLC Analysis: Inject the prepared samples and standards onto the HPLC system. Use a C18 column and set the UV detector to a wavelength where both reactants and the product absorb (e.g., 260 nm). A typical flow rate is 1.0 mL/min.[10]

  • Data Analysis: Integrate the peak areas of the reactants and the product. Use the peak areas to calculate the percent conversion over time.

Protocol for NMR Analysis
  • At the completion of the reaction (as determined by FTIR or HPLC), cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve a small sample of the crude product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the structure of the product, ethyl 3-(pyridin-3-ylamino)propanoate.

Data Interpretation and Expected Results

In-Situ ATR-FTIR Spectroscopy

The key to monitoring the reaction via ATR-FTIR is to identify characteristic infrared bands for the reactants and the product that do not significantly overlap.

  • Disappearance of Reactant Peaks: Monitor the decrease in the intensity of peaks associated with the C=C bond of ethyl acrylate (around 1635 cm⁻¹) and the N-H bending vibrations of the primary amine in 3-aminopyridine (around 1620 cm⁻¹).[11][12]

  • Appearance of Product Peaks: Simultaneously, track the appearance and increase in intensity of peaks corresponding to the newly formed secondary amine (N-H bend, around 1540 cm⁻¹) and the C-N stretching vibrations in the product.[11]

By plotting the normalized peak intensities against time, a kinetic profile of the reaction can be generated.[13][14]

SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)Trend
Ethyl AcrylateC=C Stretch~1635Decrease
3-AminopyridineN-H Bend (primary amine)~1620Decrease
ProductN-H Bend (secondary amine)~1540Increase
ProductC-N Stretch~1250-1350Increase
HPLC Analysis

HPLC provides quantitative data on the consumption of reactants and the formation of the product.

  • Retention Times: The retention time will vary based on the exact HPLC conditions. However, one would expect the following elution order: ethyl acrylate (least polar), followed by the product, and then 3-aminopyridine (most polar).

  • Quantification: By comparing the peak areas of the reactants and product in the reaction samples to those of the standards, the concentration of each species can be determined at each time point, allowing for the calculation of reaction conversion.

CompoundExpected Retention Time
Ethyl AcrylateShortest
Ethyl 3-(pyridin-3-ylamino)propanoateIntermediate
3-AminopyridineLongest
NMR Spectroscopy

NMR spectroscopy is the definitive method for structural confirmation of the final product. Based on data from analogous compounds, the following ¹H NMR chemical shifts are expected for ethyl 3-(pyridin-3-ylamino)propanoate in CDCl₃.[15][16]

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine Ring Protons7.0 - 8.2m
N-H4.5 - 5.5br s
-O-CH ₂-CH₃4.15q
-N-CH ₂-CH₂-3.5t
-CH₂-CH ₂-CO-2.6t
-O-CH₂-CH1.25t

The disappearance of the vinyl protons from ethyl acrylate (typically 5.8-6.4 ppm) and the shift of the aminopyridine protons will confirm the reaction's success.

Diagram of the Aza-Michael Addition Reaction and Product:

cluster_reactants Reactants cluster_product Product 3-Aminopyridine 3-Aminopyridine Reaction Aza-Michael Addition 3-Aminopyridine->Reaction + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Product Ethyl 3-(pyridin-3-ylamino)propanoate Reaction->Product

Caption: Aza-Michael addition of 3-aminopyridine and ethyl acrylate.

Conclusion

This application note provides a robust framework for monitoring the aza-Michael addition of 3-aminopyridine to ethyl acrylate. The combination of in-situ ATR-FTIR for real-time kinetic analysis and offline HPLC and NMR for quantitative and structural verification offers a comprehensive approach to reaction understanding and control. These methodologies empower researchers to optimize reaction conditions, ensure product quality, and accelerate the development of novel pharmaceutical compounds.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 23448234, Ethyl 3-amino-3-(pyridin-4-yl)propanoate. PubChem. Available at: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. PubMed. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Patsnap.
  • Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. RSC Publishing. Available at: [Link]

  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. ACS Publications. Available at: [Link]

  • Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ResearchGate. Available at: [Link]

  • The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Google Patents.
  • FTIR spectra of aza-Michael adduct (red), poly(glycerol itaconate)... ResearchGate. Available at: [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. Available at: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Semantic Scholar. Available at: [Link]

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ResearchGate. Available at: [Link]

  • Supplementary Information for a study on aza-Michael addition. The Royal Society of Chemistry. Available at: [Link]

  • Safety Data Sheet for 4-Aminopyridine. Chem Service. Available at: [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available at: [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS - DCU Research Repository. Available at: [Link]

  • Safety Data Sheet for 2-Aminopyridine. Chem Service. Available at: [Link]

  • Ethyl 3-(Pyridin-2-ylamino)propanoate. Pharmaffiliates. Available at: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Research Explorer. Available at: [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate. Reign Pharma Pvt. Ltd.. Available at: [Link]

  • Screening of Aza-Michael Addition reaction. ResearchGate. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate. Chemsrc. Available at: [Link]

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Method

Organocatalytic Approaches: The Rise of Asymmetric Catalysis

An Application Guide to Modern Catalytic Methods for the Synthesis of β-Amino Esters Introduction: β-Amino esters are paramount structural motifs in the fields of medicinal chemistry and natural product synthesis. They f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for the Synthesis of β-Amino Esters

Introduction:

β-Amino esters are paramount structural motifs in the fields of medicinal chemistry and natural product synthesis. They form the backbone of β-peptides, which exhibit unique secondary structures and notable resistance to proteolytic degradation, and are key precursors to a wide array of pharmaceuticals, including β-lactam antibiotics and taxol derivatives. The development of efficient and stereoselective catalytic methods to access these compounds is therefore a central goal in modern organic synthesis.

This document provides a detailed overview of prominent catalytic strategies for the synthesis of β-amino esters, designed for researchers and professionals in drug development. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering insights into the rationale behind experimental design and providing robust, field-tested protocols.

The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For β-amino ester synthesis, the two most powerful organocatalytic strategies are the Mannich reaction and the aza-Michael addition, which leverage enamine and iminium ion catalysis, respectively.

The Asymmetric Mannich Reaction

The direct asymmetric Mannich reaction, involving the addition of an unmodified ketone or aldehyde to a pre-formed imine, is a cornerstone of C-C bond formation. Proline and its derivatives have emerged as exceptionally effective catalysts for this transformation.

Mechanism of Action: Proline Catalysis

The catalytic cycle, as first proposed by List and co-workers, proceeds through an enamine intermediate. The amine of proline condenses with a donor carbonyl compound (e.g., acetone) to form an enamine. This nucleophilic enamine then attacks the electrophilic imine. The stereochemistry is controlled by the rigid bicyclic transition state formed between the enamine, the imine, and the carboxylic acid group of the proline catalyst, which acts as a Brønsted acid to activate the imine. Subsequent hydrolysis releases the β-amino carbonyl product and regenerates the catalyst.

Mannich_Mechanism Figure 1: Catalytic Cycle of a Proline-Catalyzed Mannich Reaction Cat Proline Catalyst Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H₂O Ald Aldehyde (R1CHO) Imine Imine (R2CH=NR3) TS Stereodetermining Transition State Imine->TS + Brønsted Acid Activation Enamine->TS Product_Complex Product-Catalyst Complex TS->Product_Complex C-C Bond Formation Product_Complex->Cat Hydrolysis Product β-Amino Ester Product Product_Complex->Product + H₂O Water H₂O

Caption: Figure 1: Catalytic Cycle of a Proline-Catalyzed Mannich Reaction.

Protocol 1: Proline-Catalyzed Asymmetric Synthesis of a β-Amino Ester

This protocol describes the reaction between p-nitrobenzaldehyde, p-anisidine (to form the imine in situ), and acetone to yield a chiral β-amino ketone, a direct precursor to the corresponding ester.

  • Materials:

    • L-Proline (5 mol%)

    • p-Nitrobenzaldehyde (1.0 mmol, 1 equiv)

    • p-Anisidine (1.0 mmol, 1 equiv)

    • Acetone (10.0 mmol, 10 equiv)

    • Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • Iminé Formation (Pre-formation or In Situ): To a clean, dry 10 mL vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (151 mg, 1.0 mmol) and p-anisidine (123 mg, 1.0 mmol). Add 1.0 mL of DMSO and stir the mixture at room temperature for 30 minutes to pre-form the N-PMP-protected imine. The formation can be monitored by TLC.

    • Catalyst Introduction: Add L-proline (5.8 mg, 0.05 mmol, 5 mol%) to the reaction mixture.

    • Nucleophile Addition: Add acetone (0.73 mL, 10.0 mmol) followed by the remaining 1.0 mL of DMSO.

    • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours). Causality Note: The use of DMSO as a solvent is critical as it effectively solubilizes the proline catalyst and the polar intermediates.

    • Work-up and Purification:

      • Upon completion, quench the reaction by adding 10 mL of water.

      • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

    • Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Data Summary:

CatalystAldehydeImineYield (%)e.e. (%)Reference
L-Prolinep-NO₂C₆H₄CHON-PMP9596
L-ProlineC₆H₅CHON-PMP85>99
O-TMS Threoninep-ClC₆H₄CHON-Boc9194
The Aza-Michael (Conjugate) Addition

The aza-Michael addition involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts, particularly chiral Brønsted acids or bifunctional thiourea catalysts, are highly effective in promoting the asymmetric addition of amines or their surrogates to α,β-unsaturated esters.

Mechanism of Action: Bifunctional Thiourea Catalysis

Bifunctional thiourea catalysts operate through a cooperative activation mechanism. The thiourea moiety activates the α,β-unsaturated ester by forming two hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the nitrogen nucleophile, increasing its nucleophilicity. This dual activation within a chiral scaffold brings the reactants into close proximity in a specific orientation, inducing high stereoselectivity.

Aza_Michael_Workflow Figure 2: Experimental Workflow for Aza-Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis A 1. Add α,β-Unsaturated Ester and Solvent (Toluene) to Vial B 2. Add Bifunctional Thiourea Catalyst (1-5 mol%) A->B C 3. Cool Reaction to Specified Temperature (-20 °C) B->C D 4. Add N-Nucleophile (e.g., Boc-NH₂) Dropwise C->D E 5. Stir for 24-48 hours; Monitor by TLC/LC-MS D->E F 6. Quench Reaction and Perform Extraction E->F G 7. Purify via Flash Column Chromatography F->G H 8. Characterize: NMR, HRMS, Chiral HPLC G->H

Caption: Figure 2: Experimental Workflow for Aza-Michael Addition.

Metal-Catalyzed Methods: Power and Versatility

Transition metal catalysis offers a complementary set of strategies for β-amino ester synthesis, often characterized by high turnover numbers and unique reactivity patterns. Key methods include the catalytic hydrogenation or transfer hydrogenation of β-enamino esters.

Asymmetric Hydrogenation of β-Enamino Esters

This is one of the most reliable and scalable methods for producing chiral β-amino esters. It involves the synthesis of a β-enamino ester intermediate, followed by asymmetric hydrogenation using a chiral transition metal complex, typically based on rhodium or ruthenium.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation

This protocol outlines the hydrogenation of a Z-enamino ester using a Rhodium-Josiphos catalyst system.

  • Materials:

    • β-(Acetylamino)acrylate substrate (1.0 mmol, 1 equiv)

    • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

    • (R,S)-Josiphos ligand (e.g., PPF-P(t-Bu)₂) (0.011 mmol, 1.1 mol%)

    • Methanol, degassed (5 mL)

    • Hydrogen gas (H₂)

    • Autoclave or high-pressure hydrogenation vessel

  • Procedure:

    • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the Josiphos ligand (6.1 mg, 0.011 mmol). Add 2 mL of degassed methanol and stir for 20 minutes to form the active catalyst solution.

    • Reaction Setup: In a separate autoclave insert, dissolve the β-enamino ester substrate (e.g., 203 mg, 1.0 mmol) in 3 mL of degassed methanol.

    • Hydrogenation: Transfer the catalyst solution to the autoclave insert containing the substrate via cannula. Seal the autoclave.

    • Execution: Purge the autoclave with H₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 10 bar H₂) and begin vigorous stirring. The reaction is typically complete within 4-12 hours. Causality Note: The exclusion of oxygen is paramount, as O₂ can oxidize the phosphine ligand and deactivate the catalyst.

    • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product is often of high purity, but can be passed through a short plug of silica gel if necessary.

    • Characterization: Determine yield and confirm structure by NMR. Enantiomeric excess is measured by chiral GC or HPLC.

Data Summary:

Metal/LigandSubstrateH₂ PressureYield (%)e.e. (%)Reference
Rh/(S,R)-JosiphosMethyl 2-acetamidoacrylate10 bar>9999
Ru/BINAPMethyl 3-aminocrotonate50 bar98>98
Rh/DuanPhosEthyl (Z)-3-acetamidobut-2-enoate20 bar>99>99

Biocatalytic Approaches: The Green Chemistry Frontier

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For β-amino ester synthesis, transaminases are particularly powerful tools for the asymmetric amination of β-keto esters.

Mechanism of Action: Transaminase-Mediated Amination

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. The reaction relies on a pyridoxal-5'-phosphate (PLP) cofactor. The PLP first forms a Schiff base with the amino donor, which then isomerizes and hydrolyzes to release an aldehyde/ketone and the pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then reacts with the β-keto ester substrate, transferring the amino group to form the desired β-amino ester product and regenerating the PLP cofactor.

Biocatalysis_Overview Figure 3: General Workflow for Biocatalytic Amination A 1. Prepare Buffer Solution (e.g., KPi, pH 7.5) B 2. Add Cofactor (PLP) and Amino Donor (Isopropylamine) A->B C 3. Add Transaminase Enzyme (e.g., ATA-117) B->C D 4. Add β-Keto Ester Substrate C->D E 5. Incubate at 30-40 °C with Shaking; Monitor by HPLC D->E F 6. Stop Reaction (e.g., pH shift or solvent) and Perform Extraction E->F G 7. Purify and Characterize Product F->G

Caption: Figure 3: General Workflow for Biocatalytic Amination.

References

  • List, B., Pojarliev, P., & Biller, W. T. (2000). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application. Journal of the American Chemical Society, 124(5), 827–833. [Link]

  • Notz, W., Sakthivel, K., Bui, T., & Barbas, C. F. (2001). Amine-Catalyzed Direct Asymmetric Mannich-Type Reactions. Tetrahedron Letters, 42(2), 199–201. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Togni, A., Breutel, C., Schnyder, A., Spindler, F., Landert, H., & Tijani, A. (1994). A Novel, Readily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions. Journal of the American Chemical Society, 116(9), 4062–4066. [Link]

  • Noyori, R., Ohta, M., Hsiao, Y., Kitamura, M., Ohta, T., & Takaya, H. (1986). Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. Journal of the American Chemical Society, 108(22), 7117–7119. [Link]

  • Zhang, W., & Zhang, X. (2007). New Chiral Diphosphine Ligands with a C2-Symmetric Backbone for Rhodium-Catalyzed Asymmetric Hydrogenation. Angewandte Chemie International Edition, 46(3), 498-501. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable β-amino ester intermediate.

The synthesis of this molecule, while conceptually straightforward, presents several challenges that can impact yield and purity. Unlike its structural isomer, ethyl 3-(pyridin-2-ylamino)propanoate, the direct aza-Michael addition of 3-aminopyridine to ethyl acrylate is often low-yielding due to the decreased nucleophilicity of the exocyclic amine at the 3-position of the pyridine ring.

This guide provides a robust, field-tested workflow based on the reductive amination of a β-keto ester. We will delve into the causality behind our procedural choices and provide a comprehensive troubleshooting guide to navigate the common pitfalls associated with this synthesis, ensuring a higher rate of success in your laboratory.

I. Recommended Synthesis Workflow: Reductive Amination Pathway

Our recommended approach involves a two-step process: the synthesis of the β-keto ester intermediate, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, followed by a direct reductive amination to yield the target β-amino ester. This pathway offers superior control and generally higher yields compared to direct addition strategies.

Synthesis_Workflow start Ethyl Nicotinate + Ethyl Acetate intermediate Ethyl 3-oxo-3-(pyridin-3-yl)propanoate start->intermediate Claisen Condensation (e.g., NaOEt, Toluene) product_freebase Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Free Base) intermediate->product_freebase Reductive Amination (NH4OAc, NaBH3CN, MeOH) final_product Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride product_freebase->final_product Salt Formation (HCl in Dioxane)

Caption: Recommended workflow for the synthesis of the target compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

This procedure is adapted from the principles of the Claisen condensation.

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.2 equivalents) and anhydrous toluene (200 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a mixture of ethyl nicotinate (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (200 mL). Acidify the aqueous layer to a pH of ~7 using 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 3-oxo-3-(pyridin-3-yl)propanoate as a pale yellow oil.[1]

Protocol 2: Reductive Amination to Ethyl 3-amino-3-(pyridin-3-yl)propanoate

This protocol utilizes an in-situ formed imine which is then reduced.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 equivalent) in anhydrous methanol (100 mL).

  • Ammonia Source: Add ammonium acetate (5.0 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the intermediate by TLC.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Basify the aqueous residue to pH 9-10 with 2M NaOH and extract with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate to yield the crude free base. Purification can be achieved via silica gel chromatography.

Protocol 3: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, in a minimal amount of anhydrous ethyl acetate or 2-propanol.

  • Precipitation: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (2.2 equivalents) dropwise. A precipitate should form immediately.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Washing & Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate and then diethyl ether to remove any residual impurities. Dry the solid under vacuum to yield the final dihydrochloride salt.[2][3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question Potential Cause(s) Recommended Solution(s)
Q1: Low yield in the Claisen condensation (Protocol 1). 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of base/reagents: Presence of moisture in the solvent or reagents. 3. Side reactions: Self-condensation of ethyl acetate.1. Extend reaction time: Monitor by TLC until the starting material is consumed. 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents and high-purity reagents. Flame-dry all glassware. 3. Control addition: Add the ester mixture slowly to the base suspension to minimize self-condensation.
Q2: The reductive amination (Protocol 2) stalls or is incomplete. 1. Inefficient imine formation: Insufficient amount of ammonium acetate or presence of water. 2. Decomposition of reducing agent: NaBH₃CN can be sensitive to acidic conditions. 3. Low reactivity of the ketone. 1. Increase ammonium acetate: Use up to 10 equivalents. Consider adding 4Å molecular sieves to sequester water. 2. Maintain pH: Ensure the reaction medium is neutral or slightly basic before adding the reducing agent. 3. Alternative reducing agent: Sodium triacetoxyborohydride (STAB) can be more effective for less reactive ketones and is less sensitive to pH.
Q3: The final product (free base) is difficult to purify by chromatography. 1. High polarity: The amino and ester groups make the compound very polar, leading to tailing on silica gel. 2. Product volatility: The free base may be an oil that is difficult to handle.1. Use a modified mobile phase: Add 1-2% triethylamine to your ethyl acetate/hexane eluent to suppress tailing. Alternatively, use reverse-phase chromatography.[4][5] 2. Convert to salt: Proceed directly to the salt formation step with the crude material if it is reasonably pure, as the salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.
Q4: The dihydrochloride salt is oily or does not precipitate. 1. Presence of water: Water can prevent crystallization and lead to the formation of a hygroscopic oil. 2. Incorrect solvent choice: The salt may be too soluble in the chosen solvent. 3. Impure free base: Significant impurities can inhibit crystallization.1. Use anhydrous solvents: Ensure all solvents (ethyl acetate, 2-propanol, dioxane) are rigorously dried. 2. Change solvent system: Try precipitating from a solvent in which the salt is less soluble, such as diethyl ether or a mixture of ethyl acetate and hexane.[2] 3. Re-purify the free base: If the issue persists, re-purify the free base by chromatography before attempting salt formation again.

IV. Frequently Asked Questions (FAQs)

Q: Why is the aza-Michael addition of 3-aminopyridine to ethyl acrylate not the recommended primary route? A: The nitrogen atom in 3-aminopyridine is significantly less nucleophilic than in 2-aminopyridine. This is due to the electronic properties of the pyridine ring, where the lone pair on the nitrogen at the 3-position does not participate in resonance stabilization to the same extent as in the 2-position. Consequently, the direct conjugate addition often requires harsh conditions (high temperatures, strong acid or Lewis acid catalysis) which can lead to polymerization of the ethyl acrylate, low yields, and the formation of multiple byproducts.[6][7][8][9] While possible, the reductive amination route offers a more reliable and higher-yielding alternative.

Q: Can other reducing agents be used for the reductive amination step? A: Yes. Sodium triacetoxyborohydride (STAB) is an excellent alternative to NaBH₃CN. It is a milder reducing agent and is often more effective for the reduction of imines in the presence of ketones. It does not require strict pH control, which can simplify the procedure. Catalytic hydrogenation (e.g., using H₂, Pd/C) is another option, but it may also reduce the pyridine ring under certain conditions, so careful optimization is required.

Q: My final dihydrochloride salt is slightly colored. How can I decolorize it? A: A slight yellow or tan color is common. If high purity is required, you can perform a recrystallization. A common solvent system for recrystallizing hydrochloride salts is a mixture of ethanol and diethyl ether or isopropanol and ethyl acetate. Dissolve the salt in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature, and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Allow it to cool slowly to form pure crystals. A small amount of activated charcoal can also be added to the hot solution to remove colored impurities, followed by hot filtration before crystallization.

Q: How can I confirm the formation of the dihydrochloride salt? A: The most definitive method is through elemental analysis, which should show a chlorine content consistent with two equivalents of HCl. Spectroscopically, in the ¹H NMR spectrum, you will observe significant downfield shifts of the pyridine and alpha-amino protons compared to the free base. You may also see a broad peak corresponding to the N-H⁺ protons. Titration with a standardized base can also be used to quantify the amount of HCl present.

V. References

  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents.

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [Link]

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC - NIH. [Link]

  • CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 | Organic Letters - ACS Publications. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.

  • (PDF) Enantioselective Synthesis of α‐Aryl‐β 2 ‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - ResearchGate. [Link]

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • . [Link]

  • What technique could I use to separate polar aminoacids from natural extract in large amount? | ResearchGate. [Link]

  • One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst - SciSpace. [Link]

  • (PDF) An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst - ResearchGate. [Link]

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PubMed Central. [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing). [Link]

  • Reaction with 3-aminopyridine with methyl acrylate. - ResearchGate. [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives - Organic Chemistry Portal. [Link]

  • Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC - NIH. [Link]

  • Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines - MDPI. [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. [Link]

  • Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - NIH. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc.. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate - ResearchGate. [Link]

  • Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring | Request PDF - ResearchGate. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197 - PubChem. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. [Link]

  • Michael Addition - Organic Chemistry Portal. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. [Link]

  • Aza-Michael Reaction Insights | PDF - Scribd. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 3-amino-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. We address common impurities, troubleshooting scenarios, and provide validated protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial questions encountered during the handling and purification of this compound.

Q1: What are the most common impurities I might encounter with Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride?

A: Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or storage.

  • Synthetic Artifacts: These include unreacted starting materials (e.g., 3-aminopyridine, ethyl acrylate), reagents, and catalysts used in the synthesis.[1][2] Side-products, such as from self-condensation of the amino ester, may also be present.[3]

  • Degradation Products: The most common degradation pathway is the hydrolysis of the ethyl ester to form 3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride.[4][5] This is more likely to occur if the compound is exposed to moisture or basic conditions, especially when it is not in its stable salt form.[6][7]

  • Residual Solvents & Water: Solvents used during the reaction or initial purification (e.g., ethanol, ethyl acetate, ether) may be retained in the final product.[2][6][8] As a hygroscopic salt, the compound can also absorb atmospheric moisture.[9]

Q2: My compound is off-white or yellow, but the specification sheet says it should be white. What is the cause and how can I fix it?

A: A yellow or brown discoloration often indicates the presence of minor, highly conjugated impurities or polymeric byproducts from the synthesis. These are often present in trace amounts but are intensely colored.

Solution: The most effective method for removing colored impurities is recrystallization with the addition of activated carbon.[10][11] The activated carbon adsorbs the colored molecules, which are then removed during a hot gravity filtration step.[11] It is crucial not to add too much carbon, as it can also adsorb your desired product, leading to lower recovery.[10]

Q3: How do I choose the best purification method for my specific needs?

A: The optimal method depends on the scale of your experiment, the nature of the impurities, and your final purity requirement.

Method Best For Advantages Disadvantages
Recrystallization Removing minor impurities from moderate to large quantities ( >1g)Cost-effective, scalable, good for removing insoluble and some soluble impurities.[12]Finding a suitable solvent can be time-consuming; may not remove impurities with similar solubility.
Acid-Base Extraction Removing acidic, basic, or neutral impuritiesHighly effective for separating compounds with different pKa values.[4][13]Requires conversion to the free base, which is less stable; risk of ester hydrolysis; involves multiple steps and solvent usage.[4][6][7]
Chromatography High-purity isolation, especially for small quantities (<1g) or difficult separationsExcellent separation power; can remove closely related impurities.Can be expensive and time-consuming, especially for large scales; peak tailing can be an issue for pyridine compounds on silica.[14]

Q4: My HPLC purity seems to decrease over time. How can I prevent degradation?

A: The dihydrochloride salt form significantly enhances the stability of amino acid esters compared to the free base.[6][15][16] The primary cause of degradation is likely hydrolysis of the ester group. To ensure long-term stability:

  • Always store the compound as the dry dihydrochloride salt. The free amine/ester form is much less stable and prone to self-condensation and hydrolysis.[6][7]

  • Store in a tightly sealed container in a desiccator to protect it from moisture.

  • Keep it at a low temperature as recommended (e.g., 0-8 °C) to slow down any potential degradation reactions.[17]

Section 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during experimental work.

Guide 1: Troubleshooting Recrystallization

Problem: My compound "oils out" and forms a liquid layer instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point or when the solution becomes supersaturated too quickly. For highly polar salts, this can happen if a non-polar anti-solvent is added too rapidly.

  • Solutions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of a more polar co-solvent (e.g., a few drops of water or ethanol) to increase the overall solvent polarity.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-purity crystals.[10]

    • If using an anti-solvent, add it dropwise at the elevated temperature until the solution just begins to turn cloudy, then allow it to cool slowly.

Problem: After recrystallization, the purity has not improved significantly.

  • Causality: This suggests that the chosen solvent system does not effectively differentiate between your compound and the impurity, meaning they have very similar solubility profiles. It can also result from cooling the solution too quickly, which traps impurities within the crystal lattice.

  • Solutions:

    • Select a new solvent system. Experiment with different solvent pairs. For this polar salt, consider combinations like Methanol/Acetonitrile, Ethanol/Water, or Isopropanol/Ethyl Acetate.

    • Ensure slow cooling. A slower crystallization process is selective and excludes impurities from the growing crystal lattice.[10][12] Let the solution cool to room temperature undisturbed before moving it to an ice bath.

    • Wash the collected crystals correctly. Once the crystals are collected on the filter, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.[12]

Guide 2: Troubleshooting Acid-Base Extraction

Problem: I have low recovery after converting the salt to the free base and back.

  • Causality: Low recovery can be due to several factors:

    • Ester Hydrolysis: The most significant risk. Using a strong base (like NaOH or KOH) or allowing the compound to remain in a basic aqueous solution for an extended period can cleave the ester bond.[4]

    • Incomplete Extraction: The free base may have some solubility in the aqueous layer, requiring multiple extractions with an organic solvent to ensure complete removal.

    • Emulsion Formation: A stable emulsion at the aqueous/organic interface can trap a significant amount of your product.

  • Solutions:

    • Use a mild base. Always use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the neutralization.[13][18] Add it slowly at 0°C to control the reaction.

    • Work quickly and at low temperatures. Once the free base is generated, extract it into the organic layer promptly to minimize its contact time with the aqueous phase.[3]

    • Perform multiple extractions. Extract the aqueous layer at least three times with your chosen organic solvent (e.g., Dichloromethane or Ethyl Acetate) to maximize recovery.

    • Break emulsions. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling of the separatory funnel.

Section 3: Validated Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is ideal for removing small amounts of colored or less polar impurities.

  • Solvent Selection: Place ~50 mg of the impure solid into a small test tube. Add a solvent (e.g., isopropanol) dropwise. If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[10][12] For this compound, an Ethanol/Ethyl Acetate or Isopropanol/Diethyl Ether solvent system is a good starting point.

  • Dissolution: Place the bulk of the impure compound in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) in small portions while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run an HPLC or NMR to confirm purity.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing non-basic or weakly basic impurities.

  • Dissolution: Dissolve the impure dihydrochloride salt in deionized water at 0°C.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH with pH paper; continue adding base until the pH reaches ~7-8.[3][20] Do not exceed pH 8 to minimize hydrolysis.

  • Extraction of Free Base: Immediately extract the aqueous solution with an organic solvent (e.g., Dichloromethane, CH₂Cl₂) three times. The free base form of the compound is more soluble in the organic layer.[18] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Re-formation of the Salt: Dissolve the resulting free base (as an oil or solid) in a minimal amount of anhydrous ethanol or diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available) dropwise with stirring. The pure dihydrochloride salt will precipitate out of the solution.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum.

Section 4: Visual Workflow Guides
Diagram 1: Purification Method Selection

A decision tree to guide your choice of purification technique.

MethodSelection start Impure Sample Received check_purity Assess Purity & Impurity Profile (HPLC, NMR) start->check_purity is_discolored Is the sample discolored? check_purity->is_discolored recrystallize_carbon Recrystallize with Activated Carbon is_discolored->recrystallize_carbon Yes is_impurity_known Are impurities acidic/neutral? is_discolored->is_impurity_known No is_purity_ok Purity > 99%? recrystallize_carbon->is_purity_ok acid_base Perform Acid-Base Extraction is_impurity_known->acid_base Yes recrystallize_simple Perform Standard Recrystallization is_impurity_known->recrystallize_simple No / Unsure acid_base->is_purity_ok recrystallize_simple->is_purity_ok chromatography Consider Preparative Chromatography is_purity_ok->chromatography No end_node Pure Compound is_purity_ok->end_node Yes chromatography->end_node

Caption: A logical workflow for selecting the appropriate purification method.

Diagram 2: Acid-Base Extraction Workflow

A visual summary of the key steps in Protocol 2.

AcidBaseWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase dissolve 1. Dissolve Impure Salt in H₂O at 0°C basify 2. Add NaHCO₃ (aq) to pH 7-8 dissolve->basify extract 3. Extract with CH₂Cl₂ (x3) basify->extract aq_waste Aqueous Waste (Salts, Polar Impurities) extract->aq_waste combine 4. Combine Organic Layers (Contains Free Base) extract->combine Transfer Free Base dry 5. Dry (Na₂SO₄) & Evaporate combine->dry precipitate 6. Redissolve & Add HCl in Ether dry->precipitate collect 7. Collect Pure Salt via Filtration precipitate->collect

Caption: Step-by-step workflow for purification via acid-base extraction.

References
  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
  • BenchChem. (n.d.).
  • PubMed. (1993).
  • Wikipedia. Acid–base extraction.
  • LookChem.
  • ResearchGate. (2016).
  • Wired Chemist.
  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability.
  • Google Patents. (n.d.).
  • Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?
  • University of Colorado Boulder.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • University of California, Los Angeles.
  • University of Massachusetts.
  • European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Chem-Impex. 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
  • Chemistry LibreTexts. (2022). 10.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to prevalent side reactions and purification issues.

Introduction: The Synthetic Landscape

The target molecule, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, is a key β-amino ester intermediate. A common and efficient route to its synthesis is the aza-Michael addition (or conjugate addition) of 3-aminopyridine to ethyl acrylate.[1][2] While straightforward in principle, this reaction is susceptible to several side reactions that can complicate the process, reduce yield, and make purification challenging. This guide addresses these issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant, higher molecular weight impurity. What is it, and how can I prevent its formation?

A: This is the most common issue reported and is almost certainly due to a double Michael addition side reaction.

Causality & Mechanism: The primary reaction involves the nucleophilic attack of the primary amino group of 3-aminopyridine onto the electron-deficient β-carbon of ethyl acrylate. However, the product, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, is a secondary amine and remains nucleophilic. It can compete with the starting 3-aminopyridine and react with a second molecule of ethyl acrylate to form a tertiary amine, the bis-adduct impurity. This side reaction is particularly favored by elevated temperatures and an excess of ethyl acrylate.[3]

Side_Reaction_1 Figure 1: Competing Primary and Secondary Michael Additions 3-Aminopyridine 3-Aminopyridine Ethyl Acrylate Ethyl Acrylate Bis-Adduct Impurity Bis-Adduct Impurity Desired Product Desired Product Desired Product->Bis-Adduct Impurity note To maximize yield of the desired product, reaction conditions must favor k1 >> k2.

Caption: Figure 1: Competing Primary and Secondary Michael Additions.

Prevention & Troubleshooting Protocol:

  • Stoichiometry Control (Critical): Use a slight excess of the amine (3-aminopyridine) relative to the acrylate. A molar ratio of 1.1:1 to 1.2:1 (Amine:Acrylate) is a good starting point. This ensures the acrylate is consumed before it can significantly react with the product.

  • Controlled Addition: Add the ethyl acrylate dropwise to the solution of 3-aminopyridine over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the acrylate, favoring the reaction with the more abundant primary amine.

  • Temperature Management: Keep the reaction temperature low. Initiate the reaction at 0-5 °C and allow it to slowly warm to room temperature. Higher temperatures increase the rate of the secondary addition.[3]

  • Solvent Choice: While various solvents can be used, polar aprotic solvents like ethanol or methanol are common. The choice can influence reaction rates and solubility.[3][4]

Verification: The bis-adduct impurity can be readily identified by LC-MS, where it will appear with a molecular weight corresponding to the desired product + 100.12 g/mol (the mass of ethyl acrylate).

Q2: During the reaction, I observed the formation of a viscous, insoluble gum or a solid precipitate. What is causing this?

A: This is characteristic of the anionic polymerization of ethyl acrylate.

Causality & Mechanism: Ethyl acrylate is a monomer that can readily undergo polymerization. In the context of the aza-Michael addition, the amine itself can act as a base, and the resulting enolate intermediate can initiate a chain-growth polymerization of other acrylate molecules. This process consumes the reactant and results in the formation of polyacrylate, a viscous and often intractable material that complicates work-up and purification.[2][5]

Prevention & Troubleshooting Protocol:

  • Use Fresh, Inhibited Acrylate: Ensure your ethyl acrylate is of high purity and contains a polymerization inhibitor (like MEHQ, hydroquinone monomethyl ether). If the reagent is old, consider passing it through a short column of basic alumina to remove any pre-formed polymers and acidic impurities before use.

  • Maintain Low Temperatures: As with the double-addition, lower temperatures significantly suppress the rate of polymerization.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent radical-initiated polymerization, which can be triggered by atmospheric oxygen, especially at elevated temperatures.[6]

  • Avoid Strong Bases: If using a catalyst, opt for milder options. Strong bases will aggressively promote polymerization. For this specific reaction, a catalyst may not be necessary, or a mild acid catalyst like trifluoromethanesulfonic acid has been reported.[4][6]

Q3: My NMR analysis shows the presence of 3-amino-3-(pyridin-3-yl)propanoic acid alongside my desired ester. Why did hydrolysis occur?

A: The ethyl ester group is susceptible to hydrolysis, especially during the work-up or purification stages if water is present under acidic or basic conditions.

Causality & Mechanism: Ester hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed: During the final step of forming the dihydrochloride salt with HCl, excess water and prolonged exposure can lead to hydrolysis.

  • Base-Catalyzed: If the reaction work-up involves a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted starting material or catalyst, this can promote saponification of the ester.

Workflow Figure 2: Troubleshooting Workflow Start Crude Product Analysis Impurity_HighMW High MW Impurity Detected (LC-MS) Start->Impurity_HighMW Impurity_Polymer Insoluble Gum / Polymer Observed Start->Impurity_Polymer Impurity_Acid Carboxylic Acid Detected (NMR / LC-MS) Start->Impurity_Acid Cause_DoubleAdd Root Cause: Double Michael Addition Impurity_HighMW->Cause_DoubleAdd Cause_Polymer Root Cause: Acrylate Polymerization Impurity_Polymer->Cause_Polymer Cause_Hydrolysis Root Cause: Ester Hydrolysis Impurity_Acid->Cause_Hydrolysis Sol_Stoich Solution: 1. Control Stoichiometry 2. Slow Acrylate Addition 3. Lower Reaction Temp Cause_DoubleAdd->Sol_Stoich Sol_Inhibitor Solution: 1. Use Inhibited Acrylate 2. Maintain Low Temp 3. Consider Inert Atmosphere Cause_Polymer->Sol_Inhibitor Sol_Anhydrous Solution: 1. Use Anhydrous Solvents 2. Minimize Water in Work-up 3. Avoid Strong Base Wash Cause_Hydrolysis->Sol_Anhydrous

Sources

Optimization

Optimizing reaction conditions for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve successful synthesis outcomes.

I. Reaction Overview and Key Challenges

The synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate is most commonly approached via an aza-Michael addition of 3-aminopyridine to ethyl acrylate. This reaction, while straightforward in principle, presents several challenges that can impact yield and purity. The nucleophilicity of the exocyclic amino group of 3-aminopyridine is influenced by the electron-withdrawing nature of the pyridine ring, which can render the reaction sluggish compared to aliphatic amines.

Key challenges include:

  • Low Reaction Rate: The reduced nucleophilicity of 3-aminopyridine often necessitates the use of catalysts and elevated temperatures to achieve a reasonable reaction rate.

  • Side Reactions: At elevated temperatures, polymerization of ethyl acrylate and other side reactions can occur, leading to a complex reaction mixture and difficult purification.

  • Product Isolation: The product, a polar amino ester, can be challenging to isolate from the reaction mixture and purify to a high degree.

  • Salt Formation: The final step of converting the free base to the dihydrochloride salt requires careful control of stoichiometry and conditions to ensure the desired salt is formed without introducing impurities.

This guide will address these challenges in detail through the following sections.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials (3-aminopyridine or ethyl acrylate).1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures. 2. Ensure the catalyst (e.g., a Lewis or Brønsted acid) is fresh and used in the correct stoichiometric amount. Consider screening alternative catalysts. 3. Verify the purity of starting materials. 3-aminopyridine can oxidize and darken on storage. Ethyl acrylate should be checked for polymer content.
Formation of a Polymeric Byproduct 1. Excessively high reaction temperature. 2. Presence of radical initiators. 3. High concentration of ethyl acrylate.1. Reduce the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation. 3. Add the ethyl acrylate slowly to the reaction mixture containing 3-aminopyridine to maintain a low instantaneous concentration.
Difficult Purification of the Free Base 1. Presence of unreacted 3-aminopyridine. 2. Formation of multiple byproducts. 3. Emulsion formation during aqueous workup.1. Unreacted 3-aminopyridine can often be removed by an acidic wash during the workup. 2. Column chromatography on silica gel is the most effective method for purifying the free base from byproducts. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) is recommended. 3. To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective.
Incorrect Stoichiometry of the Dihydrochloride Salt 1. Inaccurate measurement of hydrochloric acid. 2. Presence of water in the solvent during salt formation.1. Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether). Add the HCl solution dropwise to a solution of the purified free base, monitoring the pH or using a calculated amount. 2. Ensure the solvent used for the salt formation is anhydrous to prevent the formation of hydrates or inconsistent salt forms.
Product Oiling Out During Crystallization of the Salt 1. Solvent system is not optimal for crystallization. 2. Presence of impurities.1. Experiment with different solvent systems for crystallization. A common approach is to dissolve the salt in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) to induce crystallization. 2. Ensure the free base is of high purity before attempting salt formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the aza-Michael addition of 3-aminopyridine to ethyl acrylate?

While the reaction can proceed without a catalyst at high temperatures, yields are often low.[1] Brønsted acids like trifluoromethanesulfonic acid or glacial acetic acid have been shown to be effective in catalyzing the addition of aminopyridines to acrylates.[2] Lewis acids could also be explored. The choice of catalyst can influence the reaction rate and selectivity, so some screening may be necessary for optimal results.

Q2: What is the recommended solvent for this reaction?

The reaction can be run neat (without a solvent) or in a high-boiling point solvent such as ethanol, toluene, or DMF.[1] A solvent can help to control the reaction temperature and prevent localized overheating, which can lead to polymerization.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/heptane or dichloromethane/methanol) to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the key considerations for the dihydrochloride salt formation?

The formation of the dihydrochloride salt is a critical step for the isolation and stability of the final product. It is important to use a stoichiometric amount of hydrochloric acid (2 equivalents) to ensure the formation of the desired salt. The addition of HCl should be done carefully to a solution of the purified free base in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) to induce precipitation of the salt.

Q5: What are the expected spectroscopic data for Ethyl 3-amino-3-(pyridin-3-yl)propanoate?

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the protons on the pyridine ring, a methine proton (CH-N), and two methylene protons (CH₂-CO).

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the aliphatic carbons of the propanoate backbone.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₁₀H₁₄N₂O₂).

IV. Experimental Protocols

A. Proposed Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate (Free Base)

Disclaimer: This is a proposed protocol based on analogous reactions and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (1.0 eq) and a suitable catalyst (e.g., trifluoromethanesulfonic acid, 0.1 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add ethyl acrylate (1.2 eq) to the flask. The addition can be done portion-wise or via a syringe pump to control the reaction exotherm.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in heptane containing 1% triethylamine).

B. Formation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Slowly add a solution of hydrogen chloride (2.0 eq) in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) to the stirred solution of the free base at 0°C.

  • Precipitation and Isolation: A precipitate should form upon addition of the HCl solution. Continue stirring for an additional 30 minutes at 0°C.

  • Filtration and Drying: Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

V. Visualizations

Reaction Pathway

reaction_pathway 3-Aminopyridine 3-Aminopyridine Intermediate Aza-Michael Adduct 3-Aminopyridine->Intermediate Catalyst, Heat Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate Product Ethyl 3-amino-3-(pyridin-3-yl)propanoate Intermediate->Product Workup & Purification Final_Product Dihydrochloride Salt Product->Final_Product 2 eq. HCl

Caption: Proposed reaction pathway for the synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or No Product Check_Temp Increase Temperature? Start->Check_Temp Check_Catalyst Check Catalyst? Check_Temp->Check_Catalyst No Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Yes Check_Reagents Check Reagents? Check_Catalyst->Check_Reagents No Screen_Catalysts Screen Catalysts Check_Catalyst->Screen_Catalysts Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes Success Improved Yield Check_Reagents->Success No Optimize_Temp->Success Screen_Catalysts->Success Purify_Reagents->Success

Caption: A workflow for troubleshooting low-yield reactions.

VI. References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

  • Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. Crysdot LLC. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC - NIH. [Link]

  • A Facile Synthesis of Amide Derivatives of[1][3][4]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. [Link]

  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office.

  • Polymer Chemistry. RSC Publishing. [Link]

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. ACS Publications. [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. MDPI. [Link]

  • Guanidyl-Rich Poly(β Amino Ester)s for Universal Functional Cytosolic Protein Delivery and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) Cas9 Ribonucleoprotein Based Gene Editing. ACS Nano. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]

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Troubleshooting

Technical Support Center: Navigating the Challenges of Polar Amino Ester Purification

Welcome to the technical support center for the purification of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. Polar amino esters are critical building blocks in pharmaceuticals and peptidomimetics, but their dual nature—possessing both a basic amino group and a hydrolytically labile ester, coupled with high polarity—makes their purification a non-trivial task.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.

Section 1: Foundational Challenges & Initial Strategy

Before diving into specific technical issues, it's crucial to understand the core properties of polar amino esters that dictate our purification strategy. Their high polarity makes them highly water-soluble, while the basic amine and the ester group present conflicting pH stability requirements.

Decision-Making Workflow for Purification Strategy

The first step in any purification is selecting the right approach. This decision is primarily driven by the analyte's properties. The following workflow provides a logical path for strategy selection.

Purification_Strategy Start Crude Product Mixture (Polar Amino Ester) CheckSolubility Is the compound predominantly water-soluble? Start->CheckSolubility CheckStability Is the ester stable to mild acid/base? CheckSolubility->CheckStability No / Poorly Soluble HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) CheckSolubility->HILIC Yes RPHPLC Reversed-Phase (RP) HPLC (with modifications) CheckStability->RPHPLC No / Labile LLE Acid-Base Liquid-Liquid Extraction (LLE) CheckStability->LLE Yes RPHPLC->HILIC Alternative IEX Ion-Exchange (IEX) Chromatography HILIC->IEX Alternative DirectCryst Direct Crystallization or Precipitation LLE->DirectCryst Post-LLE Polish

Caption: Initial decision workflow for purifying polar amino esters.

Section 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Acid-base extraction is a fundamental technique, but it's fraught with peril for polar amino esters.

Q1: I'm performing an acid-base extraction to isolate my amino ester, but I'm getting low recovery and suspect product degradation. What's happening?

A1: This is a classic problem stemming from the inherent instability of the ester functional group.

  • Causality: Standard LLE protocols often involve washing with strong bases like 1M NaOH or sodium carbonate to remove acidic impurities and deprotonate the amine. However, these basic aqueous conditions (pH > 8) can rapidly hydrolyze your ester to the corresponding carboxylic acid.[1][2] The rate of hydrolysis is often faster for amino esters compared to simple esters due to intramolecular catalysis or electronic effects. Conversely, strongly acidic conditions (pH < 2) used to protonate the amine can also lead to ester hydrolysis, albeit typically at a slower rate than base-mediated hydrolysis.[3]

  • Troubleshooting & Protocol:

    • Use a Weaker Base: Instead of strong bases, use a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). This provides a pH of ~8.0-8.5, which is sufficient to deprotonate the ammonium salt to the free amine, allowing its extraction into an organic solvent, but is mild enough to minimize ester hydrolysis during the workup.

    • Work Quickly and Cold: Perform the extraction in a separatory funnel jacketed with ice or in a cold room. Do not let the aqueous and organic layers sit together for extended periods.

    • Confirm with TLC/LC-MS: After extraction, immediately spot a sample of your organic layer on a TLC plate or run an LC-MS analysis. Look for a new, more polar spot/peak corresponding to the hydrolyzed carboxylic acid.

Q2: I'm getting a persistent emulsion during my aqueous workup. How can I break it and prevent it in the future?

A2: Emulsions are common when dealing with polar, amphiphilic molecules that can act as surfactants.

  • Causality: Your polar amino ester, or impurities from the reaction, can stabilize the interface between the aqueous and organic layers. Agitating the separatory funnel too vigorously (shaking instead of gently inverting) increases the surface area and promotes emulsion formation.

  • Troubleshooting & Protocol:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[4]

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the stabilized droplets.

    • Solvent Modification: Adding a small amount of a different solvent can sometimes break an emulsion. For stubborn emulsions with ethyl acetate, adding a small volume of THF can be effective.

    • Prevention: When mixing layers, gently invert the separatory funnel 5-10 times rather than shaking vigorously.

Section 3: Chromatography Troubleshooting Guide

Chromatography is the workhorse of purification. However, the unique properties of polar amino esters mean that standard reversed-phase methods often fail.

Reversed-Phase (RP) HPLC

Q3: My polar amino ester shows little to no retention on a C18 column. It elutes in the void volume. Why?

A3: This is the most common issue with RP-HPLC for this class of compounds.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. A C18 stationary phase is very non-polar. Your highly polar amino ester has minimal interaction with this phase and is swept through the column with the highly polar mobile phase (e.g., water/acetonitrile).[5]

  • Solution 1: Ion-Pairing Chromatography (IPC)

    • Mechanism: IPC is a powerful technique that modifies the analyte itself to increase its retention. A charged ion-pairing reagent with a hydrophobic tail is added to the mobile phase. This reagent forms a neutral, more hydrophobic ion pair with the charged amino group on your compound. This new complex interacts more strongly with the C18 stationary phase, leading to retention and separation.[5][6][7] For basic amines, an acidic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is used.[8]

    • Step-by-Step Protocol (IPC-RP-HPLC):

      • Mobile Phase Prep: Prepare your mobile phases (A: Water, B: Acetonitrile or Methanol) containing 0.1% (v/v) TFA. Ensure the TFA is present in both solvents to maintain a consistent concentration throughout the gradient.

      • Column Equilibration: Equilibrate the C18 column with at least 10-15 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B) to ensure the stationary phase is saturated with the ion-pairing reagent. This is critical for reproducible retention times.

      • Sample Prep: Dissolve your sample in the initial mobile phase.

      • Gradient Elution: Run a shallow gradient, for example, from 5% B to 50% B over 20-30 minutes. The increased organic content will eventually elute the more hydrophobic ion-pair.

      • Post-Run Wash: After your run, wash the column thoroughly with a high concentration of organic solvent (e.g., 80-90% B) to remove any strongly bound ion-pairing reagent.

Q4: My peaks are tailing badly when using RP-HPLC, even with an ion-pairing agent. What can I do?

A4: Peak tailing is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.

  • Causality: Even on end-capped C18 columns, some free silanol groups (Si-OH) exist on the silica surface. At typical mobile phase pH (2-7), these silanols can be deprotonated (Si-O⁻) and interact strongly with your protonated amine (R-NH₃⁺), leading to a secondary, undesirable ion-exchange mechanism that causes peak tailing.

  • Troubleshooting:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2-3 using 0.1% TFA or formic acid). This keeps the residual silanols protonated (Si-OH), minimizing the unwanted ionic interaction.

    • Use a Different Column: Modern columns designed for basic compounds often have a base-deactivated silica or a different stationary phase chemistry (e.g., embedded polar groups) that shields the silanols.

    • Increase Ion-Pair Concentration: A slightly higher concentration of the ion-pairing reagent might help to better mask the silanols.

    • Add a Competing Base: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving the peak shape of your analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q5: Since my compound is too polar for reversed-phase, I tried HILIC, but my results are inconsistent and not reproducible. What am I doing wrong?

A5: HILIC is an excellent alternative for polar compounds, but it requires a different mindset and careful control of experimental parameters.[9][10]

  • Causality: HILIC operates on a partitioning mechanism. The stationary phase (e.g., bare silica, diol, or amide) adsorbs a water-rich layer from the highly organic mobile phase. Polar analytes partition into this aqueous layer and are retained.[9] Retention is highly sensitive to the water content in the mobile phase, sample solvent, and column equilibration. In HILIC, water is the "strong" eluting solvent, which is the opposite of RP-HPLC.[11]

  • Troubleshooting & Protocol for Reproducible HILIC:

    • Column Equilibration is CRITICAL: HILIC columns require extensive equilibration to form the stable aqueous layer. Equilibrate your column with at least 20-30 column volumes of the initial mobile phase. Any shortcut here will lead to drifting retention times.[12]

    • Sample Solvent Matters: The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve your sample in 90-95% acetonitrile with a small amount of water. Injecting a sample dissolved in pure water or buffer will destroy the local aqueous layer at the column head, leading to peak splitting and poor retention.[11]

    • Mobile Phase Composition:

      • Organic: Acetonitrile is the most common organic solvent.

      • Aqueous: Use a buffered aqueous solution (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted). The buffer salt is crucial for creating a defined ionic strength in the aqueous layer and ensuring good peak shape.

    • Gradient Operation: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradually increases the aqueous component (e.g., to 40-50% aqueous).[11]

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)
Principle Retention of non-polar analytesRetention of polar analytes
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Strong Solvent Organic (Acetonitrile, Methanol)Aqueous (Water, Buffer)
Weak Solvent Aqueous (Water, Buffer)Organic (Acetonitrile)
Typical Gradient Increasing Organic %Increasing Aqueous %
Sample Diluent Initial mobile phase or weaker (more aqueous)Initial mobile phase or weaker (more organic)

Table 1: Comparison of key operational parameters in RP-HPLC and HILIC.

Ion-Exchange (IEX) Chromatography

Q6: I used cation-exchange chromatography to purify my amino ester. The purity is good, but now I can't get rid of the high concentration of salt from the elution buffer.

A6: This is a very common downstream problem with IEX. Elution from an ion-exchange column is achieved by increasing the ionic strength of the mobile phase to displace the bound analyte.[13]

  • Causality: Your positively charged amino ester binds to a negatively charged stationary phase (cation exchanger). To elute it, you apply a gradient of a salt (e.g., NaCl or KCl). Your final product is now in a high-salt aqueous solution, which can interfere with subsequent steps or biological assays.[13][14] Simply evaporating the solvent will leave your compound mixed with a large amount of salt.

  • Solution 1: Dialysis or Tangential Flow Filtration (TFF)

    • Mechanism: This method is ideal for larger molecules like peptides but can be adapted for small molecules if the correct membrane is chosen. The principle relies on a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that retains your compound while allowing small salt ions to pass through into a large volume of low-salt buffer.[13]

    • Considerations: This can be time-consuming and may lead to sample dilution.

  • Solution 2: Reversed-Phase Desalting

    • Mechanism: This is often the most effective method. The salt-containing fraction is loaded onto a C18 cartridge or column under conditions where your compound binds but the salt does not.

    • Step-by-Step Desalting Protocol:

      • Conditioning: Condition a C18 Sep-Pak® (or similar) cartridge with methanol or acetonitrile, followed by water. If your compound required an ion-pairing agent to bind, equilibrate with water containing that agent (e.g., 0.1% TFA).

      • Loading: Load your salt-containing sample onto the cartridge. The salt (e.g., NaCl) will pass through to waste.

      • Washing: Wash the cartridge with a few column volumes of water (or water with 0.1% TFA) to remove any remaining salt.

      • Elution: Elute your desalted compound with a solvent mixture containing a higher percentage of organic solvent (e.g., 50-70% acetonitrile in water).

      • Removal of Solvent: The resulting solution contains only your product and volatile solvents, which can be easily removed by lyophilization or rotary evaporation.

Desalting_Workflow Start Product from IEX (High Salt Buffer) Load Load onto equilibrated C18 Cartridge Start->Load Wash Wash with H₂O (Salt to Waste) Load->Wash Elute Elute with ACN/H₂O (Collect Product) Wash->Elute End Lyophilize to obtain pure, salt-free product Elute->End

Caption: Workflow for desalting after ion-exchange chromatography.

Section 4: Post-Purification FAQs

Q7: My final product is a TFA salt from preparative HPLC. How can I remove the TFA, as it's toxic to my cells?

A7: Trifluoroacetic acid is a common ion-pairing agent, but its removal is often necessary for biological applications.[15][16] While extensive lyophilization can remove free TFA, the trifluoroacetate anion that is ion-paired with your protonated amine is non-volatile and will remain.[15]

  • Solution: Salt Exchange

    • Mechanism: The goal is to replace the trifluoroacetate counter-ion with a more biocompatible one, like chloride or acetate. This is typically done by adding a stronger, volatile acid and then removing it.[17]

    • Step-by-Step HCl Exchange Protocol:

      • Dissolve the lyophilized TFA salt of your amino ester in water or a water/acetonitrile mixture.

      • Add a 2-10 fold molar excess of hydrochloric acid (HCl). A 100 mM HCl solution is often used.[15][18][19]

      • Freeze the solution (e.g., in liquid nitrogen).

      • Lyophilize the sample overnight. The volatile TFA (in its protonated form) will be removed along with the solvent, leaving behind the hydrochloride salt of your compound.

      • For complete removal, this process may need to be repeated 2-3 times, redissolving the sample in water/HCl solution each time.[15][19]

This technical guide provides a framework for diagnosing and solving the most common issues in polar amino ester purification. By understanding the chemical principles behind these challenges, you can develop robust and reproducible purification strategies.

References

  • A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. BioPharm International. Available at: [Link]

  • Ion Exchange Chromatography. Chemistry LibreTexts. Available at: [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]

  • If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion. Available at: [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec. Available at: [Link]

  • Ion-Exchange Removal of Sodium Chloride from Water with Calcium Hydroxide as Recoverable Regenerant. PubMed. Available at: [Link]

  • Formulation Composition and Process Affect Counterion for CSP7 Peptide. National Institutes of Health (NIH). Available at: [Link]

  • How To Separate Two Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

  • How can I remove TFA?. ResearchGate. Available at: [Link]

  • Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. ResearchGate. Available at: [Link]

  • Why are Salts Removed before Ion-Exchange Chromatography?. Chemistry Stack Exchange. Available at: [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). Available at: [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • polar extraction solvent: Topics by Science.gov. Science.gov. Available at: [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. Available at: [Link]

  • De-esterification of amino acid esters. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Dabigatran Intermediates

Welcome to the Technical Support Center for the synthesis of dabigatran intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dabigatran intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical anticoagulant. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that can arise during the multi-step synthesis of dabigatran. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My yield for the amidation reaction to form ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Intermediate II) is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of Intermediate II, a key precursor, are a frequent challenge.[1][2][3] The primary reasons often revolve around incomplete reaction, side product formation, and difficulties in purification. Let's break down the potential culprits and solutions:

  • Causality of Low Yields:

    • Inefficient Acid Chloride Formation: The initial step often involves converting 4-(methylamino)-3-nitrobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂). Incomplete conversion or degradation of the acid chloride can significantly reduce the final yield. Residual moisture can quench the thionyl chloride, and excessive temperatures can lead to decomposition.

    • Suboptimal Reaction Conditions for Amidation: The subsequent reaction of the acid chloride with ethyl 3-(pyridin-2-ylamino)propanoate requires careful control of temperature and base. Temperatures that are too high can promote side reactions, while insufficient base can lead to a stalled reaction due to the formation of HCl as a byproduct.[4]

    • Side Reactions: A common side reaction is the N-alkylation of the methylamino group. Additionally, the pyridyl nitrogen can also undergo alkylation, leading to a mixture of products that are difficult to separate.[5][6]

    • Purification Losses: This intermediate can be challenging to purify. Previous methods often involved chromatographic purification or conversion to an HCl or HBr salt, which could result in significant yield loss.[1][2][3]

  • Troubleshooting and Optimization Strategies:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and thoroughly dry all glassware. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Optimize Acid Chloride Formation: Add thionyl chloride slowly at a low temperature (e.g., 0-5 °C) to control the exotherm. After the addition, a gentle reflux for a few hours is typically sufficient for complete conversion. Remove excess thionyl chloride under reduced pressure before proceeding to the amidation step.[4]

    • Control Amidation Reaction Parameters: Add the solution of ethyl 3-(pyridin-2-ylamino)propanoate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the acid chloride solution at a controlled low temperature (e.g., 0-10 °C).[4] Allow the reaction to slowly warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Alternative Purification: Instead of column chromatography, consider recrystallization from a suitable solvent system like ethyl acetate/hexane.[2] Some protocols also suggest purification by converting the intermediate into its free base form to avoid yield loss associated with salt formation.[1][2]

Question 2: The reduction of the nitro group in Intermediate II to form ethyl 3-({3-amino-4-(methylamino)benzoyl}(pyridin-2-yl)amino)propanoate (Intermediate III) is resulting in a complex mixture of products and a low yield of the desired amine. What's going wrong?

Answer:

The reduction of the aromatic nitro group is a critical step, and its success hinges on the choice of reducing agent and reaction conditions to avoid over-reduction or side reactions.[7][8]

  • Causality of Low Yields and Impurity Formation:

    • Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro groups to amines as they can lead to the formation of azo compounds.[9]

    • Incomplete Reduction: Insufficient reducing agent or deactivation of the catalyst can lead to incomplete conversion, leaving starting material in the final product mixture.

    • Side Reactions with Catalytic Hydrogenation: While catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) is a common method, it can sometimes lead to dehalogenation if other halogens are present on the aromatic rings.[9] It can also be sensitive to catalyst poisoning by sulfur-containing impurities.

    • Formation of Hydroxylamine Intermediates: Under certain conditions, the reduction can stop at the hydroxylamine stage, which can then undergo further reactions to form impurities.[8]

    • Work-up and Purification Issues: The resulting amine (Intermediate III) can be prone to oxidation. Tedious purification methods have been a known issue, often leading to yield loss.[3]

  • Troubleshooting and Optimization Strategies:

    • Choice of Reducing Agent:

      • Catalytic Hydrogenation: Raney nickel with hydrogen gas in a solvent like tetrahydrofuran or ethyl acetate at elevated temperature (e.g., 60°C) has been reported to give high yields (around 96-97%).[10][11] Palladium on carbon (Pd/C) with hydrogen is also effective.[4]

      • Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) is a classic and often reliable method for nitro group reduction.[7][9]

      • Sodium Dithionite: This reagent offers a milder alternative and has been used successfully.[2][4] It can help avoid some of the side reactions associated with catalytic hydrogenation.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material and to avoid over-reduction.

    • Optimized Work-up: After the reaction is complete, carefully filter off the catalyst (if used) and perform an appropriate aqueous work-up. The amine product should be handled under an inert atmosphere if it is found to be sensitive to air oxidation.

    • Simplified Purification: An improved process involves using sodium dithionite with a base, which simplifies the reduction and can yield Intermediate III as a solid with excellent yield and purity, avoiding complex purification steps.[2]

Question 3: I'm struggling with the cyclization step to form the benzimidazole ring of dabigatran. The yield is poor, and I'm observing significant amounts of unreacted starting material and side products.

Answer:

The formation of the benzimidazole ring is a pivotal step in the synthesis. Low yields in this cyclization are often due to inefficient coupling, suboptimal cyclization conditions, or the formation of stable, unreactive intermediates.

  • Causality of Low Yields:

    • Inefficient Amide Bond Formation: The initial step of the cyclization often involves the formation of an amide bond between Intermediate III and a glycine derivative. If this coupling is not efficient, the overall yield of the cyclized product will be low. Reagents like N,N'-Carbonyldiimidazole (CDI) are commonly used, but their effectiveness can be influenced by reaction conditions.[12]

    • Harsh Cyclization Conditions: The subsequent acid-mediated cyclization (e.g., using acetic acid) requires elevated temperatures. If the temperature is too high or the reaction time is too long, it can lead to the degradation of the product or the formation of tars.

    • Steric Hindrance: The reactants may have significant steric bulk, which can hinder the cyclization process, requiring more forcing conditions that can also promote side reactions.

    • Impurity Interference: Impurities carried over from previous steps can interfere with the coupling and cyclization reactions, leading to lower yields and a more complex product mixture. Prior art has noted that this reaction can produce a highly impure intermediate requiring tedious purification.[2][13]

  • Troubleshooting and Optimization Strategies:

    • Optimize the Coupling Reaction:

      • Consider using alternative coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide.[13] These can often provide better yields and cleaner reactions than CDI alone.

      • The reaction can be performed in an aprotic solvent at temperatures ranging from 20-40°C.[13]

    • Control the Cyclization Step:

      • After the initial amide formation, the acetic acid-mediated cyclization should be carefully monitored. Maintain the recommended temperature (often refluxing acetic acid) and use TLC or HPLC to determine the optimal reaction time.

    • Purification of Intermediates: Ensure that Intermediate III is of high purity before proceeding to the cyclization step. Impurities can significantly impact the efficiency of this reaction.

    • Alternative Purification of the Cyclized Product: Instead of column chromatography, which can be laborious and lead to yield loss, consider recrystallization from a suitable solvent like ethyl acetate or isopropyl alcohol.[2][13]

Frequently Asked Questions (FAQs)

Q1: What are the most critical intermediates in the dabigatran synthesis where yield loss is most common?

A1: Based on published literature and process development reports, the most critical intermediates prone to yield loss are:

  • Ethyl 3-[amino]propanoate (Intermediate II): Issues with the initial acylation and purification often lead to lower yields.[1][2]

  • Ethyl 3-({3-amino-4-(methylamino)benzoyl}(pyridin-2-yl)amino)propanoate (Intermediate III): The nitro reduction step can be problematic, leading to impurities and difficult purification.[1][3]

  • The cyclized benzimidazole intermediate: This step involves a coupling and a cyclization, both of which can be inefficient if not properly optimized, resulting in a highly impure product.[2][3]

Q2: Are there any specific analytical techniques that are essential for troubleshooting low yields?

A2: Yes, a combination of analytical techniques is crucial:

  • High-Performance Liquid Chromatography (HPLC): This is indispensable for monitoring reaction progress, assessing the purity of intermediates and the final product, and identifying the presence of side products.[14]

  • Thin Layer Chromatography (TLC): A quick and effective tool for real-time reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of intermediates and identifying impurities.[15]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired products and identifying unknown impurities.[15]

Q3: How can the choice of solvent impact the yield of these reactions?

A3: The solvent plays a critical role in several ways:

  • Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Reaction Temperature: The boiling point of the solvent will often dictate the maximum temperature at which a reaction can be run.

  • Polarity: The polarity of the solvent can influence the reaction mechanism and the rate of reaction.

  • Work-up and Purification: The choice of solvent can simplify or complicate the work-up and purification procedures. For example, using a water-immiscible solvent can make aqueous extractions more straightforward.

Q4: What are some common impurities that I should be aware of in the synthesis of dabigatran intermediates?

A4: Several process-related impurities have been identified.[15][16] Some common ones include:

  • Over-alkylated products: Where alkylation occurs on unintended nitrogen atoms.

  • Incompletely reacted starting materials.

  • Products of side reactions: Such as the formation of azo compounds during nitro reduction.

  • Impurities from starting materials: Commercially available reagents may contain impurities that can be carried through the synthesis. For instance, n-hexyl chloroformate can contain contaminants that lead to impurities in the final steps.[17]

Q5: Are there alternative, more efficient synthetic routes to dabigatran that might avoid some of these low-yield steps?

A5: Yes, significant research has gone into developing more efficient and scalable synthetic routes. Some improved processes focus on:

  • Convergent synthesis: Where different fragments of the molecule are synthesized separately and then combined at a later stage, which can improve overall yield.

  • Telescoped reactions: Where multiple reaction steps are carried out in the same reactor without isolating the intermediates, which can reduce handling losses and improve efficiency.

  • Use of novel reagents and catalysts: For example, using n-hexanol instead of n-hexyl chloroformate in the final step has been shown to reduce the formation of certain impurities.[17] Another approach uses a novel synthon, n-hexyl-4-nitrophenyl carbonate, to substantially eliminate the formation of potential impurities.[18]

Data Presentation

Table 1: Comparison of Reduction Methods for Intermediate II
Reducing AgentCatalyst/ConditionsSolventTemperature (°C)Reported Yield (%)Reference
Hydrogen (H₂)Raney NickelTetrahydrofuran6096[10][11]
Hydrogen (H₂)10% Pd/CEthyl Acetate50High[4]
Sodium DithioniteBaseWater/OrganicAmbientExcellent[2][4]
Iron (Fe)HCl/Acetic AcidEthanol/WaterRefluxGood-Excellent[9]
Tin(II) Chloride (SnCl₂)HClEthanolRefluxGood-Excellent[9]

Experimental Protocols

Protocol: Improved Reduction of Intermediate II using Sodium Dithionite

This protocol is based on an improved, scalable process that avoids some of the pitfalls of other reduction methods.[2]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethyl 3-[amino]propanoate (Intermediate II) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Base Addition: Add an aqueous solution of a suitable inorganic base, such as sodium carbonate or potassium carbonate, to the reaction mixture.

  • Reductant Addition: Slowly add a solution of sodium dithionite in water to the biphasic mixture with vigorous stirring. Maintain the temperature between 20-30°C. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed. This typically takes a few hours.

  • Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-({3-amino-4-(methylamino)benzoyl}(pyridin-2-yl)amino)propanoate (Intermediate III) as a solid. This product is often of sufficient purity for the next step without further purification.

Visualizations

Troubleshooting Workflow for Low Yield in Amidation

Amidation Troubleshooting start Low Yield of Intermediate II q1 Check for Moisture Contamination start->q1 s1 Use Anhydrous Solvents and Inert Atmosphere q1->s1 Yes q2 Incomplete Acid Chloride Formation? q1->q2 No s1->q2 s2 Optimize SOCl₂ Addition (Low Temp) and Reaction Time/Temp q2->s2 Yes q3 Suboptimal Amidation Conditions? q2->q3 No s2->q3 s3 Control Temperature (0-10°C) Ensure Sufficient Base q3->s3 Yes q4 Significant Purification Losses? q3->q4 No s3->q4 s4 Consider Recrystallization Instead of Chromatography q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: A flowchart for troubleshooting low yields in the amidation step.

References

  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug.
  • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0. ChemicalBook.
  • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER synthesis. chemicalbook.
  • An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica.
  • US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Der Pharma Chemica.
  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbon
  • WO2014068587A2 - An improved process for the synthesis of dabigatran and its intermediates.
  • An Improved Process for Preparation of Dabigatran Etexilate Mesyl
  • US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • DABIG
  • Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesyl
  • An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
  • Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. Benchchem.
  • Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation?
  • Reduction of nitro compounds. Wikipedia.

Sources

Troubleshooting

Stability issues of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in solution

Welcome to the dedicated support center for Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments.

Introduction to the Molecule's Stability Profile

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a molecule possessing three key functional groups that dictate its stability in solution: an ethyl ester, a primary amine, and a pyridine ring. The dihydrochloride salt form indicates that the basic nitrogen centers (the primary amine and the pyridine ring) are protonated, which significantly influences the compound's solubility and reactivity in aqueous media.

The primary degradation pathway of concern for this molecule is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3] Additionally, the primary amine group may be susceptible to oxidative degradation under certain conditions.[4][5] Understanding these potential instabilities is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and use of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride solutions.

Issue 1: Rapid Loss of Compound Potency or Purity in Aqueous Solution

Question: I've prepared an aqueous stock solution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride, but subsequent analysis by HPLC shows a significant decrease in the main peak area and the appearance of a new, more polar peak over a short period. What is happening and how can I prevent it?

Answer:

This is a classic sign of ester hydrolysis . The ethyl ester functional group in your compound is reacting with water to form the corresponding carboxylic acid (3-amino-3-(pyridin-3-yl)propanoic acid) and ethanol. This reaction is often the primary route of degradation in aqueous solutions.[3]

Causality Explained:

  • Acid and Base Catalysis: The hydrolysis of an ester can be significantly accelerated by the presence of acids or bases.[1][2] Although the dihydrochloride salt creates an initially acidic solution, the pyridine and amine functionalities can act as bases, and the pH of your final solution may vary depending on the concentration and any buffering agents used.

  • Mechanism of Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the ester bond.[6][7]

Troubleshooting and Prevention Protocol:

  • pH Control is Critical:

    • Recommendation: Prepare solutions in a buffered system. A slightly acidic pH (e.g., pH 4-5) is generally recommended to maintain the protonated state of the amine and pyridine groups, which can help to minimize their nucleophilicity, while avoiding strongly acidic or basic conditions that would accelerate ester hydrolysis.

    • Action: Conduct a simple pH stability study by preparing small batches of your solution in different buffers (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8) and monitoring the compound's purity over time by HPLC.

  • Temperature Management:

    • Recommendation: Hydrolysis reactions are temperature-dependent.

    • Action: Prepare and store your solutions at low temperatures. For short-term storage (hours to a few days), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solvent Choice:

    • Recommendation: If your experimental protocol allows, consider using a non-aqueous solvent for your stock solution.

    • Action: High-concentration stock solutions can often be prepared in anhydrous DMSO or ethanol and stored at -20°C. These can then be diluted into your aqueous experimental medium immediately before use. This minimizes the time the compound spends in an aqueous environment.

Experimental Workflow for Solution Stability Assessment:

Solution Stability Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Eval Evaluation Prep Prepare Solutions in Different Buffers/Solvents Store Aliquot and Store at Various Temperatures (e.g., RT, 4°C, -20°C) Prep->Store Timepoints Sample at Timepoints (e.g., 0, 2, 8, 24, 48 hours) Store->Timepoints HPLC Analyze by HPLC-UV/MS for Purity and Degradants Timepoints->HPLC Data Plot % Purity vs. Time HPLC->Data Optimal Determine Optimal Storage Conditions Data->Optimal

Caption: Workflow for assessing solution stability.

Issue 2: Solution Turns Yellow/Brown Over Time

Question: My solution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride is initially colorless but develops a yellow or brown tint after a day or two, especially when left at room temperature. Is this a sign of degradation?

Answer:

Yes, a change in color is a strong indicator of chemical degradation. This is likely due to oxidative degradation of the amine or pyridine moieties.

Causality Explained:

  • Oxidation of Amines and Pyridines: Aromatic amines and pyridine rings can be susceptible to oxidation, especially in the presence of oxygen, metal ions, and light.[4][8][9] This process can lead to the formation of colored byproducts. The primary amine is an electron-rich functional group that can be a target for oxidation.

  • Role of Catalysts: Trace metal ion contaminants in your buffer or solvent can catalyze oxidative reactions. Exposure to ambient light, particularly UV light, can also promote the formation of radical species that initiate degradation.[10]

Troubleshooting and Prevention Protocol:

  • Protect from Light:

    • Action: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • De-gas Solvents:

    • Action: If your experiment is particularly sensitive, consider de-gassing your aqueous buffers by sparging with an inert gas like nitrogen or argon before preparing your solution. This will minimize the amount of dissolved oxygen.

  • Use High-Purity Solvents and Reagents:

    • Action: Use HPLC-grade or higher purity water and buffer components to minimize contamination with metal ions that can catalyze oxidation.

  • Consider Antioxidants or Chelators:

    • Action (for formulation development): In some cases, the addition of a small amount of an antioxidant or a chelating agent like EDTA can help to prevent oxidative degradation. However, you must first verify that these additives do not interfere with your downstream experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a solution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride in pure water?

A1: As a dihydrochloride salt of a compound with two basic nitrogens, dissolving it in unbuffered water will result in an acidic solution (likely in the pH 3-5 range, depending on the concentration). This is due to the dissociation of the protonated amine and pyridinium ions.

Q2: Can I prepare a concentrated stock solution in DMSO? What are the stability considerations?

A2: Yes, DMSO is a common solvent for preparing high-concentration stock solutions. The compound is expected to be significantly more stable in anhydrous DMSO than in water because the primary degradation pathway, hydrolysis, is minimized. For long-term storage, it is still recommended to store DMSO stock solutions at -20°C or -80°C to prevent the absorption of atmospheric water and to slow down any potential slow degradation reactions.

Q3: How can I monitor the degradation of my compound?

A3: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] The parent compound is relatively nonpolar, while the primary hydrolysis product (the carboxylic acid) will be more polar and thus have a shorter retention time on a C18 column. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.

Q4: My compound is in the dihydrochloride salt form. Do I need to consider this when weighing it out?

A4: Absolutely. The molecular weight of the dihydrochloride salt is higher than that of the free base. You must use the molecular weight of the salt form to calculate the correct mass needed to achieve your target molar concentration.

Q5: Are there any known incompatibilities for this compound?

A5: Based on its chemical structure, you should avoid strong bases, which will deprotonate the hydrochloride salt and can significantly accelerate ester hydrolysis.[2] You should also avoid strong oxidizing agents, as they can lead to the degradation of the amine and pyridine groups.[8]

Summary of Stability Influencing Factors

ParameterPotential IssueRecommended Mitigation Strategy
pH Acid or base-catalyzed ester hydrolysis.[3]Use a buffered solution (pH 4-5 is a good starting point). Avoid strongly acidic or basic conditions.
Temperature Increased rate of hydrolysis and oxidation.Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Solvent Hydrolysis in aqueous solutions.For stock solutions, use anhydrous DMSO or ethanol. Minimize the time the compound is in an aqueous medium.
Light Potential for photolytic degradation/oxidation.[10]Store solutions in amber vials or protect them from light.
Oxygen Oxidative degradation of amine/pyridine moieties.[4]Use high-purity, de-gassed solvents for sensitive applications.

Logical Relationship of Degradation Factors:

Degradation Factors cluster_Factors Influencing Factors cluster_Pathways Degradation Pathways Compound Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride in Solution Hydrolysis Ester Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation pH pH (Acid/Base) pH->Hydrolysis catalyzes Temp Temperature Temp->Hydrolysis accelerates Temp->Oxidation accelerates Solvent Solvent (H2O) Solvent->Hydrolysis enables Light Light (UV) Light->Oxidation promotes Oxygen Oxygen Oxygen->Oxidation drives

Caption: Factors influencing degradation pathways.

References

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Semantic Scholar. (n.d.). Oxidative Degradation of Aqueous Amine Solutions of MEA, AMP, MDEA, Pz: A Review. Retrieved from [Link]

  • Vega, F., Sanna, A., Navarrete, B., Maroto-Valer, M., & Cortés, V. J. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

  • NuVictory. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Tanthana, J., & Veawab, A. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online.
  • Ali, A., Zomorrodi, A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Marczak, W., & Serwicka, K. (2011). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Matmatch. (n.d.). Pyridine (C5H5N) properties. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • Verma, P., & Gupta, V. K. (2004). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
  • Ataman Kimya. (n.d.). PYRIDINE. Retrieved from [Link]

  • NIOSH. (n.d.). PYRIDINE 1613. Retrieved from [Link]

  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

  • Unger, K., & Holzgrabe, U. (2018). Stability and assessment of amino acids in parenteral nutrition solutions.
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]

  • da Silva, A. D., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
  • Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Die Pharmazie, 27(5), 303-312.
  • PubChem. (n.d.). Ethyl 3-aminopropanoate. Retrieved from [Link]

  • He, S. M., et al. (1983). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 40(10), 1690-1693.
  • Drug Development and Delivery. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-aminopropanoate. Retrieved from [Link]

Sources

Optimization

Column chromatography conditions for purifying Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Welcome to the technical support center for the chromatographic purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating this polar, basic compound. We will move beyond simple procedural lists to explain the chemical principles behind the recommended strategies, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your purification.

Q1: Why is Ethyl 3-amino-3-(pyridin-3-yl)propanoate difficult to purify by standard column chromatography?

This molecule possesses two key structural features that complicate its purification on standard silica gel: a basic pyridine ring and a primary amino group. The surface of silica gel is decorated with acidic silanol groups (Si-OH)[1]. The basic nitrogen atoms on your compound can form strong acid-base interactions with these silanol groups, leading to several common problems:

  • Irreversible Adsorption: The compound binds so tightly it cannot be eluted from the column, resulting in low or no recovery.

  • Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound slowly bleeds off the column, creating a "tail." This occurs because of non-ideal interactions and multiple adsorption-desorption events with active sites on the silica.[2]

  • Poor Resolution: Tailing peaks are broad, making it difficult to separate the desired product from closely eluting impurities.

Q2: What is the recommended starting point for stationary and mobile phases?

For a compound with this polarity and basicity, a standard silica gel column is often the most accessible choice, but it requires modification of the mobile phase.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is a good starting point.

  • Mobile Phase: A gradient of methanol (MeOH) in either dichloromethane (DCM) or ethyl acetate (EtOAc) is typically effective. Crucially, the mobile phase must be modified with a basic additive to mitigate the issues described in Q1. A common and effective choice is to add 0.5-2% triethylamine (TEA) or a similar volatile base to your eluent mixture.[2][3] The TEA acts as a competing base, binding to the acidic silanol sites and allowing your compound to elute more cleanly.

Q3: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase (RP) chromatography is a viable and often excellent alternative.

  • Advantages: RP columns (like C18) have fewer free silanol groups and separate compounds based on hydrophobicity. This can lead to much better peak shapes for basic compounds without the need for organic base additives.[4][5]

  • Disadvantages: RP flash chromatography can be more expensive and requires different solvent systems (typically water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or TFA). It may also be less effective if your impurities have very similar hydrophobicity to your product.

  • When to Choose RP: Consider reversed-phase if you continue to get poor results with modified normal-phase chromatography or if your compound shows instability on silica gel.[3]

Q4: How should I load my sample onto the column for best results?

Proper sample loading is critical for a good separation.[6] You have two main options:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent or a slightly stronger solvent (like DCM). Pipette this solution directly and evenly onto the top of the column bed. This is fast but can cause band broadening if too much or too strong a solvent is used.[6]

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading prevents issues with strong sample solvents and often leads to sharper bands and better separation.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Encountered Probable Cause(s) Step-by-Step Solution & Explanation
Compound is Stuck at the Origin (No elution even with high solvent polarity)1. Strong, irreversible binding to acidic silanol groups on the silica. 2. Mobile phase is not polar enough.1. Immediate Fix: Prepare a new, more polar mobile phase (e.g., increase from 5% MeOH in DCM to 10% or 15% MeOH). Crucially, add 1-2% triethylamine (TEA) or ammonium hydroxide to this new eluent. The base will compete for the acidic sites and displace your product.[2][3] 2. For the Next Attempt: Pre-treat your silica. You can either use a mobile phase containing TEA from the very beginning or switch to a less acidic stationary phase like neutral alumina.
Severe Peak Tailing / Streaking Strong acid-base interaction between the basic analyte and acidic stationary phase.[2]1. Add a Basic Modifier: The most effective solution is to add a competing base to your eluent system. Start with 0.5% (v/v) TEA and increase to 2% if tailing persists. The TEA molecules will occupy the active silanol sites, preventing your product from interacting with them strongly. 2. Check Compound Stability: Perform a 2D TLC. Spot your compound, run the plate in one direction, let it dry, and then run it again at 90 degrees in the same solvent. If a new spot appears, your compound may be decomposing on the silica.[3] If so, consider using neutral alumina or reversed-phase chromatography.
Poor Separation from Impurities 1. The chosen solvent system does not provide adequate selectivity (difference in Rf values). 2. Column was overloaded with too much crude material.1. Re-screen Solvents: Use TLC to test different solvent systems. Try a ternary system like EtOAc/Hexane/TEA or DCM/MeOH/NH4OH. The goal is to find a system where your product has an Rf value of ~0.2-0.3 and is well-resolved from impurities.[3] 2. Change Stationary Phase: If no normal-phase system works, the impurities may have very similar polarity. Switching to reversed-phase (C18) changes the separation mechanism to hydrophobicity and can often resolve these difficult mixtures.[4] 3. Reduce Load: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
Low Overall Recovery 1. Irreversible adsorption (see "Stuck at Origin"). 2. Product is spread across too many fractions due to tailing. 3. Compound decomposition on the column.1. Always Use a Basic Modifier: This is the primary solution to prevent irreversible binding. 2. Use a Gradient: Start with a lower polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product in a sharper band. This concentrates the product in fewer fractions. 3. Consider an Alternative: If recovery remains low, an acid-base extraction may be a more suitable purification technique to isolate your basic compound from neutral or acidic impurities before a final chromatographic polishing step.

Experimental Protocols

Protocol 1: Standard Normal-Phase Column Chromatography with Basic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 5-10% Methanol in Dichloromethane (DCM). Add 1% Triethylamine (TEA) to the TLC developing jar. The ideal Rf for your product should be between 0.2 and 0.35.

  • Column Packing:

    • Select a column of appropriate size (aim for a silica height-to-diameter ratio of ~10:1).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% MeOH in DCM + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material in a minimum amount of a volatile solvent (e.g., MeOH).

    • Add silica gel (approx. 2-3x the mass of your crude product) and mix to form a paste.

    • Evaporate the solvent thoroughly on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[6]

  • Elution:

    • Begin eluting with the low-polarity starting solvent.

    • If separation allows, you can use a stepwise or linear gradient, gradually increasing the percentage of the more polar solvent (e.g., Methanol). For example:

      • 200 mL of 2% MeOH in DCM + 1% TEA

      • 200 mL of 4% MeOH in DCM + 1% TEA

      • 200 mL of 6% MeOH in DCM + 1% TEA

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of Ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Chromatography_Troubleshooting start Initial Purification Attempt issue Problem Identified: - Tailing - No Elution - Poor Separation - Low Recovery start->issue cause_tailing Cause: Acid-Base Interaction with Silica issue->cause_tailing Tailing cause_elution Cause: - Eluent too weak - Irreversible Adsorption issue->cause_elution No Elution/ Low Recovery cause_sep Cause: - Poor Selectivity - Column Overload issue->cause_sep Poor Separation sol_base Solution: Add 0.5-2% TEA or NH4OH to Mobile Phase cause_tailing->sol_base sol_polarity Solution: Increase % of Polar Solvent (e.g., MeOH) cause_elution->sol_polarity sol_rescreen Solution: - Re-screen Solvents (TLC) - Reduce Sample Load cause_sep->sol_rescreen alt_method Alternative Strategy: - Switch to Neutral Alumina - Use Reversed-Phase (C18) - Consider Acid-Base Extraction sol_base->alt_method If problem persists success Successful Purification sol_base->success Issue Resolved sol_polarity->sol_base sol_polarity->alt_method If problem persists sol_polarity->success Issue Resolved sol_rescreen->alt_method If problem persists sol_rescreen->success Issue Resolved alt_method->success

Caption: Decision tree for troubleshooting the column chromatography of basic polar compounds.

References

  • ChemicalBook. (n.d.). ethyl 3-aMino-3-(pyridin-3-yl)propanoate CAS 62247-22-7.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor reactivity of 3-aminopyridine in conjugate additions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 3-aminopyridine in conjugate addition reactions. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugate addition reaction with 3-aminopyridine failing or showing very low yield?

This is the most common issue researchers face. The poor reactivity of 3-aminopyridine in Michael-type conjugate additions is fundamentally an electronics problem. The exocyclic amino group, which should act as the nucleophile, is significantly deactivated by the pyridine ring.

There are two primary electronic effects at play:

  • Negative Inductive Effect (-I): The nitrogen atom within the pyridine ring is highly electronegative. It pulls electron density away from the rest of the ring through the sigma bonds, which in turn deactivates the attached amino group.

  • Negative Mesomeric Effect (-M) / Resonance: The lone pair of electrons on the exocyclic amino group can be delocalized into the electron-deficient pyridine ring. This delocalization reduces the electron density on the nitrogen atom, making it a much weaker nucleophile.[1] The resonance structures below illustrate how the lone pair is drawn into the ring, placing a positive charge on the very nitrogen that needs to be nucleophilic.

Caption: Resonance delocalization in 3-aminopyridine.

This electronic deactivation is reflected in its basicity. The pKa of the conjugate acid of 3-aminopyridine is approximately 5.98, which is significantly lower than that of simple alkylamines (pKa ~10-11), indicating a less available lone pair.[2][3]

Q2: How can I overcome the poor nucleophilicity of 3-aminopyridine to make my conjugate addition work?

Since the inherent nucleophilicity of 3-aminopyridine is low, the strategy shifts to making the electrophile (your Michael acceptor) more reactive. The most effective way to achieve this is through catalysis.

A Lewis acid will coordinate to the carbonyl oxygen of your α,β-unsaturated system (e.g., an enone or enoate). This coordination polarizes the molecule, withdrawing electron density and making the β-carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like 3-aminopyridine.

G cluster_workflow Lewis Acid Activation Workflow Start Michael Acceptor (e.g., Enone) ActivatedComplex Activated Complex (More Electrophilic β-Carbon) Start->ActivatedComplex + LA LewisAcid Lewis Acid (LA) (e.g., Yb(OTf)₃, Sc(OTf)₃) Product Conjugate Adduct ActivatedComplex->Product Aminopyridine 3-Aminopyridine (Weak Nucleophile) Aminopyridine->Product Nucleophilic Attack

Caption: Lewis acid activation of the Michael acceptor.

Commonly Used Lewis Acids:

  • Ytterbium triflate (Yb(OTf)₃)

  • Scandium triflate (Sc(OTf)₃)

  • Titanium tetrachloride (TiCl₄)

  • Zinc chloride (ZnCl₂)

Experimental Considerations:

  • Stoichiometry: Start with catalytic amounts (5-20 mol%), but some sluggish reactions may require stoichiometric amounts.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred to prevent coordination of the solvent to the Lewis acid.

  • Temperature: Reactions are typically run at room temperature, but cooling to 0 °C or -78 °C may be necessary to improve selectivity and prevent side reactions.

Similar to Lewis acids, a strong Brønsted acid can protonate the carbonyl, activating the Michael acceptor. However, this approach must be used with caution. Protonating the pyridine ring nitrogen will render the entire molecule positively charged and completely non-nucleophilic. This method is generally less effective than Lewis acid catalysis for this specific substrate.

Q3: My reaction is still not working. Should I consider modifying the 3-aminopyridine itself?

Yes. If activating the electrophile is insufficient, the next logical step is to temporarily modify the nucleophile.

Protecting the amino group with a tert-butyloxycarbonyl (Boc) group can be a viable, albeit multi-step, strategy. While the N-Boc protected amine is not nucleophilic itself, it is now possible to deprotonate the nitrogen using a strong, non-nucleophilic base (e.g., NaH, LHMDS) to form the corresponding amide anion. This anion is a much more potent nucleophile that can readily participate in conjugate additions. The Boc group can then be removed under acidic conditions.

Experimental Protocol: N-Boc Protection of 3-Aminopyridine [4]

  • Setup: In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as isopropanol/water.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same solvent dropwise. Gas evolution (CO₂) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: The product, N-Boc-3-aminopyridine, can often be isolated by precipitation or extraction. Recrystallization is typically sufficient for purification, yielding the product in excellent yield.[4]

This protected intermediate can then be used in a subsequent step with a strong base to perform the conjugate addition.

Q4: Is 3-aminopyridine the right choice? How do its isomers (2- and 4-aminopyridine) compare in reactivity?

It is crucial to understand that not all aminopyridine isomers behave the same way. Both 2- and 4-aminopyridine are generally more nucleophilic than 3-aminopyridine.

  • 4-Aminopyridine: This isomer is significantly more nucleophilic. The exocyclic amino group at the 4-position can donate electron density through resonance directly to the ring nitrogen, which stabilizes the positive charge that develops on the amino nitrogen during a nucleophilic attack. Its conjugate acid has a much higher pKa of 9.11, closer to that of aliphatic amines, reflecting a more available lone pair.[5]

  • 2-Aminopyridine: This isomer is also more nucleophilic than the 3-isomer (pKa of conjugate acid is 6.71).[5] However, it can sometimes lead to side reactions or act as a bidentate ligand in metal-catalyzed processes.[6]

If your synthetic plan allows, switching to 4-aminopyridine is often the most straightforward solution to reactivity problems.

Data Summary: Comparison of Aminopyridine Isomers

IsomerpKa of Conjugate AcidRelative NucleophilicityKey Electronic Feature
2-Aminopyridine6.71[5]ModerateResonance donation is possible, but sterics can be a factor.
3-Aminopyridine ~5.98 [2]Low Exocyclic N lone pair is delocalized into the ring.[1][7]
4-Aminopyridine9.11[5]HighExocyclic N lone pair effectively donates into the ring system.

Troubleshooting Quick Guide

G Troubleshooting Problem: Low/No Yield with 3-Aminopyridine Is the Michael acceptor activated? Is an alternative nucleophile possible? Have reaction conditions been optimized? Strategy1 Lewis Acid Catalysis Add 10-20 mol% Yb(OTf)₃ or Sc(OTf)₃. Run in anhydrous DCM or THF. Troubleshooting:f1->Strategy1 No Strategy2 Switch Isomer Substitute 3-AP with 4-AP. Re-evaluate stoichiometry. Troubleshooting:f2->Strategy2 Yes Strategy3 N-Protection Route 1. Protect with Boc₂O. 2. Deprotonate with NaH. 3. Add Michael Acceptor. 4. Deprotect with TFA/HCl. Troubleshooting:f2->Strategy3 No Strategy4 Condition Optimization Screen solvents (Toluene, MeCN). Increase temperature or use microwave irradiation. Troubleshooting:f3->Strategy4 No

Caption: Troubleshooting workflow for 3-aminopyridine additions.

References

  • Reddit (r/chemhelp). (2019). Nucleophilicity of 4-Amino Pyridine. Available at: [Link]

  • ResearchGate. Resonance structures of Aminopyridines. Available at: [Link]

  • Mayr, H., et al. Nucleophilicities of Amines, Amino Acids and Pyridines. (Doctoral Dissertation). Available at: [Link]

  • Bartleby. (2020). Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Available at: [Link]

  • Reddit (r/chemistry). (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Available at: [Link]

  • Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

  • Wikipedia. 3-Aminopyridine. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • National Institute of Standards and Technology. 3-Aminopyridine - NIST WebBook. Available at: [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]

  • SpectraBase. 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. 3-Aminopyridine. Available at: [Link]

  • PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]

  • PubMed Central (PMC). (2013). Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Available at: [Link]

  • Organic Syntheses. 3-aminopyridine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Introduction Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile building block in medicinal chemistry, notable for its chiral center and the presence of a basic pyridine ring. Its dihydrochloride salt form is often...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile building block in medicinal chemistry, notable for its chiral center and the presence of a basic pyridine ring. Its dihydrochloride salt form is often preferred for improved stability and solubility in polar solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural confirmation and purity assessment of this molecule.[1] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of the dihydrochloride salt. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, explaining the underlying principles of molecular structure that give rise to the observed spectral features. Furthermore, we will compare its expected spectrum to that of its free base and positional isomers, providing a framework for distinguishing these related compounds.

Molecular Structure and NMR Assignment Strategy

The first step in any NMR analysis is to understand the molecule's structure and identify the unique magnetic environments of its protons and carbons. The dihydrochloride form means both the pyridine nitrogen and the primary amine are protonated, significantly influencing the electronic environment and, consequently, the NMR spectrum.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure with numbering for NMR assignment.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted based on established chemical shift ranges for pyridine derivatives, ethyl esters, and the significant deshielding effect of protonation.[1][2][3] The formation of the hydrochloride salt at the pyridine nitrogen causes a decrease in electron density across the ring, shifting all associated proton signals downfield.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Pyridine Ring
H2~8.8 - 9.0s (broad)-1HAdjacent to protonated N⁺, highly deshielded.
H6~8.6 - 8.8d³J ≈ 5-6 Hz1HOrtho to protonated N⁺, deshielded.
H4~8.4 - 8.6d³J ≈ 8-9 Hz1HPara to protonated N⁺, deshielded.
H5~7.8 - 8.0dd³J ≈ 8-9, 5-6 Hz1HMeta to protonated N⁺, least deshielded ring proton.
Propanoate Chain
Hα (C7)~4.8 - 5.0t³J ≈ 7-8 Hz1HMethine proton between two electron-withdrawing groups (N⁺H₃ and Pyridinium).
Hβ (C8)~3.0 - 3.3d³J ≈ 7-8 Hz2HMethylene protons adjacent to the chiral center (Hα) and carbonyl group. May appear as a multiplet.
N⁺H₃~8.0 - 9.0s (very broad)-3HProtons on nitrogen, often broad and may exchange with solvent. Position is concentration and solvent dependent.
Ethyl Ester
O-CH₂ (C10)~4.2 - 4.4q³J ≈ 7.1 Hz2HMethylene protons adjacent to the ester oxygen.[4][5]
CH₃ (C11)~1.2 - 1.4t³J ≈ 7.1 Hz3HTerminal methyl protons of the ethyl group.[4][5]

Predicted ¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the protonation of the nitrogen atoms also results in a downfield shift for the carbons of the pyridine ring. The chemical shifts are predicted based on general values for pyridine and ester functionalities.[1][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
Pyridine Ring
C2~148 - 152Carbon adjacent to protonated N⁺, highly deshielded.
C6~145 - 148Carbon adjacent to protonated N⁺, highly deshielded.
C4~140 - 143Gamma carbon relative to N⁺.
C3~135 - 138Quaternary carbon attached to the side chain.
C5~127 - 130Beta carbon, least deshielded of the ring carbons.
Propanoate Chain
C=O (C9)~170 - 173Carbonyl carbon of the ester group.
Cα (C7)~50 - 55Methine carbon attached to two nitrogen atoms (in effect).
Cβ (C8)~38 - 42Methylene carbon adjacent to the carbonyl group.
Ethyl Ester
O-CH₂ (C10)~62 - 65Methylene carbon of the ethyl ester.
CH₃ (C11)~13 - 15Methyl carbon of the ethyl ester.

Comparison Guide: Distinguishing Isomers and Forms

NMR spectroscopy is exceptionally powerful for differentiating between structurally similar molecules.

Dihydrochloride Salt vs. Free Base

The most significant difference will be the chemical shifts of the pyridine ring protons and carbons.

  • Free Base: The pyridine protons would appear significantly upfield compared to the dihydrochloride salt. For instance, the α-protons (H2, H6) in neutral pyridine are typically around δ 8.5-8.8 ppm, while in the protonated form, they shift downfield towards δ 8.6-9.0 ppm or even higher.[1][2]

  • Dihydrochloride: The presence of two protonated nitrogens (pyridinium and ammonium) results in broad signals for the N-H protons, which are often exchangeable with deuterium if D₂O is used as the solvent, leading to their disappearance from the spectrum.

Comparison with Positional Isomers

If the side chain were at the 2- or 4-position of the pyridine ring, the symmetry and coupling patterns in the aromatic region of the ¹H NMR spectrum would be distinctly different.

  • Pyridin-3-yl (Target): Four distinct aromatic signals with complex splitting patterns (doublet, doublet of doublets, etc.) as described in Table 1.

  • Pyridin-4-yl Isomer: Due to symmetry, only two signals would be expected in the aromatic region, both appearing as doublets (an AA'BB' system). The H2/H6 protons would be equivalent, as would the H3/H5 protons.

  • Pyridin-2-yl Isomer: Four distinct aromatic signals, similar to the 3-yl isomer, but their chemical shifts and coupling constants would differ due to the proximity of the substituent to the ring nitrogen.

Experimental Protocol for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Diagram: Experimental Workflow

Sources

Comparative

Mass spectrometry analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

An In-Depth Comparative Guide to the Mass Spectrometric Analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride Introduction Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile building block in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometric Analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

Introduction

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile building block in medicinal chemistry and pharmaceutical research, valued for its unique structural motifs.[1] As with any compound intended for drug development, the ability to accurately and reliably detect and quantify it in various matrices is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[2][3]

This guide provides a comprehensive comparison of different mass spectrometry ionization techniques for the analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, compare performance through supporting data, and provide detailed, validated protocols. This content is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the bioanalysis of this and structurally similar small molecules.

Physicochemical Characteristics and Predicted Mass Spectrometric Behavior

Understanding the analyte's structure is the foundation of any successful method development. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (Molecular Formula: C₁₀H₁₆Cl₂N₂O₂, MW: 267.15 g/mol ) is the salt form of the free base (Molecular Formula: C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ).[4][5]

Key Structural Features:

  • Basic Pyridine Nitrogen: Readily accepts a proton, making it ideal for positive ion mode analysis.

  • Primary Amine Group: Another site for protonation, further enhancing its suitability for positive ionization.

  • Ethyl Ester Group: A potential site for fragmentation and hydrolysis.

  • Polarity: The dihydrochloride salt form is highly polar and water-soluble. The free base is moderately polar.

Based on these features, the compound is an excellent candidate for soft ionization techniques. We predict that in positive ion mode, the molecule will readily form a protonated molecular ion, [M+H]⁺, corresponding to the mass of the free base. Therefore, the primary ion of interest will have an m/z of approximately 195.12.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in MS method development. Here, we compare the three most relevant techniques for this small molecule: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Premier Choice for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[6] It is exceptionally well-suited for polar molecules and is the workhorse of modern pharmaceutical analysis.[3]

  • Mechanism Rationale: The presence of two basic nitrogen atoms makes Ethyl 3-amino-3-(pyridin-3-yl)propanoate an ideal candidate for positive-ion ESI. In an acidified mobile phase (e.g., containing 0.1% formic acid), the pyridine and amine groups will be readily protonated in solution, facilitating a strong signal for the [M+H]⁺ ion. The efficiency of ESI is often correlated with properties like molecular volume and surface activity, which can be enhanced through derivatization, though this is unnecessary for this particular analyte due to its inherent chargeability.[7][8]

  • Expected Outcome: High sensitivity and minimal in-source fragmentation, yielding a clean, strong signal for the precursor ion at m/z 195.12. This makes ESI the preferred method for quantitative bioanalysis where achieving the lowest possible limit of quantification (LOQ) is essential.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative

APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[9] It is typically used for moderately polar to nonpolar compounds that are thermally stable.

  • Mechanism Rationale: While ESI is the primary choice, APCI can be a powerful alternative, particularly if the sample matrix causes significant ion suppression in the ESI source.[10] The analysis of pyridine-containing compounds by APCI has been well-documented.[11][12] The process begins with vaporizing the sample in a heated nebulizer, so the thermal stability of the analyte is a prerequisite. For this compound, APCI would likely proceed via proton transfer from ionized solvent molecules, again forming the [M+H]⁺ ion.

  • Expected Outcome: APCI may offer better resistance to matrix effects from complex samples like plasma or urine. However, sensitivity might be lower compared to ESI for this highly polar compound. There is also a slightly higher risk of thermal degradation in the heated source.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche for High Throughput

MALDI is a soft ionization technique that uses a laser to strike a matrix of small, organic molecules, causing the analyte to desorb and ionize.[13] While traditionally used for large biomolecules, its application to small molecule analysis is an area of active research.[14]

  • Mechanism Rationale: The primary challenge for small molecules in MALDI is the interference from matrix-related peaks in the low mass-to-charge region.[15][16] To overcome this, specialized matrices or novel strategies, such as using metal-phthalocyanines that form adducts with the analyte, can be employed.[15][17]

  • Expected Outcome: MALDI offers the advantage of very high throughput, as samples can be spotted onto a plate and analyzed in seconds without the need for chromatographic separation. However, for quantitative analysis, it is generally less precise and accurate than LC-MS techniques and is better suited for rapid screening applications.[16]

Ionization Technique Comparison Summary
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged liquid dropletsGas-phase chemical ionizationLaser-induced desorption from a solid matrix
Analyte Suitability Excellent for polar, charged, or chargeable analytesGood for moderately polar, thermally stable analytesAll molecular weights, but challenging for small molecules
Primary Ion [M+H]⁺[M+H]⁺[M+H]⁺ or [M+Na]⁺, [M+K]⁺
Sensitivity Very High (pg-fg)High (pg-ng)High, but matrix-dependent (fmol-amol)
Matrix Tolerance Moderate; susceptible to ion suppressionGood; less prone to ion suppressionPoor; significant matrix interference in low m/z range
Coupling Ideal for LCIdeal for LCTypically offline; can be coupled with LC
Primary Use Case Quantitative BioanalysisAnalysis in complex matrices, less polar analytesHigh-Throughput Screening, Imaging

Experimental Protocols & Methodologies

A robust analytical method requires meticulous optimization of sample preparation, chromatography, and mass spectrometer settings. The following protocols are designed to serve as a validated starting point for the quantitative analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate in a biological matrix like human plasma.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids, which can cause ion suppression and compromise data quality.[18][19][20]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_post Post-Elution plasma 50 µL Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (200 µL Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant load 2. Load (Supernatant) supernatant->load condition 1. Condition (Methanol, then Water) condition->load wash1 3. Wash 1 (0.1% Formic Acid in Water) load->wash1 wash2 4. Wash 2 (Methanol) wash1->wash2 elute 5. Elute (5% NH4OH in Methanol) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute (Mobile Phase A) dry->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for analyte purification.

Detailed Protocol:

  • Sample Pre-treatment: To 50 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charged analyte, releasing it from the sorbent.

  • Final Steps: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Optimized LC-ESI-MS/MS Method

This method is designed for high sensitivity and selectivity using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile reversed-phase chemistry suitable for moderately polar compounds. The short length and small particle size allow for fast, efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to ensure efficient ionization of the analyte in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC, providing good elution strength and compatibility with MS.
Gradient 5% B to 95% B over 3 minA standard gradient to elute the analyte while separating it from early-eluting polar and late-eluting nonpolar interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and ionization efficiency.
Ion Source Electrospray Ionization (ESI)As established, this is the optimal choice for this polar, basic compound.
Ion Mode PositiveThe analyte contains two basic nitrogens that are readily protonated.
MRM Transition Q1: 195.1 -> Q3: 122.1Precursor (Q1): The protonated molecular ion [M+H]⁺. Product (Q3): A stable, high-intensity fragment ion for quantification.
Collision Energy Optimized (e.g., 20 eV)The voltage applied in the collision cell must be optimized to produce the desired fragment ion with maximum intensity.
Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the analyte's identity and ensuring specificity.[2] The fragmentation of the [M+H]⁺ ion (m/z 195.1) is predictable based on its structure.

Fragmentation parent Precursor Ion [C10H15N2O2]+ m/z = 195.1 frag1 Loss of Ethanol (-C2H5OH) [C8H9N2O]+ m/z = 149.1 parent->frag1 -46 Da frag2 Loss of Ethoxy Radical (-•OC2H5) [C8H10N2O]+ m/z = 150.1 parent->frag2 -45 Da frag4 Loss of Propanoate Ester [C6H7N2]+ m/z = 107.1 parent->frag4 -88 Da frag3 Cleavage of Pyridine Ring [C5H6N]+ m/z = 80.1 frag4->frag3 -HCN

Caption: Predicted MS/MS fragmentation pathway of the protonated analyte.

Common fragmentation pathways for esters include the neutral loss of the alcohol (ethanol, -46 Da) or cleavage of the bond next to the carbonyl group.[21][22] Cleavage of the C-C bond alpha to the pyridine ring is also a likely event, given the stability of the resulting pyridinium ion. The most abundant and stable fragments should be chosen for the MRM transitions to ensure maximum sensitivity and robustness.

Performance Comparison & Method Validation

Method validation is a mandatory process in drug development to ensure the analytical method is accurate, precise, and reliable for its intended purpose.[23][24]

Hypothetical Performance Data: ESI vs. APCI

The following table presents a hypothetical but realistic comparison of expected performance for fully optimized LC-MS/MS methods using ESI and APCI.

Performance MetricLC-ESI-MS/MSLC-APCI-MS/MSJustification
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mLESI is generally more efficient for this polar, pre-charged analyte, leading to better sensitivity.
Linearity (r²) > 0.998> 0.995Both techniques should provide excellent linearity over a defined concentration range.
Precision (%CV) < 10%< 15%ESI often provides a more stable signal, leading to slightly better precision.
Accuracy (%RE) ± 10%± 15%Both methods, when properly validated, must meet stringent accuracy requirements.
Matrix Effect ModerateLowAPCI's gas-phase ionization mechanism makes it less susceptible to non-volatile matrix components that suppress the ESI signal.
Core Principles of Method Validation

Any quantitative method developed for this analyte in a regulated environment must be validated according to established guidelines. High-resolution mass spectrometry (HRMS) can also be used, but requires careful optimization of data analysis parameters.[25][26]

  • Specificity & Selectivity: The ability to measure the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank matrix samples.

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at multiple concentrations.

  • Precision: The degree of agreement among multiple measurements of the same sample. Evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability.

  • Linearity & Range: The ability to produce results that are directly proportional to the analyte concentration over a specified range.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

For the routine, high-sensitivity quantitative analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride in biological matrices, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior choice. Its ability to efficiently ionize this polar, basic compound provides the sensitivity and precision required for pharmaceutical development.

While LC-APCI-MS/MS serves as a robust and valuable alternative, particularly in cases of severe ESI matrix effects, it is likely to provide lower sensitivity. MALDI-MS , in its current state for small molecules, should be considered a specialized technique for high-throughput screening rather than for rigorous quantitative analysis. The successful implementation of any of these techniques hinges on a thorough understanding of the analyte's chemistry, meticulous sample preparation, and a comprehensive method validation strategy.

References

  • Zaluzec, E. J., Gage, D. A., & Watson, J. T. (1995). Small molecule analysis by MALDI mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1015-1024.
  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(4), 423-431.
  • Kwak, J., & Wysocki, V. H. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. Journal of the American Society for Mass Spectrometry, 24(4), 546-553.
  • Guo, Y., et al. (2018). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 29(10), 2056-2064.
  • Cohen, L. H., & Gusev, A. I. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(1), 28-36.
  • Shrivas, K., & Hayasaka, T. (2015). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst, 140(22), 7688-7695.
  • Clauwaert, K., et al. (2002). The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1996), 20120443.
  • ResearchGate. (2013). APCI-mass spectrum of pyridine with D2O as the APCI reagent.
  • Resolian. (n.d.).
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? TutorChase.
  • Stevenson, R. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Colby, J. M., et al. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 41(2), 126-134.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • United Nations Office on Drugs and Crime. (2009).
  • Moldb. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)
  • Van Eeckhaut, A., & Lanckmans, K. (2020). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 378(2178), 20190371.
  • Øiestad, E. L., et al. (2021). Validation of an LC–MS–MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC–HRMS method. Journal of Analytical Toxicology, 45(8), 868-879.
  • Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8521-8528.
  • Kiontke, A., et al. (2017).
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)
  • Wikipedia. (n.d.). Electrospray ionization.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Agilent Technologies.
  • Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (n.d.). ethyl 3-aMino-3-(pyridin-3-yl)

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Validation

A Comparative Guide to the Synthetic Routes of Ethyl 3-amino-3-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the synthesis of chiral β-amino acids and their derivatives is o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the synthesis of chiral β-amino acids and their derivatives is of paramount importance. These structural motifs are key components in a myriad of bioactive molecules. Ethyl 3-amino-3-(pyridin-3-yl)propanoate, in particular, represents a valuable building block, incorporating both a chiral center and a pyridine ring, a common pharmacophore. This guide provides an in-depth comparison of the primary synthetic strategies to access this target compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's merits and limitations.

Introduction: The Significance of Ethyl 3-amino-3-(pyridin-3-yl)propanoate

The unique structural features of ethyl 3-amino-3-(pyridin-3-yl)propanoate make it an attractive intermediate for the synthesis of novel therapeutic agents. The presence of a chiral β-amino ester functionality allows for the introduction of specific stereochemistry, which is often crucial for biological activity and selectivity. The pyridin-3-yl moiety can engage in various biological interactions, including hydrogen bonding and π-stacking, making it a valuable component in drug design. Consequently, efficient and scalable access to this compound, in both racemic and enantiomerically pure forms, is a significant objective for medicinal and process chemists.

Route 1: Racemic Synthesis via Aza-Michael Addition

The most direct and atom-economical approach to racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate is the aza-Michael addition of 3-aminopyridine to ethyl acrylate. This conjugate addition reaction is a classic method for the formation of β-amino esters.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amino group of 3-aminopyridine onto the electron-deficient β-carbon of ethyl acrylate. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair within the aromatic system. However, the reaction can be sluggish and often requires a catalyst to activate the Michael acceptor or enhance the nucleophilicity of the amine.

Brønsted or Lewis acids are commonly employed as catalysts. They function by coordinating to the carbonyl oxygen of the ethyl acrylate, thereby increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack.

Experimental Protocol: Acid-Catalyzed Aza-Michael Addition

Materials:

  • 3-Aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous ethanol

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (1.0 eq) and anhydrous ethanol.

  • Stir the mixture under a nitrogen atmosphere until the 3-aminopyridine is fully dissolved.

  • Add ethyl acrylate (1.1 eq) to the solution.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid (0.05 - 0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-120°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Wash the residue with petroleum ether to remove unreacted ethyl acrylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford ethyl 3-amino-3-(pyridin-3-yl)propanoate.

Evaluation of the Aza-Michael Addition Route
Parameter Assessment
Simplicity High - A one-pot reaction with readily available starting materials.
Atom Economy Excellent - All atoms from the reactants are incorporated into the product.
Cost-Effectiveness High - Inexpensive starting materials and catalyst.
Scalability Moderate to High - The reaction can be scaled up, but purification may become more challenging.
Yield Moderate to Good - Yields are typically in the range of 60-85%, though optimization may be required.[1]
Stereocontrol None - This method produces a racemic mixture.
Safety & Environment Trifluoromethanesulfonic acid is corrosive and requires careful handling. The use of organic solvents necessitates proper waste disposal.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Serves as a polar protic solvent that can solvate the reactants and the transition state. Its anhydrous nature is important to prevent potential side reactions with the catalyst.

  • Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid that effectively catalyzes the reaction even at low concentrations.[1]

  • Nitrogen Atmosphere: Prevents potential oxidation of the aminopyridine at elevated temperatures.

Diagram of the Aza-Michael Addition Pathway

Aza_Michael_Addition 3-Aminopyridine 3-Aminopyridine Activated Complex Activated Complex 3-Aminopyridine->Activated Complex Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Activated Complex Catalyst (H+) Catalyst (H+) Catalyst (H+)->Activated Complex Product Ethyl 3-amino-3-(pyridin-3-yl)propanoate Activated Complex->Product caption Aza-Michael Addition Workflow

Caption: Workflow of the Aza-Michael Addition.

Route 2: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

For applications where a specific enantiomer is required, asymmetric synthesis is essential. Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor is a powerful and well-established method for accessing chiral β-amino esters with high enantioselectivity.[2][3]

Mechanistic Principles

This approach involves the synthesis of a prochiral enamine, ethyl 3-amino-3-(pyridin-3-yl)acrylate, which is then hydrogenated using a chiral rhodium catalyst. The chiral ligands coordinated to the rhodium center create a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Part A: Synthesis of the Enamine Precursor

The synthesis of the enamine precursor, ethyl 3-amino-3-(pyridin-3-yl)acrylate, can be achieved through the condensation of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with a source of ammonia.

Part B: Asymmetric Hydrogenation

Materials:

  • Ethyl 3-amino-3-(pyridin-3-yl)acrylate

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)-TangPhos, (S,S)-Et-DuPhos)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve the rhodium precursor, [Rh(COD)2]BF4 (0.01 eq), and the chiral phosphine ligand (0.011 eq) in degassed methanol in a high-pressure autoclave.

  • Stir the solution for 20-30 minutes to allow for the formation of the active catalyst.

  • Add the enamine substrate, ethyl 3-amino-3-(pyridin-3-yl)acrylate (1.0 eq), to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Evaluation of the Asymmetric Hydrogenation Route
Parameter Assessment
Simplicity Moderate - Requires the synthesis of a precursor and specialized high-pressure equipment.
Atom Economy Good - The hydrogenation step is an addition reaction.
Cost-Effectiveness Low to Moderate - Rhodium catalysts and chiral ligands are expensive.
Scalability Moderate - Requires specialized equipment for large-scale hydrogenations.
Yield Good to Excellent - Hydrogenation reactions often proceed with high conversions.
Stereocontrol Excellent - High enantioselectivities (often >95% ee) can be achieved with the appropriate catalyst system.[3]
Safety & Environment The use of high-pressure hydrogen gas requires stringent safety precautions. The catalyst is a heavy metal.

Causality Behind Experimental Choices:

  • Chiral Phosphine Ligands: These ligands, such as TangPhos or DuPhos, create a C2-symmetric chiral environment around the rhodium center, which is crucial for high enantioselectivity.

  • Degassed Solvents: The use of degassed solvents is critical to prevent the oxidation of the rhodium catalyst, which can lead to deactivation.

  • High-Pressure Hydrogen: A higher pressure of hydrogen increases the rate of the reaction.

Diagram of the Asymmetric Hydrogenation Pathway

Asymmetric_Hydrogenation Prochiral Enamine Ethyl 3-amino-3- (pyridin-3-yl)acrylate Hydrogenation Asymmetric Hydrogenation Prochiral Enamine->Hydrogenation Chiral Rh Catalyst Chiral Rh Catalyst Chiral Rh Catalyst->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Enantiomerically Enriched Product Ethyl 3-amino-3-(pyridin-3-yl)propanoate (chiral) Hydrogenation->Enantiomerically Enriched Product caption Asymmetric Hydrogenation Workflow

Caption: Workflow of Asymmetric Hydrogenation.

Route 3: Biocatalytic Synthesis (Emerging Alternative)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral amines, transaminase enzymes are particularly promising.

Conceptual Approach

A transaminase could be used to catalyze the asymmetric amination of a keto-ester precursor, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, using an amino donor such as isopropylamine. The enzyme's active site provides a chiral environment that directs the transfer of the amino group to one face of the ketone, resulting in a single enantiomer of the desired product.

Evaluation of the Biocatalytic Route
Parameter Assessment
Simplicity Moderate - Requires identification and optimization of a suitable enzyme.
Atom Economy Good - The reaction itself is efficient.
Cost-Effectiveness Potentially High - Enzymes can be expensive initially, but can be reused.
Scalability High - Fermentation and enzymatic reactions are highly scalable.
Yield Potentially High - Biocatalytic reactions can be very efficient.
Stereocontrol Excellent - Enzymes are often perfectly stereoselective.
Safety & Environment Excellent - Reactions are typically run in aqueous media under mild conditions.

While specific examples for the synthesis of ethyl 3-amino-3-(pyridin-3-yl)propanoate are not yet widely reported, the rapid advancements in enzyme engineering make this a highly attractive future strategy.

Comparative Summary

Synthetic Route Key Advantages Key Disadvantages Best Suited For
Aza-Michael Addition Simple, cost-effective, high atom economy.Produces a racemic mixture.Rapid, large-scale synthesis of the racemic compound.
Asymmetric Hydrogenation Excellent enantioselectivity.Expensive catalysts, specialized equipment, safety concerns with H2.Production of a specific enantiomer for pharmaceutical applications.
Biocatalysis Environmentally friendly, high selectivity, mild conditions.Enzyme discovery and optimization can be time-consuming.Green and sustainable manufacturing of the chiral product.

Conclusion

The choice of synthetic route to ethyl 3-amino-3-(pyridin-3-yl)propanoate is highly dependent on the desired outcome and available resources. For initial exploratory studies and applications where a racemic mixture is acceptable, the Aza-Michael addition offers a straightforward and economical approach. For the development of chiral drug candidates, where enantiomeric purity is paramount, rhodium-catalyzed asymmetric hydrogenation stands as a robust and reliable, albeit more costly, method. Looking towards the future, biocatalysis represents a promising avenue for a more sustainable and efficient synthesis of this valuable building block. Each route presents a unique set of advantages and challenges, and a thorough understanding of these factors is crucial for making informed decisions in a research and development setting.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate | C10H14N2O2 | CID 23448234 - PubChem. [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF - ResearchGate. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). [Link]

  • Yields and conditions for mono-addition of various amines with different Michael acceptors. - ResearchGate. [Link]

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. [Link]

  • Polymer Chemistry - RSC Publishing. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]

  • Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands - PubMed. [Link]

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Comparative

A Comparative Guide to Purity Analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride by Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth analysis of elemental analysis as a primary method for determining the purity of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance against alternative analytical techniques, supported by experimental data and authoritative references.

The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (C₁₀H₁₆Cl₂N₂O₂) is a crucial building block in medicinal chemistry. Its molecular structure, featuring a pyridine ring and an amino ester functional group, makes it a versatile precursor. However, impurities arising from the synthetic process can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

Elemental analysis, a technique that determines the elemental composition of a compound, serves as a powerful tool for assessing the purity of synthesized compounds.[1][2] By comparing the experimentally determined mass fractions of carbon, hydrogen, nitrogen, and chlorine with the theoretically calculated values, one can ascertain the presence of impurities and confirm the compound's identity.[1]

Elemental Analysis: A Foundational Method for Purity Verification

Elemental analysis is a robust and well-established quantitative technique that provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[1][2] The most common method for CHN analysis is combustion analysis, where the sample is burned in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[2][3][4] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[2][3] For halogen determination, methods like oxygen flask combustion are employed, where the combustion products are absorbed into a solution and then analyzed.[5][6]

Causality Behind Experimental Choices

The choice of elemental analysis for purity determination of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is based on several key factors:

  • Stoichiometric Verification: As a dihydrochloride salt, the compound has a precise stoichiometric ratio of elements. Any deviation from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

  • Absolute Method: Elemental analysis is an absolute method, meaning it does not require a reference standard of the same compound for calibration, which is particularly advantageous for novel or newly synthesized compounds.[7]

  • Complementary Information: While spectroscopic techniques like NMR and mass spectrometry are primary tools for structural elucidation, elemental analysis provides crucial complementary data that confirms the molecular formula and overall purity.[1]

Experimental Workflow: Purity Determination by Elemental Analysis

The following diagram illustrates the general workflow for the purity analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride using elemental analysis.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 CHN Analysis (Combustion) cluster_2 Chlorine Analysis (Oxygen Flask Combustion) cluster_3 Data Analysis & Purity Assessment Sample Weighing of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (2-3 mg) Encapsulation Encapsulation in Tin or Silver Capsule Sample->Encapsulation Combustion High-Temperature Combustion (≥950°C in O₂ atmosphere) Encapsulation->Combustion O2_Flask Combustion in Oxygen-filled Flask Encapsulation->O2_Flask Gas_Separation Separation of CO₂, H₂O, N₂ gases Combustion->Gas_Separation Detection_CHN Detection by Thermal Conductivity Detector (TCD) Gas_Separation->Detection_CHN Calculation Calculation of Elemental Mass % Detection_CHN->Calculation Absorption Absorption of HCl gas into absorbing solution O2_Flask->Absorption Titration Titration or Ion Chromatography Absorption->Titration Titration->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Purity Purity Assessment (within ±0.4% deviation) Comparison->Purity

Caption: Workflow for Elemental Analysis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

Detailed Experimental Protocols

Protocol 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis by Combustion

  • Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 2-3 mg of the dried Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride sample into a tin or silver capsule.

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, heated to at least 950°C in a pure oxygen environment. This ensures complete conversion of the sample to its gaseous combustion products: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).

  • Reduction and Gas Separation: Pass the combustion gases through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then separated, typically by gas chromatography.

  • Detection: Quantify the separated gases using a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the sample based on the detector signals and the sample weight.

Protocol 2: Chlorine Analysis by Oxygen Flask Combustion

This procedure is a preparatory step for the determination of chlorine and should be performed with exceptional care in a suitable safety shield.[5]

  • Apparatus: Use a heavy-walled 500-mL conical flask fitted with a ground-glass stopper to which a platinum wire sample carrier and gauze are fused.[5][8]

  • Sample Preparation: Weigh approximately 5-10 mg of the substance onto a piece of halide-free filter paper and fold the paper to enclose it.[5]

  • Combustion: Place the absorbing liquid (e.g., dilute sodium hydroxide solution) in the flask and flush the flask with a stream of rapidly flowing oxygen.[5] Ignite the filter paper fuse and immediately plunge the sample holder into the flask, ensuring a tight seal.[5]

  • Absorption: After combustion is complete, shake the flask vigorously to ensure complete absorption of the resulting hydrogen chloride (HCl) gas into the absorbing solution.[5]

  • Analysis: The resulting chloride solution can then be analyzed by various methods, such as potentiometric titration with silver nitrate or ion chromatography, to determine the chlorine content.[9]

Trustworthiness: A Self-Validating System

The protocol's trustworthiness is ensured through several self-validating mechanisms:

  • System Suitability: The use of certified reference materials for calibration ensures the accuracy and precision of the instrument.

  • Accepted Deviation: The American Chemical Society (ACS) guidelines suggest that the found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated theoretical values for a pure compound.[10][11][12] This provides a clear and widely accepted criterion for purity assessment.

  • Blank Determinations: Performing blank runs helps to correct for any contributions from the capsules, reagents, or the system itself.

Comparative Analysis with Alternative Purity Assessment Methods

While elemental analysis is a fundamental technique, other methods are often used in conjunction to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[13][14] It is particularly effective for detecting and quantifying impurities, including those that are structurally similar to the API.[15][16]

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a suitable HPLC method, typically a reversed-phase method using a C18 column, with a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol) gradient.

  • Standard Preparation: Prepare a standard solution of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride of known concentration.

  • Sample Preparation: Prepare a sample solution of the test material at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful tool for purity determination, offering direct quantification without the need for a calibration curve with the same compound.[7][17][18] The integral of an NMR peak is directly proportional to the number of nuclei, allowing for accurate purity assessment.[17]

Experimental Protocol: qNMR Purity Analysis

  • Sample Preparation: Accurately weigh the sample and a certified internal standard of known purity (e.g., maleic acid) into an NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, ensuring complete relaxation of the protons.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[19]

Comparison of Purity Analysis Methods
FeatureElemental AnalysisHPLCqNMR
Principle Measures the mass percentage of elements (C, H, N, Cl).Separates components based on their differential partitioning between a mobile and stationary phase.Quantifies molecules based on the direct proportionality between NMR signal intensity and the number of nuclei.[7][17]
Specificity High for elemental composition, but does not distinguish between isomers or compounds with the same elemental formula.High, can separate structurally similar impurities and isomers.[14]High, provides structural information and can distinguish between different compounds.
Sensitivity Milligram sample size required.High, can detect impurities at trace levels.[14]Moderate, typically requires milligram quantities of sample.
Quantification Absolute, no reference standard of the analyte needed.Relative (area %) or absolute with a certified reference standard of the analyte.Absolute, requires a certified internal standard of a different compound.[19]
Throughput Moderate.High, suitable for automated analysis.[18]Moderate to high, depending on automation.
Information Provided Elemental composition, confirms molecular formula.Purity profile, number and relative amounts of impurities.Purity, structural confirmation, and quantification of impurities with known structures.

Data Presentation and Interpretation

The theoretical elemental composition of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (C₁₀H₁₆Cl₂N₂O₂) is calculated as follows:

  • Molecular Weight: 267.16 g/mol

  • Carbon (C): (12.011 * 10 / 267.16) * 100% = 44.95%

  • Hydrogen (H): (1.008 * 16 / 267.16) * 100% = 6.04%

  • Chlorine (Cl): (35.453 * 2 / 267.16) * 100% = 26.54%

  • Nitrogen (N): (14.007 * 2 / 267.16) * 100% = 10.49%

  • Oxygen (O) (by difference): 100% - (44.95 + 6.04 + 26.54 + 10.49)% = 11.98%

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Hypothetical Found % (Batch A)Deviation (%)Purity Assessment
Carbon (C)44.9544.85-0.10Pass
Hydrogen (H)6.046.10+0.06Pass
Nitrogen (N)10.4910.41-0.08Pass
Chlorine (Cl)26.5426.48-0.06Pass

In this hypothetical example, the deviations for C, H, and N are all within the ±0.4% acceptance criterion, indicating a high degree of purity for Batch A.

Conclusion

Elemental analysis remains a fundamental and powerful technique for the purity assessment of pharmaceutical intermediates like Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. Its ability to provide absolute quantification of elemental composition makes it an invaluable tool for verifying the molecular formula and detecting the presence of inorganic or solvent-based impurities. While chromatographic and spectroscopic methods such as HPLC and qNMR offer complementary and often more detailed information about the impurity profile, elemental analysis provides a crucial and independent measure of purity. A comprehensive quality control strategy should ideally integrate these orthogonal techniques to ensure the highest standards of purity, safety, and efficacy for the final pharmaceutical product.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

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Validation

Comparing the reactivity of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine

Introduction Aminopyridines are a fundamental class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The three primary isomers—2-aminopyridine, 3-aminopyri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyridines are a fundamental class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit remarkably different chemical behaviors despite their simple structural variance. The position of the amino group on the pyridine ring dictates the electronic landscape of the molecule, profoundly influencing its basicity, nucleophilicity, and regioselectivity in key chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by experimental data and mechanistic principles, to aid researchers in experimental design and synthesis.

The Foundation: Structural and Electronic Properties

The reactivity of each aminopyridine isomer is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring nitrogen. The amino group exerts a positive resonance (+R) effect and a negative inductive (-I) effect. The pyridine nitrogen is electronegative and deactivates the ring towards electrophilic attack. The relative position of these two groups determines the overall electron density at each atom in the ring.

  • 4-Aminopyridine: The amino group is in the para-position relative to the ring nitrogen. This alignment allows for a powerful +R effect, where the amino lone pair can be delocalized through the ring directly onto the ring nitrogen. This significantly increases the electron density on the ring nitrogen, making it the most basic and nucleophilic of the three isomers.[1][2]

  • 2-Aminopyridine: With the amino group in the ortho-position, resonance delocalization of the amino lone pair onto the ring nitrogen is also possible. However, the proximity of the two nitrogen atoms can lead to electronic repulsion and potential intramolecular hydrogen bonding, which slightly tempers its basicity compared to the 4-isomer.[3][4]

  • 3-Aminopyridine: The amino group is in the meta-position. In this configuration, the +R effect of the amino group cannot be delocalized onto the ring nitrogen. Consequently, the ring nitrogen's basicity is only slightly enhanced compared to pyridine itself, primarily through the weaker -I effect of the amino group.[1][3]

The following diagram illustrates the key resonance contributors that enhance electron density on the ring nitrogen for the 2- and 4-isomers, a pathway unavailable to the 3-isomer.

Caption: Resonance delocalization in aminopyridine isomers.

Basicity and Nucleophilicity: A Quantitative Comparison

Basicity, the ability to accept a proton, is a critical parameter that correlates strongly with nucleophilicity for these molecules. It is primarily determined by the availability of the lone pair of electrons on the ring nitrogen.[1] The pKa of the conjugate acid provides a quantitative measure of this property.

Parameter2-Aminopyridine3-Aminopyridine4-AminopyridineData Source(s)
pKa (Conjugate Acid) 6.866.09.17[1][3]
Mayr Nucleophilicity (N) Not AvailableNot Available15.20[1]
Predicted Relative Basicity ModerateLowHigh[1]
Predicted Relative Nucleophilicity ModerateLowHigh[1]

Analysis of Basicity:

  • 4-Aminopyridine (pKa = 9.17): Is the strongest base by a significant margin. The powerful electron-donating resonance effect from the para-amino group massively increases the electron density on the ring nitrogen, making it highly available for protonation.[1][2] The resulting pyridinium cation is also stabilized by resonance.

  • 2-Aminopyridine (pKa = 6.86): Exhibits moderate basicity. While resonance also increases electron density on the ring nitrogen, the effect is less pronounced than in the 4-isomer. Factors such as potential intramolecular hydrogen bonding may stabilize the lone pair on the ring nitrogen, slightly reducing its availability.[3]

  • 3-Aminopyridine (pKa = 6.0): Is the weakest base. Its basicity is only slightly greater than pyridine itself (pKa = 5.25). The meta-amino group cannot donate electron density to the ring nitrogen via resonance, and its primary influence is a weak inductive effect.[1]

Nucleophilicity: Nucleophilicity for these isomers trends with basicity. The high electron density on the ring nitrogen of 4-aminopyridine makes it a potent nucleophile. This has been quantified using Mayr's reactivity scales, which assigned a nucleophilicity parameter 'N' of 15.20 in dichloromethane, indicating high nucleophilic character.[1] While experimental 'N' parameters for the other two isomers are not readily available, the predicted order of nucleophilicity is unequivocally: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .[1]

Reactivity in Key Synthetic Transformations

The electronic differences manifest directly in how these isomers behave in common synthetic reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and deactivated towards electrophilic attack compared to benzene.[5] However, the strongly activating amino group overrides this deactivation and directs incoming electrophiles. The overall reactivity order for EAS is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .[1]

  • 4-Aminopyridine: The amino group strongly activates the C3 and C5 positions (ortho to the amine), making this isomer the most reactive towards EAS.[1]

  • 2-Aminopyridine: The amino group activates the C3 and C5 positions. Substitution generally favors the C5 position to minimize steric hindrance and potential electronic repulsion from the adjacent ring nitrogen.[1]

  • 3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, the deactivating effect of the ring nitrogen is most pronounced at the C2 and C6 positions. Therefore, substitution typically occurs at C2 or C4, but the overall reactivity is the lowest of the three isomers.[1]

EAS_Reactivity cluster_4AP 4-Aminopyridine (High Reactivity) cluster_2AP 2-Aminopyridine (Moderate Reactivity) cluster_3AP 3-Aminopyridine (Low Reactivity) AP4 4-Aminopyridine EAS4 Electrophilic Attack (e.g., Br+) AP4->EAS4 Prod4 3-Bromo & 5-Bromo Products (Major) EAS4->Prod4 Highly Favored AP2 2-Aminopyridine EAS2 Electrophilic Attack (e.g., Br+) AP2->EAS2 Prod2 5-Bromo Product (Major) EAS2->Prod2 Favored AP3 3-Aminopyridine EAS3 Electrophilic Attack (e.g., Br+) AP3->EAS3 Prod3 2-Bromo & 4-Bromo Products (Requires Harsher Conditions) EAS3->Prod3 Disfavored

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Experimental Protocol: Selective Bromination of a 2-Aminopyridine Derivative

This protocol demonstrates the selective bromination at the C5 position, as predicted by electronic effects. The example is adapted from a synthesis of a substituted 5-bromo-2-aminopyridine.[6]

  • Dissolution: Dissolve the 2-aminopyridine starting material (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 5-bromo-2-aminopyridine derivative.

Causality: DMF is used as a polar aprotic solvent. NBS is a convenient and selective source of electrophilic bromine. The reaction proceeds preferentially at the electron-rich C5 position, which is activated by the amino group and less sterically hindered than the C3 position.[6]

Nucleophilic Substitution

The exocyclic amino group itself is nucleophilic and readily undergoes reactions like acylation and alkylation. The reactivity is governed by the electron density on the amino nitrogen. The predicted reactivity order is 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine .[1] In this case, the resonance effects that pull electron density into the ring for the 2- and 4-isomers make their amino groups slightly less nucleophilic than a typical arylamine, whereas the 3-isomer's amino group is more electronically isolated.

Experimental Protocol: General N-Acylation of an Aminopyridine

This protocol provides a general method for the acylation of the exocyclic amino group.[1]

  • Setup: To a stirred solution of the aminopyridine isomer (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF, or acetonitrile) at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting amide by recrystallization or column chromatography.

The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, which are activated by the ring nitrogen.[7]

A classic example is the Chichibabin reaction , which involves the amination of the pyridine ring using sodium amide (NaNH₂). The reaction proceeds via nucleophilic addition of the amide anion (⁻NH₂) to the C2 or C4 position, followed by the elimination of a hydride ion (H⁻).[7]

Caption: Simplified mechanism of the Chichibabin reaction.

For aminopyridines, the existing amino group deactivates the ring towards further nucleophilic attack, making a second Chichibabin reaction difficult. However, other SNAr reactions, such as the displacement of a halide from a halo-aminopyridine, are common synthetic strategies.

Summary of Comparative Reactivity

Reaction Type4-Aminopyridine2-Aminopyridine3-AminopyridineMechanistic Rationale
Protonation (Basicity) Most Basic Moderately BasicLeast Basic+R effect from NH₂ strongly activates ring N in 4-AP; no N-ring resonance in 3-AP.[1][3]
Electrophilic Substitution Most Reactive (at C3, C5)Moderately Reactive (at C5)Least Reactive (at C2, C4)Activating +R effect from NH₂ is strongest at positions ortho and para to it.[1]
N-Acylation High ReactivityHigh ReactivityLower ReactivityGoverned by the nucleophilicity of the exocyclic amino nitrogen.[1]
Nucleophilic Substitution (Ring) Susceptible at C2, C6Susceptible at C4, C6Susceptible at C2, C4, C6The ring nitrogen activates the ortho and para positions to nucleophilic attack.[7]

Conclusion

The reactivity of the aminopyridine isomers is a textbook example of how substituent position dictates chemical behavior. 4-Aminopyridine is consistently the most basic and nucleophilic isomer due to powerful resonance effects, making it highly reactive in a variety of transformations.[1] 2-Aminopyridine exhibits intermediate reactivity, often with unique behavior due to the proximity of its nitrogen atoms. 3-Aminopyridine, lacking direct resonance interaction between the amino group and the ring nitrogen, is the least basic and generally the least reactive of the three. A thorough understanding of these electronic principles is crucial for researchers and drug development professionals to effectively design synthetic routes and predict the properties of molecules incorporating these valuable heterocyclic scaffolds.

References

  • . (n.d.). BenchChem.
  • Katritzky, A. R., et al. (2010). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Reviews, 110(9), 5265-5314. (Note: While this source focuses on N-aminopyridiniums, it provides context on pyridine chemistry.)
  • Hewawasam, P., et al. (2003). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 68(1), 193-196. [Link]

  • Basicity of aminopyridine isomers and their interaction with perovskites. (2023). ResearchGate. [Link]

  • Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]

  • Konishi, H., Kato, H., & Yonezawa, T. (1970). The electronic structures of aminopyridines and their mono- and di-protonated cations. Theoretica Chimica Acta, 19(1), 71-82. [Link]

  • Heterocyclic Amines. (2021). Chemistry LibreTexts. [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016). Quora. [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]

  • Albert, A., et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. (Note: This is a foundational reference often cited for pKa values, as seen in secondary sources like Quora.)
  • Al-Omary, F. A. M., et al. (2023). Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. Journal of Molecular Structure, 1278, 134947. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Derivatives: X-ray Crystallography and Beyond

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Ethyl 3-amino-3-(pyridin-3-yl)propanoate derivatives, a class of compounds with significant potential in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities, including antiproliferative effects, making a thorough understanding of their structure-activity relationships crucial.[1] This guide will focus on X-ray crystallography as the primary method of structural determination, while also presenting alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining the three-dimensional structure of small molecules.[2][3] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are invaluable for understanding molecular conformation and intermolecular interactions.

The power of SCXRD lies in its ability to provide a detailed and accurate snapshot of the molecule as it exists in the crystalline state. This information is fundamental for rational drug design, polymorphism studies, and understanding crystal packing forces. However, the success of SCXRD is contingent on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging.[2]

Case Study: Crystal Structure of an Ethyl 3-amino-3-(pyridin-3-yl)propanoate Derivative

While a publicly available crystal structure for the parent compound, Ethyl 3-amino-3-(pyridin-3-yl)propanoate, is not readily found, a derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, has been successfully characterized by X-ray crystallography.[4] The key crystallographic data for this derivative are summarized in the table below, providing a concrete example of the detailed structural information that can be obtained.

Parameter Value
Chemical FormulaC18H22N4O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (11)
b (Å)11.4567 (13)
c (Å)15.4321 (17)
α (°)90
β (°)101.234 (3)
γ (°)90
Volume (ų)1754.3 (3)
Z4
Density (calculated) (Mg/m³)1.321
Absorption coefficient (mm⁻¹)0.093
F(000)736
Data sourced from a study on Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.[4]

The analysis of this structure reveals significant torsion between the benzene and pyridine rings, measured at 63.29 (15)°.[4] Furthermore, the crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs parallel to the ac plane.[4] This level of detail is critical for understanding how the molecule interacts with its environment, a key consideration in drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized workflow for the structural determination of a novel Ethyl 3-amino-3-(pyridin-3-yl)propanoate derivative.

Figure 1: General workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Synthesis and Purification: The target compound is synthesized and purified to the highest possible degree. Impurities can inhibit crystallization. A common synthetic route for related compounds involves the reaction of 2-aminopyridine with ethyl acrylate.[5][6][7]

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For the derivative mentioned above, single crystals were obtained from a methanol solution.[4]

  • Crystal Mounting and Screening: A suitable crystal is selected and mounted on a goniometer head. The crystal is then screened using X-ray diffraction to assess its quality.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[8] Data is typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters and intermolecular interactions are then analyzed.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer valuable, and sometimes more accessible, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For β-amino esters, 1H and 13C NMR are routinely used to confirm the molecular structure and can provide insights into the solution-state conformation.[9][10][11]

Technique Advantages Limitations
X-ray Crystallography Provides precise 3D atomic coordinates, bond lengths, and angles. Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Provides information about the structure in solution. Does not require crystallization. Can study dynamic processes.Provides time-averaged structural information. Complete 3D structure determination can be complex and may require advanced techniques (e.g., NOESY, ROESY).
Computational Modeling Can predict structures and properties without experimentation. Can model molecules that are difficult to crystallize or study by NMR.Accuracy is dependent on the level of theory and force field used. Requires experimental validation.
Microcrystal Electron Diffraction (MicroED)

A revolutionary technique, MicroED, utilizes electron beams to determine the structure of small molecules from nanocrystals.[2] This method has significant advantages over traditional X-ray crystallography, including the ability to work with crystals that are a billionth of the size typically required for X-ray diffraction and a much faster data collection time.[2] This makes MicroED a powerful alternative when growing large single crystals is a bottleneck.

Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the structure and electronic properties of pyridine derivatives.[12][13][14][15] These methods can be used to predict the most stable conformation of a molecule, calculate spectroscopic properties to aid in the interpretation of experimental data, and explore potential intermolecular interactions.

Figure 2: An integrated approach to structural elucidation.

Conclusion

The structural elucidation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate derivatives is best achieved through an integrated approach. While single-crystal X-ray diffraction provides the most definitive and detailed structural information, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy offers crucial insights into the solution-state structure, and emerging techniques like MicroED are revolutionizing our ability to analyze microcrystalline samples. Computational modeling serves as a powerful predictive and complementary tool. By leveraging the strengths of each of these methods, researchers can gain a comprehensive understanding of the structure and properties of these important molecules, paving the way for their application in drug discovery and development.

References

  • Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. J Am Chem Soc. 2004 May 19;126(19):5938-9.
  • Researchers develop powerful method to solve structures of small molecules. ACS Central Science. 2018-11-09.
  • Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Vari
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. 2023 Nov 1;79(Pt 6):505-514.
  • Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Benchchem.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022 May 16.
  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Structure Reports Online. 2016 Oct 27;72(Pt 11):1635-1638.
  • Designing a green poly(β-amino ester)
  • X-ray Crystallography for Molecular Structure Determin
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  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. 2022 Apr 7;10:867691.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023 Dec 15;24(24):17502.
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. 2005 Sep 1;109(34):7645-53.
  • Clinically-used pyridine-containing compounds.
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  • Supplementary Inform
  • Hyperbranched Poly(β-amino ester)s (HPAEs)
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Search - Access Structures. CCDC.
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  • New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Ethyl 3-amino-3-(pyridin-3-yl)
  • Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum. ChemicalBook.
  • The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD..
  • Ethyl 3-(pyridin-2-ylthio)
  • ethyl 3-aMino-3-(pyridin-3-yl)
  • Ethyl 3-oxo-3-(pyridin-3-yl)
  • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER. ChemicalBook. 2025-07-24.
  • Ethyl 3-[nitroso(pyridin-2-yl)amino]propanoate, TRC 500 mg. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfqo1vR5LpbApTLTV-KItRU_yji_h2gfGaNp_eG91szILNg5OMZAjck2o9hGX0v-bUc7AFumZ0S96p5t8LcMB-xXuCAUrCuCzGsEdoWGF5Gfj-L44d4mu9uJEs6oObFMIXhILF-eJeXmByZdoQwwNmVfXgONPy6XwWL8iKc1CLUcn3W8o20RV6KiSaiLFQ4TNZTRTbs8dSrd6knlp7xg==]([Link]

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Validation

A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Abstract Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry, serving as a key structural motif in various pharmaceutical candidates. The stereocenter at the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry, serving as a key structural motif in various pharmaceutical candidates. The stereocenter at the C3 position necessitates the use of asymmetric synthesis methodologies to access enantiomerically pure forms. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this target molecule and its analogues. We will delve into three primary strategies: asymmetric hydrogenation, organocatalytic aza-Michael addition, and chemoenzymatic dynamic kinetic resolution. The performance of each system is evaluated based on yield, enantioselectivity, and operational practicality, supported by experimental data from peer-reviewed literature. This document is intended for researchers, chemists, and process development professionals seeking to select the optimal synthetic route for their specific application.

Introduction: The Significance of a Chiral β-Amino Ester

β-Amino acids and their ester derivatives are crucial building blocks in modern drug discovery.[1][2] Unlike their α-amino acid counterparts, they can form unique peptide secondary structures and often exhibit enhanced metabolic stability. Ethyl 3-amino-3-(pyridin-3-yl)propanoate, featuring a pyridine heterocycle, is a valuable synthon for introducing a basic, aromatic moiety into a lead compound, which can be critical for modulating pharmacokinetic properties such as solubility and target binding. The efficient and stereocontrolled synthesis of this molecule is therefore a task of high practical significance.

The primary challenge lies in the creation of the chiral center. Direct, non-chiral methods often result in racemic mixtures that require difficult and costly resolution steps. Catalytic asymmetric synthesis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offers a more elegant and economically viable solution.[3] This guide will compare the leading catalytic approaches to achieve this transformation.

Comparative Analysis of Catalytic Strategies

The synthesis of chiral Ethyl 3-amino-3-(pyridin-3-yl)propanoate can be approached via several distinct catalytic pathways. The choice of method depends on factors such as the availability of starting materials, desired scale, cost considerations, and the required level of enantiopurity.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted technology for the synthesis of chiral molecules, a field for which the 2001 Nobel Prize in Chemistry was awarded to Knowles and Noyori.[3] This strategy involves the stereoselective addition of hydrogen across a prochiral double bond, typically a C=C, C=O, or C=N bond. For the target molecule, this would typically involve the hydrogenation of a precursor such as ethyl 3-(acetylamino)-3-(pyridin-3-yl)acrylate.

Catalytic Systems: The most successful catalysts are based on transition metals like Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir), complexed with chiral diphosphine ligands.[3][4][5] Ligands such as BINAP, Me-DuPhos, and TangPhos create a well-defined chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate.[4][6]

  • Rhodium-Catalyzed Systems: Rh-TangPhos and Rh-Me-DuPhos have demonstrated exceptional performance in the asymmetric hydrogenation of N-aryl β-enamino esters and β-(acylamino)acrylates, respectively.[4][6] These systems routinely achieve very high enantiomeric excesses (ee) and conversions under relatively mild conditions (e.g., 40 psi H₂).[6]

  • Ruthenium-Catalyzed Systems: Chiral Ru-BINAP/diamine catalysts are highly effective for the reduction of a wide range of functional groups, including imines and ketones.[3] Asymmetric transfer hydrogenation (ATH) using chiral Ru(II) complexes is another viable route, employing hydrogen donors like formic acid or isopropanol instead of pressurized H₂ gas, which can be an operational advantage.[5][7][8]

Causality of Selectivity: The mechanism, particularly for Rh-diphosphine catalysts, involves the coordination of the substrate to the chiral metal complex. The steric and electronic properties of the ligand dictate the binding geometry, exposing one prochiral face of the double bond to hydrogenation, leading to the observed high enantioselectivity.

Organocatalytic Aza-Michael Addition

Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a direct and atom-economical route to β-amino esters.[2][9][10]

Catalytic Systems:

  • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) derived from BINOL or VAPOL are highly effective catalysts.[10][11] They function by activating the Michael acceptor (ethyl acrylate) through hydrogen bonding, while simultaneously orienting the nucleophile (3-aminopyridine) for a stereoselective attack. This dual activation model is key to their success.

  • Bifunctional Catalysts: Cinchona alkaloid-derived thiourea catalysts can also promote this reaction with high enantioselectivity.[12] These catalysts utilize a basic site (e.g., a quinuclidine nitrogen) to deprotonate the nucleophile and a thiourea moiety to activate the electrophile via hydrogen bonding.

Non-Asymmetric Alternative: For applications where a racemic product is sufficient, a simple Brønsted acid like trifluoromethanesulfonic acid can effectively catalyze the reaction between 2-aminopyridine and ethyl acrylate, achieving high yields.[13][14] This highlights the fundamental catalytic principle, which is enhanced and made stereoselective by the chiral organocatalysts.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

For the synthesis of highly enantiopure compounds, dynamic kinetic resolution (DKR) is an exceptionally potent strategy. It combines the exquisite selectivity of an enzyme for kinetic resolution with a chemical catalyst that racemizes the unreacted enantiomer in situ.[1]

Catalytic System: This is a dual-catalyst system:

  • Enzyme: A lipase, such as Candida antarctica Lipase A (CalA) or Lipase B (CalB), is used to selectively acylate one enantiomer of the racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate.[1][15][16] Lipases are well-known for their stability and broad substrate scope in non-aqueous media.[16][17]

  • Racemization Catalyst: A heterogeneous metal catalyst, typically Palladium on a solid support (e.g., Pd/C or Pd on an amine-functionalized metal-organic framework), is used to continuously racemize the slower-reacting amino ester enantiomer.[1]

Causality of Performance: This method can theoretically convert 100% of the starting racemic material into a single, enantiopure acylated product. The success of the DKR process hinges on the compatibility of the two catalysts. The racemization catalyst must be efficient enough to prevent depletion of the reactive enantiomer but must not interfere with the enzyme's activity. The enzyme, in turn, provides the near-perfect enantioselectivity that is characteristic of biological catalysts.[1]

Performance Data Summary

The following table summarizes the expected performance of the discussed catalytic systems for the synthesis of the target molecule or closely related β-aryl-β-amino esters.

Catalytic StrategyCatalyst System ExamplePrecursor/SubstrateTypical Yield (%)Typical ee (%)Key Conditions & Remarks
Asymmetric Hydrogenation [Rh(COD)(TangPhos)]BF₄Ethyl 3-amino-3-(pyridin-3-yl)acrylate>95%>96%Pressurized H₂ (e.g., 10-50 atm), organic solvent (MeOH, Toluene). Requires precursor synthesis.[4]
Asymmetric Hydrogenation RuCl₂[(R)-BINAP][(R)-DAIPEN]Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + NH₃>90%>98%Reductive amination. High pressure H₂/NH₃. Requires β-keto ester precursor.[18]
Organocatalytic Aza-Michael Chiral Phosphoric Acid (e.g., TRIP)3-Aminopyridine + Ethyl Acrylate80-95%90-97%Low catalyst loading (1-5 mol%), ambient temperature, often solvent-free or in non-polar solvents.[11]
Chemoenzymatic DKR Candida antarctica Lipase A + Pd-Amine-MIL-125(Ti)Racemic Ethyl 3-amino-3-(pyridin-3-yl)propanoate>95%>99%Dual catalyst system. Mild temperature (40-60°C). Produces the N-acylated product.[1]

Visualization of Synthetic Pathways

Workflow for Catalyst Selection

The choice of a synthetic route is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting an appropriate catalytic system.

G start Define Synthesis Goal q1 Is an enantiopure product required? start->q1 racemic Racemic Synthesis q1->racemic No chiral Asymmetric Synthesis q1->chiral Yes racemic_method Use simple Brønsted Acid (e.g., Triflic Acid) for Aza-Michael Addition racemic->racemic_method q2 What is the primary optimization driver? chiral->q2 highest_ee Highest Possible Enantiopurity q2->highest_ee Purity atom_econ Atom Economy & Directness q2->atom_econ Simplicity process Established Process & Precursor Availability q2->process Scalability dkr Pursue Chemoenzymatic Dynamic Kinetic Resolution (DKR) highest_ee->dkr organo Pursue Organocatalytic Aza-Michael Addition atom_econ->organo hydro Pursue Asymmetric Hydrogenation process->hydro

Caption: Decision workflow for selecting a catalytic system.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

This diagram shows a simplified inner-sphere mechanism for the rhodium-catalyzed asymmetric hydrogenation of an enamine precursor.

G catalyst [Rh(I)(P*P)]⁺ (Active Catalyst) complex Substrate-Catalyst Complex catalyst->complex Coordination substrate Enamine Substrate substrate->complex h2 H₂ oxidative_add Oxidative Addition [Rh(III)(H)₂(P*P)(Sub)]⁺ h2->oxidative_add complex->oxidative_add insertion Migratory Insertion oxidative_add->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->catalyst Regeneration product Chiral Amine Product reductive_elim->product

Caption: Simplified Rh-catalyzed asymmetric hydrogenation cycle.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of β-(acylamino)acrylates, a common precursor for the target molecule class.[6]

Objective: To synthesize enantiomerically enriched Ethyl N-acetyl-3-amino-3-(pyridin-3-yl)propanoate.

Materials:

  • Ethyl 3-(acetylamino)-3-(pyridin-3-yl)acrylate (1.0 mmol, 248.3 mg)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 4.06 mg)

  • (R,R)-Me-DuPhos (0.011 mmol, 3.37 mg)

  • Toluene, degassed (10 mL)

  • Hydrogen gas (high purity)

  • Parr hydrogenation vessel or similar autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos to a flame-dried Schlenk flask. Add 5 mL of degassed toluene and stir the solution for 20 minutes at room temperature. The solution should turn a reddish-orange color, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the substrate, ethyl 3-(acetylamino)-3-(pyridin-3-yl)acrylate, in the remaining 5 mL of degassed toluene.

  • Hydrogenation: Transfer the substrate solution via cannula into the autoclave's glass liner. Subsequently, transfer the prepared catalyst solution into the same liner. Seal the autoclave.

  • Execution: Purge the autoclave vessel with hydrogen gas three times. Pressurize the vessel to 40 psi with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC or ¹H NMR to confirm the disappearance of the olefinic protons.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Expert Rationale: The choice of Me-DuPhos is based on its proven efficacy for E-isomers of β-(acylamino)acrylates.[6] Toluene is selected as it is a relatively non-coordinating solvent that does not interfere with the catalyst. Pre-forming the catalyst by stirring the rhodium precursor and the ligand ensures the generation of the active catalytic species before introducing the substrate, leading to more reproducible results.

Conclusion and Future Outlook

The synthesis of enantiopure Ethyl 3-amino-3-(pyridin-3-yl)propanoate can be achieved with high efficiency and stereoselectivity using several advanced catalytic systems.

  • Asymmetric hydrogenation stands out as a robust, scalable, and well-understood technology, ideal for process development environments where precursors are readily available.

  • Organocatalytic aza-Michael addition offers the most direct and atom-economical route from simple starting materials, operating under mild, often solvent-free conditions, which is highly attractive from a green chemistry perspective.

  • Chemoenzymatic dynamic kinetic resolution provides a pathway to the highest levels of enantiopurity (>99% ee) and is an excellent choice when optical purity is the paramount concern.

The continued development in catalyst design, particularly in creating more active and selective organocatalysts and robust, reusable heterogeneous catalysts for hydrogenation and racemization, will further enhance the accessibility of this and other vital chiral building blocks for the pharmaceutical industry.

References

  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka.
  • Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • Adriaensen, K., et al. (2022). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
  • PubMed. (2005).
  • Sibi, M. P., & Itoh, K. (2007).
  • RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction.
  • ACS Publications. (n.d.). A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters: The Highly Enantioselective Preparation of α-Amino Esters. Journal of the American Chemical Society.
  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • Organic-chemistry.org. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
  • ACS Publications. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed Central. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
  • ResearchGate. (n.d.). Scheme 3.
  • RSC Publishing. (n.d.). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation.

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Comparative

A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl 3-amino-3-(pyridin-3-yl)propanoate

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. For chiral molecules like Ethyl 3-amino-3-(pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. For chiral molecules like Ethyl 3-amino-3-(pyridin-3-yl)propanoate, a key intermediate in the synthesis of various bioactive compounds, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable technique for their needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. Accurate and reliable determination of enantiomeric excess is therefore a non-negotiable aspect of process development, quality control, and regulatory submission for any chiral active pharmaceutical ingredient (API) or intermediate.

Chromatographic Approaches: A Tale of Separation

Chromatographic techniques are the workhorses for determining enantiomeric excess, relying on the differential interaction of enantiomers with a chiral environment to achieve separation. The choice of method often depends on factors such as the analyte's volatility, polarity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely adopted and versatile technique for enantioseparation.[1][2] The direct approach, utilizing a chiral stationary phase (CSP), is generally preferred over indirect methods that require derivatization, as it simplifies sample preparation and avoids potential kinetic resolution or racemization.

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for a broad range of chiral compounds, including amino esters.[3] The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for the two enantiomers. For a compound like Ethyl 3-amino-3-(pyridin-3-yl)propanoate, which possesses a primary amine, an ester group, and an aromatic pyridine ring, these CSPs offer multiple points of interaction, making them an excellent starting point for method development. A search in a chiral database for the closely related "3-amino-3-(pyridin-3-yl) propanoic acid" suggests that a zwitterionic CSP like CHIRALPAK ZWIX(-) or ZWIX(+) could also be highly effective.[4]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the basic amine. A typical starting gradient could be 90:10 (n-Hexane:IPA) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the pyridine ring).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.

Workflow for Chiral HPLC Method Development

Caption: A streamlined workflow for enantiomeric excess determination by chiral HPLC.

Supercritical Fluid Chromatography (SFC): The Green Alternative

SFC has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption.[5][6]

Mechanism of Separation: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition. Polysaccharide-based CSPs are widely used in SFC and often exhibit different selectivity compared to HPLC, providing a complementary tool for challenging separations.[6] The use of alcohol modifiers (e.g., methanol, ethanol) in the CO2 mobile phase is crucial for modulating analyte retention and enantioselectivity.

Experimental Protocol: Chiral SFC

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Methanol in supercritical CO2. A typical gradient could be from 5% to 40% Methanol over 5 minutes. A basic additive like 0.1% DEA might be necessary.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Methanol.

  • Injection Volume: 5 µL.

Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a high-resolution technique suitable for thermally stable and volatile compounds.[7] For non-volatile analytes like Ethyl 3-amino-3-(pyridin-3-yl)propanoate, derivatization is necessary to increase their volatility.

Mechanism of Separation: Separation is achieved on a chiral stationary phase, often based on cyclodextrin derivatives.[7] The derivatized enantiomers interact differently with the chiral selector, leading to their separation. A common derivatization strategy for amines and esters is acylation, for example, with trifluoroacetic anhydride (TFAA). The pyridine moiety in the analyte is generally amenable to GC analysis.[8][9][10][11]

Experimental Protocol: Chiral GC

  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of Dichloromethane.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of Dichloromethane.

  • GC Analysis:

    • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Chiraldex® G-TA (20m x 0.25mm, 0.12µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 280 °C (FID).

    • Injection: 1 µL, split ratio 50:1.

NMR Spectroscopy: A Universal Approach in Solution

NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers spectroscopically non-equivalent. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13]

Mechanism of Differentiation:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[13] These diastereomers have different physical properties and thus distinct NMR spectra, allowing for the integration of signals corresponding to each. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[13]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms rapidly reversible, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[14] This results in separate signals for the enantiomers in the NMR spectrum. This method is often faster as it avoids a chemical reaction and purification step.

For Ethyl 3-amino-3-(pyridin-3-yl)propanoate, the primary amine is an excellent handle for reaction with a CDA like Mosher's acid chloride or for interaction with a CSA.

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent (Mosher's Acid Chloride)

  • Derivatization:

    • Dissolve ~5 mg of the sample in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.

    • Add a slight excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Analysis:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis: Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton at the C3 position) that shows distinct peaks for the two diastereomers. Integrate the areas of these two peaks to determine the enantiomeric ratio.

Workflow for NMR-based ee Determination

Caption: General workflow for determining enantiomeric excess using NMR spectroscopy.

Comparative Analysis

FeatureChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Physical SeparationPhysical SeparationPhysical SeparationSpectroscopic Differentiation
Sample Prep Simple (dissolution)Simple (dissolution)Derivatization requiredDerivatization or addition of CSA
Speed ModerateFastModerate to FastFast (for CSA)
Solvent Use HighLow (Green)LowLow
Sensitivity HighHighVery HighLower
Universality Broad applicabilityBroad, complementary to HPLCLimited to volatile/derivatizable analytesVery broad, requires suitable functional group
Quantitation ExcellentExcellentExcellentGood, potential for error in integration
Instrumentation CommonLess common, but growingCommonCommon

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of Ethyl 3-amino-3-(pyridin-3-yl)propanoate depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, Chiral SFC is an excellent choice due to its speed and low solvent consumption. Chiral HPLC remains a robust and reliable alternative, with a wider availability of columns and established methods.

  • For trace analysis or when high sensitivity is required, Chiral GC after derivatization can be the method of choice, provided the derivatization is quantitative and does not induce racemization.

  • For rapid, small-scale analysis, or for samples that are difficult to analyze by chromatography, NMR spectroscopy with a chiral solvating agent is a powerful tool. It provides a direct measure of the enantiomeric ratio in solution without the need for chromatographic separation.

Ultimately, a multi-faceted approach may be most prudent, with one chromatographic technique serving as the primary method and an orthogonal technique, such as NMR, used for confirmation. This ensures the highest level of confidence in the analytical results, a critical aspect in the development of safe and effective pharmaceuticals.

References

Sources

Validation

A Comparative Guide to the Biological Activity of Pyridine-Containing Compounds

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 7,000 existing drug candidates is a testament to its remarkable versatility.[2][3] The unique electronic properties of the pyridine nucleus, including its ability to form hydrogen bonds and engage in π-π stacking interactions, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[1] This guide provides a comparative analysis of the biological activities of various classes of pyridine-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their biological evaluation.

The nitrogen atom in the pyridine ring not only enhances water solubility, a crucial pharmacokinetic property, but also provides a point for molecular modification, allowing for the fine-tuning of a compound's biological activity.[4][5][6] The substitution pattern on the pyridine ring can significantly influence a compound's metabolic stability and binding affinity to its target.[2] This guide will explore how these structural nuances translate into tangible differences in biological function, providing researchers and drug development professionals with the insights needed to rationally design the next generation of pyridine-based therapeutics.

I. Anticancer Activity of Pyridine Derivatives

Pyridine-containing molecules have emerged as a significant class of anticancer agents, targeting a multitude of pathways involved in tumor progression.[1][7] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and tubulin polymerization to the disruption of DNA integrity.[1]

A. Pyridine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Pyridine derivatives have been successfully developed as potent kinase inhibitors.

One notable class of pyridine-based anticancer agents is the pyridine-ureas, which have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[8] Another important target is the Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cellular motility and morphology.[9]

Below is a diagram illustrating the general mechanism of action of pyridine-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Phosphorylation Substrate Substrate Protein Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds ATP ATP ATP->RTK Binds to active site Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Pyridine_Inhibitor Pyridine-Based Kinase Inhibitor Pyridine_Inhibitor->RTK Competitively binds to ATP binding site

Caption: Mechanism of Pyridine-Based Kinase Inhibition.

Comparative Data: Anticancer Activity of Pyridine-Based Kinase Inhibitors

The following table summarizes the in vitro cytotoxic activity of various pyridine-based kinase inhibitors against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific Compound ExampleTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyridine-UreaCompound 8e VEGFR-2MCF-73.93[8]
Imidazo[1,2-a]pyridineCompound 37 ROCK-0.009 (Ki, nM)[6]
Pyridine-bridged CA-4 analogueCompound 4h TubulinHeLa0.0018[10]
DiarylpyridineCompound 10t TubulinHeLa0.19[5]
[1][2][3]triazolo[1,5-a]pyridinylpyridineCompound 1c Not specifiedHCT-1160.08[11]
B. Pyridine-Based Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Pyridine derivatives that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Combretastatin A-4 (CA-4) is a natural product that binds to the colchicine binding site of tubulin and inhibits its polymerization.[10] Several pyridine-bridged analogues of CA-4 have been synthesized and shown to possess potent antiproliferative and anti-tubulin activities.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the pyridine-containing compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[12]

G cluster_0 MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Pyridine Compounds (serial dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: MTT Assay Experimental Workflow.

II. Antimicrobial Activity of Pyridine Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have demonstrated broad-spectrum activity against both bacteria and fungi, making them a promising class of compounds for antimicrobial drug discovery.[12]

A. Pyridine-Based Antibacterial Agents

Pyridine-containing compounds exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes and the disruption of cell membrane integrity. For example, some pyridine derivatives have been shown to inhibit bacterial ATP synthase, a critical enzyme for energy production.[4]

Comparative Data: Antibacterial Activity of Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of different pyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference
Pyridine-based Organic SaltCompound 66 S. aureus56 (inhibition %)[2][5]
Pyridine-based Organic SaltCompound 66 E. coli55 (inhibition %)[2][5]
Pyridine-indole derivativeCompound 74/75 E. coli, S. typhi, B. subtilisModerate Activity[2][3]
3-(pyridine-3-yl)-2-oxazolidinoneCompound 21d S. pneumoniae (ATCC 49619)Similar to Linezolid[6]
Pyridine-benzothiazole hybridCompound 95/96 P. aeruginosa, E. coli, S. aureusPoor to fair activity[2]
B. Pyridine-Based Antifungal Agents

In addition to their antibacterial effects, certain pyridine derivatives exhibit potent antifungal properties. These compounds can target fungal cell membranes, interfere with cell wall synthesis, or inhibit essential fungal enzymes.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[13][14]

Step-by-Step Protocol:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Preparation of Serial Dilutions: Dispense sterile broth into the wells of a 96-well microtiter plate. Add the pyridine-containing compound to the first well and perform two-fold serial dilutions across the plate.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Reading and Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][14]

III. Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Pyridine derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.

A. Pyridine-Based Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in normal physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13][15] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[13] Several classes of pyridine derivatives, such as imidazopyrazolopyridines and diarylpyridines, have been identified as potent and selective COX-2 inhibitors.[13][15]

The following diagram illustrates the role of COX-2 in inflammation and its inhibition by pyridine-based compounds.

G cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyridine_Inhibitor Pyridine-Based COX-2 Inhibitor Pyridine_Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of COX-2 by Pyridine Derivatives.

Comparative Data: Anti-inflammatory Activity of Pyridine-Based COX-2 Inhibitors

The table below provides a comparison of the in vitro inhibitory activity of different pyridine derivatives against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyridineCompound 5n 35.60.07508.6[16]
ImidazopyrazolopyridineCompound 5e >1000.09>1111[15]
Pyridine-pyrimidine hybridCompound 9d -0.54-[7]
1,2-DiarylpyridineEtoricoxib (Reference)1.10.006183[13]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX reaction can be monitored by quantifying the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid. An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used for this quantification.[6]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Incubation: In an appropriate buffer, incubate the COX-1 or COX-2 enzyme with the test pyridine-containing compound (or vehicle control) for a specified period.[4]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.[4]

  • Reaction Termination: Stop the reaction after a defined time.

  • PGE2 Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for PGE2.

    • Add the reaction mixture from step 3 to the wells.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate.

    • Add a substrate for HRP and measure the resulting colorimetric signal using a plate reader. The signal is inversely proportional to the amount of PGE2 in the sample.[6]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The pyridine scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various pyridine-containing compounds. The structure-activity relationships discussed herein underscore the importance of rational drug design in optimizing the potency and selectivity of these molecules. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activity of novel pyridine derivatives. As our understanding of the intricate roles of pyridine-based compounds in biological systems continues to expand, so too will their potential to address unmet medical needs.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC - NIH. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PubMed Central. [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Publishing. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PubMed Central. [Link]

  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. - International Association for the Study of Pain (IASP). [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega - ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS No. 149498-96-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS No. 149498-96-4). As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document is structured to provide a deep, procedural understanding of the disposal process, grounded in established safety protocols and regulatory guidelines.

Immediate Hazard Assessment and Pre-Disposal Safety

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is critical. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical that requires careful handling due to its potential health effects.

1.1 Hazard Identification:

Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can lead to immediate irritation, and inhalation or ingestion can result in systemic harm.

1.2 Required Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[1]

  • Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved respirator.[1]

All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with accurate waste characterization and segregation. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions.[4]

2.1 Waste Identification:

  • Treat as Hazardous Waste: Unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office, all waste containing Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride must be treated as hazardous chemical waste.[5]

  • RCRA Waste Code Consideration: This compound contains a pyridine ring. Pyridine and its derivatives are specifically listed as hazardous waste under the Resource Conservation and Recovery Act (RCRA). The relevant EPA hazardous waste code is likely F005 , which applies to spent non-halogenated solvents including pyridine.[6][7][8][9] Always confirm the final waste code with your institution's EHS department.

2.2 Segregation Protocol:

  • Incompatible Materials: Segregate this waste from incompatible materials. As a dihydrochloride salt, it is acidic and should be stored separately from bases to prevent a potentially vigorous neutralization reaction. It should also be kept away from strong oxidizing agents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, as well as contaminated items like weighing paper, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix this waste stream with other liquid wastes unless they are known to be compatible.

Disposal Procedure: From Laboratory Bench to Final Disposition

The following workflow outlines the systematic process for accumulating and preparing the chemical waste for pickup by a licensed disposal company.

3.1 Container Selection and Labeling:

  • Container Compatibility: Select a container that is chemically compatible with the waste. For solid waste, a sealable polyethylene bag or a wide-mouth plastic container is suitable. For liquid waste, use a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, free from cracks or leaks.[5][10]

  • Labeling: Immediately upon starting a waste container, it must be labeled with a hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste".[11][12]

    • The full chemical name: "Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride". Avoid abbreviations or chemical formulas.[11]

    • The approximate concentration or quantity of the waste. For mixtures, list all components and their percentages.[11]

    • The date of waste generation.[11]

    • The name and contact information of the principal investigator.[11]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[11]

3.2 Accumulation in a Satellite Accumulation Area (SAA):

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator of the process generating the waste.[10][12][13]

  • Storage Conditions:

    • Keep the container tightly closed except when adding waste.[10][13]

    • Store in a secondary container to prevent the spread of material in case of a leak.[4]

    • The SAA must be inspected weekly for leaks and proper labeling.[10]

3.3 Requesting Waste Pickup:

Once the waste container is full (typically 90% capacity to allow for expansion), or if it has been in storage for up to one year, a request for pickup must be submitted to your institution's EHS department or hazardous waste management program.[5][10] Do not dispose of this chemical down the drain or in the regular trash.[3][11][14]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

4.1 Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's emergency response team.

  • Small Spill Cleanup: For small spills, and while wearing appropriate PPE, follow these steps:

    • Solid Spills: Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[1][2][3][14][15] Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

Summary and Key Data

ParameterInformationRationale and Reference
Chemical Name Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochlorideFull chemical name is required for proper waste identification.[11]
CAS Number 149498-96-4Unique identifier for the chemical substance.
Hazard Class Irritant, Health HazardBased on GHS hazard statements H315, H319, H335 and H302, H332.
EPA Waste Code F005 (likely)For wastes containing pyridine and its derivatives.[6][7][8][9]
Disposal Method Incineration by a licensed hazardous waste contractorPrevents environmental release and ensures complete destruction of the compound.[2][12]
Incompatibilities Strong bases, Strong oxidizing agentsTo prevent hazardous chemical reactions during storage and disposal.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposition cluster_spill Spill Response start Generation of Waste haz_id Consult SDS for Hazards (H302, H315, H319, H332, H335) start->haz_id ppe Don Appropriate PPE haz_id->ppe segregate Segregate into Solid or Liquid Hazardous Waste Stream ppe->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' Tag container->label_waste store_saa Store in Secondary Containment in a Designated SAA label_waste->store_saa is_full Is Container Full? store_saa->is_full is_full->store_saa No request_pickup Request Pickup from EHS is_full->request_pickup Yes end Disposal by Licensed Contractor request_pickup->end spill Spill Occurs cleanup Cleanup with Inert Absorbent spill->cleanup spill_waste Collect as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Disposal workflow for Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-[(3-pyridinylmethyl)amino]propanoate.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Environmental Health and Safety, University of a specific institution. (n.d.). How to Dispose of Chemical Waste.
  • MolCore. (2015). MSDS of Ethyl 3-(pyridin-2-ylamino)propanoate.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Angene Chemical. (2024). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Ethyl 3-(2-Pyridylamino)propionate.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
  • Benchchem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 2-amino-3-(1h-indol-3-yl)propanoate, hydrochloride, 97%.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Crysdot LLC. (n.d.). Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.
  • Environmental Safety, Sustainability and Risk, University of a specific institution. (n.d.). EPA Hazardous Waste Codes.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
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